Product packaging for PK 11195(Cat. No.:CAS No. 85340-56-3)

PK 11195

Cat. No.: B1147675
CAS No.: 85340-56-3
M. Wt: 352.87
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Reference standard for PET tracer [11C] (R)-PK11195

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClN2O B1147675 PK 11195 CAS No. 85340-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVIZVQZGXBOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041097
Record name 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85532-75-8
Record name 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85532-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PK 11195
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085532758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PK-11195
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF83VN1RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PK 11195: A Deep Dive into its Mechanism of Action in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide array of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key player in this intricate process is the activation of microglia, the resident immune cells of the brain. In their activated state, microglia release a cascade of pro-inflammatory mediators that can contribute to neuronal damage. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, has emerged as a promising therapeutic target for modulating neuroinflammation. Its expression is significantly upregulated in activated microglia, making it a valuable biomarker for the extent of neuroinflammation.[1][2] PK 11195, a specific high-affinity ligand for TSPO, has been extensively studied for its neuroprotective and anti-inflammatory properties.[3] This technical guide provides an in-depth exploration of the mechanism of action of this compound in neuroinflammation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Targeting the Translocator Protein (TSPO)

This compound exerts its primary effects by binding to the translocator protein (TSPO), an 18 kDa protein predominantly found on the outer mitochondrial membrane.[4] Under normal physiological conditions, TSPO expression in the brain is low. However, in response to neuronal injury or inflammatory stimuli, its expression is markedly increased in activated microglia and astrocytes.[1] This upregulation makes TSPO an attractive target for both imaging and therapeutic intervention in neuroinflammatory disorders. The binding of this compound to TSPO initiates a cascade of intracellular events that collectively contribute to the attenuation of the neuroinflammatory response.

Quantitative Data: Binding Affinity and Cellular Effects

The interaction of this compound with TSPO and its subsequent effects on microglial cells have been quantified in numerous studies. The following tables summarize key quantitative data.

ParameterValueSpecies/Cell LineReference
Binding Affinity (Ki) 3.60 ± 0.41 nMNot Specified[5]
IC50 (Proliferation) 80-120 µMHuman Neuroblastoma Cell Lines (SMS-KCN, KCNR, SMS-KAN, KANR)[6]

Table 1: Binding Affinity and Proliferative Effects of this compound.

Experimental ConditionAnalyteEffect of this compoundCell LineReference
CoCl2-induced hypoxia (0.7 mM)TSPO Protein ExpressionPrevents 42% increaseBV-2[7]
CoCl2-induced hypoxia (0.5 mM)Cell ViabilityIncreases viability from 46.3% to 80.3%H1299[7]
CoCl2-induced hypoxia (0.5 mM)Apoptotic Cell DeathPrevents 117% increaseH1299[7]
CoCl2-induced hypoxia (0.5 mM)Cardiolipin PeroxidationPrevents 38% increaseH1299[7]
CoCl2-induced hypoxia (0.5 mM)Mitochondrial Membrane Potential DepolarizationPrevents 13% depolarizationH1299[7]

Table 2: Protective Effects of this compound (25 µM) in a Hypoxia-like Model.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are primarily mediated through the modulation of key signaling pathways within microglia. A central mechanism is the inhibition of the NLRP3 inflammasome, a multiprotein complex responsible for the production of potent pro-inflammatory cytokines.

Inhibition of the NLRP3 Inflammasome Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is commonly used to induce neuroinflammation in experimental models.[8] LPS triggers a signaling cascade that leads to the activation of the NLRP3 inflammasome. This compound has been shown to effectively suppress this pathway.[9][10][11]

The binding of this compound to TSPO on the mitochondrial membrane leads to a reduction in the production of reactive oxygen species (ROS).[9] ROS are a critical trigger for the assembly and activation of the NLRP3 inflammasome. By decreasing ROS levels, this compound prevents the subsequent activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[9][10][11]

This compound-Mediated Inhibition of the NLRP3 Inflammasome Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ROS ROS Production TLR4->ROS Signal 2 proIL1b Pro-IL-1β Pro-IL-18 NFkB->proIL1b IL1b Mature IL-1β Mature IL-18 PK11195 This compound TSPO TSPO (Mitochondrial Outer Membrane) PK11195->TSPO Binds to TSPO->ROS Inhibits NLRP3 NLRP3 Inflammasome Assembly ROS->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Casp1->IL1b Cleavage of Pro-forms Inflammation Neuroinflammation IL1b->Inflammation This compound Regulation of Microglial Autophagy LPS LPS Microglia Microglial Activation LPS->Microglia MitochondrialDamage Mitochondrial Damage Microglia->MitochondrialDamage Autophagy Increased Autophagy (Mitophagy) MitochondrialDamage->Autophagy CognitiveDysfunction Cognitive Dysfunction Autophagy->CognitiveDysfunction PK11195 This compound PK11195->Microglia Inhibits PK11195->Autophagy Inhibits Experimental Workflow: In Vitro Neuroinflammation Model start Start culture Culture BV-2 Microglial Cells start->culture pretreat Pre-treat with this compound (various concentrations) culture->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL for 6-24h) pretreat->stimulate collect Collect Supernatant and Cell Lysates stimulate->collect analysis Downstream Analysis collect->analysis elisa ELISA for Cytokines (IL-1β, IL-6, TNF-α) analysis->elisa griess Griess Assay for Nitric Oxide analysis->griess ros ROS Assay (e.g., DCFDA) analysis->ros western Western Blot for NLRP3, Caspase-1, iNOS, COX-2 analysis->western end End

References

The Role of PK 11195 in Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of the isoquinoline carboxamide derivative, PK 11195, in mitochondrial function. Primarily known as a specific high-affinity ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), this compound has been instrumental in elucidating the functions of this outer mitochondrial membrane protein.[1][2] This document will detail the mechanisms of action of this compound on mitochondria, its impact on cellular processes such as apoptosis, and provide standardized protocols for its experimental application.

Core Mechanism of Action: Interaction with the Translocator Protein (TSPO)

This compound binds with nanomolar affinity to TSPO, a protein integrated into the outer mitochondrial membrane.[3] TSPO is a component of a multi-protein complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT) at the inner mitochondrial membrane. This complex is a critical regulator of mitochondrial function, including the transport of cholesterol and porphyrins, and is implicated in the regulation of the mitochondrial permeability transition pore (mPTP).[4][5][6]

The binding of this compound to TSPO can modulate these functions, leading to a cascade of downstream effects on mitochondrial integrity and cellular fate. While the primary binding site of this compound is TSPO, it is important to note that some studies suggest that at higher micromolar concentrations, some of its effects may be mediated through TSPO-independent mechanisms.[7]

Quantitative Data on this compound's Effects on Mitochondrial Function

The following tables summarize the key quantitative effects of this compound on various mitochondrial parameters as reported in the literature.

Table 1: Binding Affinity of this compound to TSPO

ParameterValueCell/Tissue TypeReference
Kd9.24 nMHuman osteoblast-like cells[8]
Ki3.60 ± 0.41 nMNot specified[3]
Bmax7682 fmol/mg proteinHuman osteoblast-like cells[8]

Table 2: Concentration-Dependent Effects of this compound on Mitochondrial Integrity

EffectConcentrationCell/Tissue TypeObservationsReference
Mitochondrial Swelling50, 100, 200 µMIsolated rat cardiac mitochondriaDose-dependent increase in swelling.[5][6][9][10]
Cytochrome c Release50, 100, 200 µMIsolated rat cardiac mitochondriaDose-dependent increase in cytochrome c loss.[5][6][9][10]
Dissipation of Mitochondrial Membrane Potential (ΔΨm)50, 100, 200 µMIsolated rat cardiac mitochondriaDose-dependent dissipation of ΔΨm.[5][6][9][10]
Dissipation of Mitochondrial Membrane Potential (ΔΨm)75, 100 µMU87MG and U118MG glioblastoma cellsInduced collapse of ΔΨm.[11]
Prevention of ΔΨm Collapse25, 50, 75 µMA172 glioblastoma cellsPrevented collapse of mitochondrial membrane potential.[11]

Table 3: Effects of this compound on Cellular Processes in Stress Models

ConditionThis compound ConcentrationCell LineEffectReference
CoCl2-induced hypoxia-like condition25 µMH1299 lung cellsInhibited CoCl2-induced mitochondrial membrane potential depolarization.
CoCl2-induced hypoxia-like condition25 µMH1299 lung cellsProtected against CoCl2-induced decreases in cell viability, increases in cardiolipin peroxidation, and apoptotic cell death.
Ischemia/Reperfusion (I/R)50 µM (applied during reperfusion)Rabbit ventricular myocytesProtected against cell death.[12][13]
Ischemia/Reperfusion (I/R)50 µM (applied during reperfusion)Rabbit ventricular myocytesPrevented large-scale oscillations in ΔΨm.[12][13]
Ischemia/Reperfusion (I/R)50 µM (applied during reperfusion)Rabbit ventricular myocytesPrevented the decline in mitochondrial Ca2+.[12][14]
Chemotherapy/Radiotherapy75 µMEgi-1 and Tfk-1 cholangiocarcinoma cellsIncreased rates of apoptosis by 50-95%.[15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its study.

PK11195_Apoptosis_Pathway cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane TSPO TSPO mPTP mPTP Opening TSPO->mPTP Modulates VDAC VDAC ANT ANT PK11195 This compound PK11195->TSPO Binds Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy, ROS) Apoptotic_Stimuli->mPTP Induces DeltaPsi ΔΨm Dissipation mPTP->DeltaPsi CytoC Cytochrome c Release DeltaPsi->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound-mediated potentiation of apoptosis through the mPTP.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer cell line) Treatment Treatment Groups: 1. Control (Vehicle) 2. Stressor (e.g., CoCl2) 3. This compound + Stressor 4. This compound alone Cell_Culture->Treatment MMP Mitochondrial Membrane Potential (e.g., TMRM, JC-1 staining) Treatment->MMP ROS Reactive Oxygen Species (e.g., DCFDA assay) Treatment->ROS Apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3 activity) Treatment->Apoptosis Flow_Cytometry Flow Cytometry Analysis MMP->Flow_Cytometry Microscopy Fluorescence Microscopy MMP->Microscopy ROS->Flow_Cytometry Apoptosis->Flow_Cytometry Plate_Reader Plate Reader Quantification Apoptosis->Plate_Reader

Caption: Experimental workflow for assessing the effects of this compound on mitochondrial function.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

Isolation of Mitochondria from Cultured Cells

This protocol is adapted from established methods for isolating mitochondria for downstream applications like western blotting or functional assays.[4][9][12][17]

Materials:

  • Cell culture flasks (70-80% confluent)

  • Ice-cold PBS (Ca2+/Mg2+ free)

  • Hypotonic buffer (e.g., 10 mM NaCl, 1.5 mM MgCl2, 10 mM Tris-HCl, pH 7.5)

  • Isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

Procedure:

  • Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

  • Centrifuge at 600 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in hypotonic buffer and incubate on ice for 10-15 minutes to allow cells to swell.

  • Homogenize the swollen cells using a pre-chilled Dounce homogenizer with 30-50 strokes.

  • Immediately add an equal volume of 2X concentrated isolation buffer to restore isotonicity.

  • Centrifuge the homogenate at 600-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000-12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction) and resuspend the mitochondrial pellet in an appropriate buffer for downstream analysis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A. Using JC-1 Dye: [6][18][19]

JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm).

Materials:

  • JC-1 staining solution (typically 1-10 µg/mL in culture medium)

  • Cultured cells in plates or on coverslips

  • Assay Buffer (e.g., PBS or HBSS)

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Culture cells to the desired density.

  • Remove the culture medium and wash the cells with warm assay buffer.

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash the cells twice with assay buffer.

  • Analyze the cells immediately. In healthy cells, red J-aggregates will be prominent. In apoptotic cells with low ΔΨm, green JC-1 monomers will dominate.

  • Quantify the red/green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.

B. Using TMRM Dye: [1][2][20][21]

TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in mitochondria with active membrane potentials.

Materials:

  • TMRM stock solution (e.g., 10 mM in DMSO)

  • Working staining solution (e.g., 20-250 nM TMRM in complete medium)

  • Live cells on a suitable imaging dish

  • Fluorescence microscope

Procedure:

  • Prepare the TMRM staining solution in complete medium.

  • Remove the existing medium from the live cells.

  • Add the TMRM staining solution and incubate for 30 minutes at 37°C.

  • Wash the cells three times with a clear buffer like PBS.

  • Image the cells using a TRITC filter set. Bright red fluorescence indicates healthy, polarized mitochondria. A decrease in fluorescence intensity signifies depolarization.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining[3][16][24][25][26]

This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Materials:

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cell line using the desired method, with and without this compound.

  • Harvest 1-5 x 105 cells by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

Measurement of Reactive Oxygen Species (ROS) using DCFDA[7][27][28][29][30]

DCFDA (2',7'–dichlorofluorescin diacetate) is a cell-permeant reagent that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.

Materials:

  • DCFDA stock solution (e.g., 10 mM in DMSO)

  • Working staining solution (e.g., 20 µM DCFDA in serum-free medium or PBS)

  • Cultured cells

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Harvest and wash cells.

  • Resuspend cells in the DCFDA working solution at a concentration of approximately 1 x 106 cells/mL.

  • Incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove excess probe.

  • Resuspend the cells in pre-warmed PBS or medium.

  • Analyze the fluorescence intensity by flow cytometry (Excitation: 488 nm, Emission: 535 nm). An increase in fluorescence indicates an increase in cellular ROS.

Cytochrome c Release Assay by Western Blot[31][32][33][34][35]

This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

  • Cell fractionation kit or buffers (as in Protocol 1)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against Cytochrome c

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells as required.

  • Isolate cytosolic and mitochondrial fractions as described in the mitochondrial isolation protocol.

  • Determine the protein concentration of each fraction.

  • Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody specific for cytochrome c.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates release.

Conclusion

This compound remains a pivotal pharmacological tool for investigating the role of TSPO in mitochondrial function and pathology. Its ability to modulate the mitochondrial permeability transition pore, induce apoptosis in cancer cells, and protect against certain forms of cellular stress highlights the therapeutic potential of targeting TSPO. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to explore the intricate relationship between this compound, TSPO, and mitochondrial-mediated cellular processes. Further research into both TSPO-dependent and independent effects of this compound will continue to refine our understanding of its complex biological activities.

References

Unveiling Neuroinflammation: A Technical Guide to PK 11195 Binding Sites in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, has emerged as a critical biomarker for neuroinflammation in the central nervous system (CNS). The isoquinoline carboxamide, PK 11195, is a selective high-affinity ligand for TSPO, and its radiolabeled variants have become indispensable tools for the in vivo and ex vivo visualization and quantification of neuroinflammatory processes. Upregulated in activated microglia and astrocytes during neuronal injury or disease, TSPO provides a window into the dynamic pathological changes occurring in a range of neurological disorders. This technical guide provides an in-depth overview of this compound binding sites, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers and drug development professionals in this field.

The Core Target: Translocator Protein (TSPO)

This compound selectively binds to the 18 kDa translocator protein (TSPO), a protein primarily located on the outer mitochondrial membrane of glial cells, including microglia and astrocytes, within the CNS.[1] While expressed at low levels in the healthy brain, TSPO expression is significantly increased in response to neuronal damage and inflammation. This upregulation makes it a sensitive marker for pathological processes in a variety of neurological conditions, including neurodegenerative diseases, stroke, traumatic brain injury, and multiple sclerosis.[1][2]

The binding of this compound to TSPO is a key interaction that allows for the imaging and quantification of neuroinflammation. The high affinity of this compound for TSPO across different species has made it a widely used research tool.[1]

Quantitative Analysis of this compound Binding in the CNS

The density of TSPO, and consequently the binding of this compound, varies across different brain regions and is significantly altered in various neurological diseases. The following tables summarize quantitative data from positron emission tomography (PET) studies using [¹¹C]this compound and autoradiography studies using [³H]this compound. These values, often expressed as Binding Potential (BPnd), Distribution Volume (Vt), or Bmax (maximum binding capacity) and Kd (dissociation constant), provide a quantitative measure of TSPO expression.

Brain RegionHealthy Control (BPnd or Vt)Alzheimer's Disease (BPnd or Vt)Reference
Medial Temporal Lobe-Increased[3]
Occipital Cortex-Increased[3]
Temporal Cortex-Increased[3]
Parietal Cortex-Increased[3]
Cuneus/Precuneus-Increased (correlates with memory impairment)[3]

Table 1: [¹¹C]this compound Binding in Alzheimer's Disease.

Brain RegionHealthy Control (BPnd)Parkinson's Disease (BPnd)Reference
Substantia Nigra-Increased[4]
Occipital Lobe-Increased[4]
Basal Ganglia-Modest Increase[4]

Table 2: [¹¹C]this compound Binding in Parkinson's Disease.

Brain RegionHealthy Control (Vt)Multiple Sclerosis (Vt)Reference
Cortical Gray Matter-Increased[5]
Normal Appearing White Matter-Increased[6]
Gadolinium-enhancing Lesions-Significantly Increased[3]

Table 3: [¹¹C]this compound Binding in Multiple Sclerosis.

Brain RegionHealthy Control (Bmax, fmol/mg tissue)Huntington's Disease (Bmax, fmol/mg tissue)Reference
Putamen-Highly Significant Increase[7]
Frontal Cortex-Moderate Increase[7]
Temporal Cortex-No Significant Change[7]

Table 4: [³H]this compound Binding in Huntington's Disease (Post-mortem).

ConditionMeasurementObservationReference
Traumatic Brain Injury (rat model)[¹⁸F]DPA-714 (a TSPO ligand) uptakeSignificant increase in the injured area, peaking around day 6[8]
Former NFL Players (at-risk for CTE)[¹¹C]DPA-713 (a TSPO ligand) VtSignificant increase in 12 brain regions compared to controls[9]

Table 5: TSPO Ligand Binding in Traumatic Brain Injury and Chronic Traumatic Encephalopathy.

LigandBinding Affinity (Kd or Ki, nM)Species/TissueReference
[³H]this compound1.4Rat Brain[1]
[³H]this compound4.3 - 6.6Human Brain[1]
This compound (unlabeled)Ki: 28.3 ± 4.0 (HABs), 22.3 ± 2.2 (LABs)Human Brain[6]

Table 6: Binding Affinities of this compound to TSPO. *HABs: High-affinity binders; LABs: Low-affinity binders. A genetic polymorphism (rs6971) affects the binding affinity of some second-generation TSPO ligands, but this compound shows similar affinity in all subjects.[10]

Key Experimental Protocols

[¹¹C]this compound Positron Emission Tomography (PET) Imaging

This protocol outlines the key steps for performing in vivo imaging of TSPO in the human brain using [¹¹C]this compound PET.

Workflow for [¹¹C]this compound PET Imaging

experimental_workflow_pet cluster_preparation Subject Preparation cluster_synthesis Radioligand Synthesis cluster_acquisition PET Scan Acquisition cluster_analysis Data Analysis p1 Informed Consent and Screening p2 Intravenous Line Placement p1->p2 a1 Subject Positioned in PET Scanner p2->a1 s1 Synthesis of (R)-[¹¹C]this compound s2 Quality Control (Purity, Specific Activity) s1->s2 a3 Bolus Injection of [¹¹C]this compound s2->a3 a2 Transmission Scan for Attenuation Correction a1->a2 a2->a3 a4 Dynamic Emission Scan (e.g., 60-90 min) a3->a4 a5 Arterial Blood Sampling (for full kinetic modeling) a3->a5 d1 Image Reconstruction a4->d1 d2 Metabolite Correction of Arterial Plasma Data a5->d2 d3 Kinetic Modeling (e.g., 2-Tissue Compartment Model) d2->d3 d4 Calculation of BPnd or Vt d3->d4 d5 Statistical Analysis d4->d5 experimental_workflow_autoradiography cluster_tissue Tissue Preparation cluster_incubation Incubation cluster_washing Washing and Drying cluster_imaging Imaging and Analysis t1 Obtain Post-mortem Brain Tissue t2 Freeze and Section Tissue (e.g., 20 µm) t1->t2 t3 Thaw-mount Sections onto Slides t2->t3 i1 Pre-incubation in Buffer t3->i1 i2 Incubation with [³H]this compound i1->i2 i3 Incubation with [³H]this compound + excess unlabeled this compound (for non-specific binding) i1->i3 w1 Wash Slides in Cold Buffer to Remove Unbound Ligand i2->w1 i3->w1 w2 Quick Rinse in Distilled Water w1->w2 w3 Dry Slides w2->w3 im1 Expose Slides to Phosphor Imaging Plate or Film w3->im1 im2 Scan Plate/Film im1->im2 im3 Image Analysis and Quantification (using standards) im2->im3 TSPO_Cholesterol_Transport cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cholesterol Cholesterol TSPO TSPO cholesterol->TSPO Translocation cholesterol_ims Cholesterol TSPO->cholesterol_ims P450scc P450scc cholesterol_ims->P450scc pregnenolone Pregnenolone P450scc->pregnenolone Conversion neurosteroids Neurosteroids pregnenolone->neurosteroids Synthesis TSPO_mPTP_Apoptosis cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_omm Outer Membrane cluster_imm Inner Membrane cluster_ims Intermembrane Space cluster_cytosol Cytosol stress Oxidative Stress, Ca²⁺ Overload, etc. TSPO TSPO stress->TSPO VDAC VDAC stress->VDAC ANT ANT stress->ANT TSPO->VDAC Interaction mPTP TSPO->mPTP mPTP Opening VDAC->ANT Interaction VDAC->mPTP mPTP Opening ANT->mPTP cytochrome_c Cytochrome c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspases Caspase Activation apoptosome->caspases apoptosis Apoptosis caspases->apoptosis mPTP->cytochrome_c Release

References

A Deep Dive into PK 11195's Affinity for the Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the prototypical ligand PK 11195 to the 18 kDa Translocator Protein (TSPO), a key biomarker for neuroinflammation and a potential therapeutic target. This document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways associated with this compound-TSPO interaction, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Quantitative Binding Affinity of this compound for TSPO

The affinity of this compound for TSPO has been extensively characterized across various species and tissues. The following table summarizes key quantitative data, providing a comparative reference for researchers.

SpeciesTissue/Cell TypeRadioligandBinding ParameterValue (nM)Reference
HumanBrain[3H]PK11195Kd4.3 - 6.6[1]
HumanBrain[3H]PBR28 (competitor)Ki~28.5 - 30.6[2]
HumanPlatelets[3H]PK11195Kd29.25[3]
RatBrain[3H]PK11195Kd1.4[1]
RatKidney[3H]PK11195Ki9.3 ± 0.5[4][5]
U87MG CellsMembranes[3H]PK11195Kon (M-1min-1)9.15 x 106[6]
U87MG CellsMembranes[3H]PK11195Koff (min-1)0.0264[6]

Note: Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. Ki (inhibition constant) is a measure of the affinity of a competitive ligand. Kon and Koff are the association and dissociation rate constants, respectively.

Experimental Protocols

Radioligand Binding Assay: Determining TSPO Binding Affinity

This protocol outlines a competitive radioligand binding assay using [3H]PK11195 to determine the binding affinity of a test compound for TSPO in membrane preparations.

Materials:

  • Membrane preparation expressing TSPO (e.g., from U87MG cells, rat kidney, or human platelets).[4][6]

  • [3H]PK11195 (Radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[7]

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[3]

  • Glass fiber filters (e.g., GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane suspension.[3]

  • Assay Setup: In a 96-well plate or individual tubes, add the following components in order:

    • Assay buffer

    • Test compound at various concentrations (or unlabeled this compound for non-specific binding, or buffer for total binding).

    • Membrane suspension (typically 20-100 µg of protein).[6]

    • [3H]PK11195 at a fixed concentration (e.g., 1.5 nM).[6]

  • Incubation: Incubate the mixture at a specific temperature (e.g., 22-25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).[3][6]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare TSPO-containing membranes incubation Incubate membranes with radioligand and test compound prep_membranes->incubation prep_reagents Prepare reagents (radioligand, buffers, test compounds) prep_reagents->incubation filtration Filter to separate bound and free radioligand incubation->filtration counting Measure radioactivity of bound ligand filtration->counting analysis Calculate Ki/IC50 values counting->analysis

Experimental workflow for a radioligand binding assay.
In Vivo PET Imaging with 11C-PK11195

Positron Emission Tomography (PET) with the radioligand --INVALID-LINK---PK11195 is a powerful technique to visualize and quantify TSPO expression in the living brain, providing a marker of neuroinflammation.[8][9][10][11]

Procedure:

  • Subject Preparation: The subject is positioned in the PET scanner. A cannula is typically inserted for radiotracer injection and, if required for kinetic modeling, for arterial blood sampling.

  • Radiotracer Injection: A bolus of --INVALID-LINK---PK11195 is injected intravenously.[1]

  • PET Scan Acquisition: Dynamic PET data are acquired over a specific duration (e.g., 60 minutes) following the injection.[1]

  • Arterial Blood Sampling (for kinetic modeling): If a full kinetic analysis is being performed, arterial blood samples are collected at timed intervals throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.[1]

  • Image Reconstruction: The raw PET data are reconstructed into a series of 3D images over time.

  • Image Analysis:

    • Co-registration: The PET images are co-registered with the subject's anatomical MRI scan to define regions of interest (ROIs).

    • Kinetic Modeling: The time-activity curves (TACs) for each ROI are analyzed using pharmacokinetic models (e.g., two-tissue compartment model) to estimate binding parameters such as the total distribution volume (VT) or the binding potential (BPND), which reflect the density of TSPO.[1]

    • Simplified Methods: In the absence of arterial blood sampling, reference region-based methods can be used, although finding a true reference region devoid of TSPO can be challenging.

Signaling Pathways Modulated by this compound

The interaction of this compound with TSPO can trigger several downstream signaling cascades, influencing cellular processes such as apoptosis and inflammation.

TSPO and Apoptosis

This compound has been shown to modulate apoptosis, a process of programmed cell death. At high concentrations, it can promote apoptosis, potentially by influencing the mitochondrial permeability transition pore (mPTP).

TSPO_Apoptosis_Pathway PK11195 This compound TSPO TSPO PK11195->TSPO binds mPTP Mitochondrial Permeability Transition Pore (mPTP) TSPO->mPTP modulates CytochromeC Cytochrome c release mPTP->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

TSPO-mediated apoptotic signaling pathway.
TSPO and NLRP3 Inflammasome Activation

Recent studies have highlighted the role of TSPO and its ligands in modulating the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This compound has been shown to inhibit NLRP3 inflammasome activation, suggesting a potential anti-inflammatory role.

TSPO_NLRP3_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B_NLRP3 P2X7R P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Caspase1 Caspase-1 Activation NLRP3_assembly->Caspase1 IL1B_secretion IL-1β Secretion Caspase1->IL1B_secretion PK11195 This compound TSPO TSPO PK11195->TSPO binds TSPO->NLRP3_assembly inhibits

TSPO's role in NLRP3 inflammasome activation.

This technical guide provides a foundational understanding of this compound's interaction with TSPO. The provided data and protocols serve as a valuable resource for researchers designing and interpreting experiments in this critical area of study. Further investigation into the nuanced mechanisms of TSPO modulation by various ligands will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of neurological and inflammatory disorders.

References

The Effect of PK 11195 on Steroidogenesis: A Technical Guide on a Shifting Paradigm

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the isoquinoline carboxamide PK 11195 has been a cornerstone in the study of steroidogenesis, primarily due to its high affinity for the 18 kDa translocator protein (TSPO). The prevailing model posited that this compound modulates steroid synthesis by influencing TSPO-mediated cholesterol transport into mitochondria, the rate-limiting step in steroid production. However, recent compelling evidence has challenged this fundamental assumption, demonstrating that this compound can influence steroidogenesis through mechanisms independent of TSPO. This technical guide provides an in-depth examination of the multifaceted effects of this compound on steroid synthesis. It consolidates quantitative data from key studies, presents detailed experimental protocols for assessing steroidogenesis, and visualizes the signaling pathways implicated in its action. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context and the current, evolving perspective on the role of this compound in steroid hormone production, highlighting a significant paradigm shift in the field.

Introduction: The Evolving Role of this compound in Steroidogenesis

The synthesis of steroid hormones, a process fundamental to numerous physiological functions, begins with the transport of cholesterol from the outer to the inner mitochondrial membrane. This translocation is facilitated by a complex of proteins, with the translocator protein (TSPO) historically considered a central player. This compound, a specific ligand for TSPO, was instrumental in elucidating this pathway and has been widely used as a tool to modulate steroid production in various steroidogenic cells, including those in the adrenal glands and gonads.

Early research established a seemingly clear relationship: this compound, by binding to TSPO, could stimulate the production of steroids such as progesterone, testosterone, and corticosterone.[1] This led to the widespread use of this compound as a pharmacological tool to investigate the role of TSPO in both normal physiology and pathological conditions.

However, the simplicity of this model has been called into question by recent groundbreaking studies. Research utilizing TSPO-knockout cell lines has demonstrated that this compound can still exert a stimulatory effect on steroidogenesis even in the complete absence of its supposed primary target.[2][3] This pivotal finding suggests that the effects of this compound are more complex than previously understood and may involve off-target or alternative mechanisms. This guide will delve into both the historical, TSPO-dependent model and the emerging evidence for TSPO-independent actions of this compound.

Quantitative Effects of TSPO Ligands on Steroid Production

The following tables summarize the quantitative data on the effects of this compound and other notable TSPO ligands on the production of various steroid hormones. This data is compiled from studies using different cell lines and experimental conditions, reflecting the diverse contexts in which these compounds have been investigated.

Table 1: Effects of TSPO Ligands on Progesterone Production

Cell LineLigandConcentrationAgonist/StimulusObserved EffectReference
MA-10 Leydig CellsThis compound10 µMNone~3-4 fold increase from baseline[2]
MA-10 Leydig Cells (TSPO knockout)This compound10 µMNone~3-4 fold increase from baseline[2]
Y-1 Adrenal Tumor CellsThis compoundNot specifiedNone~2-fold increase from baseline[2]

Table 2: Effects of TSPO Ligands on Androgen Production

Cell Line/Tissue ModelLigandConcentrationAgonist/StimulusObserved EffectReference
Rat Decapsulated TestesRo5-48641 µMhCGSignificant increase in testosterone secretion[4]
Rat Decapsulated TestesRo5-48641 µMBasalSignificant increase in testosterone secretion[4]
Male Sprague-Dawley Rats (in vivo)FGIN-1-27Single doseNoneRapid and sustained increase in serum testosterone[5]

Table 3: Effects of TSPO Ligands on Corticosteroid Production

Cell Line/Tissue ModelLigandConcentrationAgonist/StimulusObserved EffectReference
Cultured Bovine Zona Glomerulosa CellsThis compoundNot specifiedHDL-CholesterolStimulation of aldosterone synthesis[1]
Cultured Bovine Zona Glomerulosa CellsRo5-4864Not specifiedHDL-CholesterolStimulation of aldosterone synthesis[1]
Hypophysectomized Rats (in vivo)FGIN-1-27Not specifiedNoneIncreased corticosterone in adrenal glands and plasma[6]

Key Experimental Protocols

The following sections provide detailed methodologies for common assays used to evaluate the effects of compounds like this compound on steroidogenesis.

H295R Steroidogenesis Assay (adapted from OECD TG 456)

The H295R cell line is a human adrenocortical carcinoma cell line that expresses all the key enzymes required for steroidogenesis, making it a valuable in vitro model.

  • Cell Culture and Plating:

    • Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with bovine serum and growth factors) at 37°C in a humidified atmosphere of 5% CO2.

    • Once confluent, detach the cells using a suitable enzyme (e.g., trypsin).

    • Seed the cells into 24-well plates at a density that allows for optimal growth and steroid production during the assay period. Allow the cells to acclimate for 24 hours.

  • Chemical Exposure:

    • Prepare a stock solution of this compound (or other test compounds) in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in the cell culture medium. Typically, seven concentrations are used to generate a dose-response curve.

    • Remove the acclimation medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include solvent controls (medium with the same concentration of solvent used for the test compound) and positive controls (e.g., forskolin to stimulate steroidogenesis, and a known inhibitor).

    • Incubate the cells with the test compound for 48 hours.

  • Sample Collection and Hormone Analysis:

    • After the 48-hour incubation, collect the cell culture medium from each well.

    • Centrifuge the medium to remove any cellular debris and store the supernatant at -80°C until hormone analysis.

    • Quantify the concentration of steroid hormones (e.g., testosterone and estradiol) in the medium using methods such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.

  • Cell Viability Assay:

    • Immediately after collecting the medium, assess the viability of the cells in each well using a standard method like the MTT assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.

Steroid Quantification by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying steroid hormones. The following is a general protocol for a competitive binding RIA.

  • Reagents and Materials:

    • Specific antibody against the steroid of interest (e.g., anti-progesterone antibody).

    • Radiolabeled steroid (e.g., [³H]-progesterone or [¹²⁵I]-progesterone histamine).

    • Unlabeled steroid standards of known concentrations.

    • Assay buffer.

    • Separating agent (e.g., dextran-coated charcoal or a second antibody).

    • Scintillation fluid and a scintillation counter.

  • Assay Procedure:

    • Standard Curve Preparation: Prepare a series of dilutions of the unlabeled steroid standard in the assay buffer to create a standard curve.

    • Sample Preparation: Dilute the cell culture medium or extracted samples in the assay buffer to a concentration that falls within the range of the standard curve.

    • Immunoassay:

      • Pipette a defined volume of standards, samples, and controls into appropriately labeled assay tubes.

      • Add a fixed amount of the specific antibody to each tube (except for the non-specific binding tubes).

      • Add a fixed amount of the radiolabeled steroid to all tubes.

      • Vortex the tubes and incubate for a specified period (e.g., 2-3 hours at room temperature or overnight at 4°C) to allow for competitive binding.

    • Separation of Bound and Free Steroid:

      • Add the separating agent (e.g., cold charcoal suspension) to each tube to adsorb the unbound steroid.

      • Incubate for a short period on ice and then centrifuge to pellet the charcoal.

    • Counting and Data Analysis:

      • Decant the supernatant (containing the antibody-bound radiolabeled steroid) into scintillation vials.

      • Add scintillation fluid and measure the radioactivity (counts per minute, CPM) in a scintillation counter.

      • Calculate the percentage of bound radiolabeled steroid for each standard and sample.

      • Plot the percentage of bound radiolabeled steroid against the concentration of the unlabeled standards to generate a standard curve.

      • Determine the concentration of the steroid in the samples by interpolating their percentage of bound radioactivity on the standard curve.

Signaling Pathways and Mechanisms of Action

The mechanism by which this compound influences steroidogenesis is a subject of ongoing research and debate. The following diagrams illustrate both the historical model and the emerging, more complex picture.

The Historical TSPO-Dependent Pathway

For many years, the stimulatory effect of this compound on steroidogenesis was attributed to its interaction with TSPO, a key component of the mitochondrial cholesterol import machinery.

historical_pathway Historical TSPO-Dependent Model of this compound Action cluster_cell Steroidogenic Cell cluster_mito Mitochondrion Trophic_Hormone Trophic Hormone (e.g., LH, ACTH) GPCR GPCR Trophic_Hormone->GPCR cAMP_PKA cAMP/PKA Pathway GPCR->cAMP_PKA StAR StAR Protein (Synthesis & Activation) cAMP_PKA->StAR TSPO TSPO StAR->TSPO Interacts with OMM Outer Membrane IMM Inner Membrane Cholesterol_Transport Cholesterol Translocation TSPO->Cholesterol_Transport Facilitates P450scc P450scc Cholesterol_Transport->P450scc Steroid Steroid Hormone (Pregnenolone) P450scc->Steroid PK11195 This compound PK11195->TSPO Binds & Modulates

Caption: Historical model of this compound action via TSPO modulation.

In this model, trophic hormones activate the cAMP/PKA signaling cascade, leading to the synthesis and activation of the Steroidogenic Acute Regulatory (StAR) protein. StAR then interacts with a protein complex on the outer mitochondrial membrane, including TSPO, to facilitate the transport of cholesterol to the inner mitochondrial membrane where the enzyme P450scc converts it to pregnenolone, the precursor for all other steroid hormones. This compound was thought to enhance this process by binding to TSPO and promoting cholesterol translocation.

Emerging TSPO-Independent Mechanisms

The discovery that this compound stimulates steroidogenesis in TSPO-knockout cells necessitates the exploration of alternative mechanisms. While a definitive pathway has yet to be elucidated, several hypotheses are being investigated.

alternative_mechanisms Potential TSPO-Independent Mechanisms of this compound cluster_effects Potential Off-Target Effects PK11195 This compound ABC_Transporters Inhibition of ABC Transporters PK11195->ABC_Transporters MPTP Modulation of Mitochondrial Permeability Transition Pore PK11195->MPTP Membrane_Fluidity Alteration of Membrane Fluidity PK11195->Membrane_Fluidity Outcome Increased Steroidogenesis ABC_Transporters->Outcome Altered Substrate/Metabolite Transport? MPTP->Outcome Changes in Mitochondrial Function? Membrane_Fluidity->Outcome Enhanced Cholesterol Availability?

Caption: Hypothesized TSPO-independent mechanisms of this compound.

The leading hypotheses for the TSPO-independent action of this compound include:

  • Inhibition of ABC Transporters: this compound has been shown to inhibit certain ATP-binding cassette (ABC) transporters.[2] These transporters are involved in the efflux of various molecules from cells, and their inhibition could potentially alter the intracellular concentrations of substrates or signaling molecules relevant to steroidogenesis.

  • Modulation of the Mitochondrial Permeability Transition Pore (mPTP): Some studies suggest that this compound can interact with components of the mPTP, a protein complex that regulates mitochondrial membrane permeability.[7][8] By modulating the mPTP, this compound could influence mitochondrial function and, consequently, steroid synthesis.

  • Alteration of Membrane Fluidity: Being a lipophilic molecule, this compound can intercalate into cellular membranes. This may alter the physical properties of the mitochondrial membranes, such as their fluidity, which could in turn affect the efficiency of cholesterol transport to the inner mitochondrial membrane, independent of a direct interaction with TSPO.[9]

A Typical Experimental Workflow

The following diagram illustrates a generalized workflow for investigating the effects of a compound like this compound on steroidogenesis in a cell-based assay.

experimental_workflow start 1. Seed Steroidogenic Cells (e.g., H295R, MA-10) acclimate 2. Acclimate Cells (24h) start->acclimate treat 3. Treat with this compound (Dose-Response) & Controls acclimate->treat incubate 4. Incubate (48h) treat->incubate collect_medium 5. Collect Culture Medium incubate->collect_medium viability 6. Assess Cell Viability (e.g., MTT) incubate->viability store_medium 7. Store Medium at -80°C collect_medium->store_medium analyze_data 9. Analyze Data & Determine EC50/IC50 viability->analyze_data hormone_analysis 8. Quantify Steroids (RIA, ELISA, LC-MS/MS) store_medium->hormone_analysis hormone_analysis->analyze_data

References

Beyond the Translocator Protein: A Technical Guide to the Cellular Targets of PK 11195

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195, a prototypical high-affinity ligand for the 18 kDa translocator protein (TSPO), has been extensively utilized as a radiotracer for imaging neuroinflammation and as a pharmacological tool to probe TSPO function. However, a growing body of evidence reveals that the biological activities of this compound extend beyond its interaction with TSPO, implicating a range of off-target cellular interactions. Understanding these non-TSPO targets is critical for the accurate interpretation of experimental data and for the development of more specific therapeutic agents. This in-depth technical guide summarizes the current knowledge of the cellular targets of this compound beyond TSPO, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Cellular Targets and Mechanisms

The off-target effects of this compound are primarily centered around mitochondrial functions and interactions with other cellular proteins. The following sections detail these interactions.

Mitochondrial Permeability Transition Pore (mPTP)

A significant non-TSPO-mediated effect of this compound is the induction of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[1][2][3] Opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.[1][2]

Quantitative Data on mPTP Induction by this compound

ParameterCell/Tissue TypeThis compound ConcentrationObserved EffectInhibitorReference
Mitochondrial SwellingIsolated rat cardiac mitochondria50, 100, 200 µMDose-dependent increase in swellingCyclosporin A (0.2 µM)[1][2]
Cytochrome c ReleaseIsolated rat cardiac mitochondria50, 100, 200 µMDose-dependent increase in releaseCyclosporin A (0.2 µM)[1][2]
Mitochondrial Membrane PotentialIsolated rat cardiac mitochondria50, 100, 200 µMDose-dependent dissipationCyclosporin A (0.2 µM)[1][2]
Protein PhosphorylationIsolated purified rat brain mitochondriaNanomolar rangeIncreased phosphorylation of 3.5 and 17 kDa polypeptides in the presence of elevated Ca2+Staurosporine[4]

Experimental Protocol: Isolation of Mitochondria and Measurement of Mitochondrial Swelling

This protocol is adapted from studies investigating the effect of this compound on isolated cardiac mitochondria.[1][2]

Materials:

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

  • Homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge capable of reaching 10,000 x g

  • Spectrophotometer

  • This compound

  • Cyclosporin A

Procedure:

  • Excise fresh heart tissue and place it in ice-cold isolation buffer.

  • Mince the tissue and homogenize it using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Resuspend the mitochondrial pellet in a suitable assay buffer.

  • To measure swelling, incubate the isolated mitochondria in the assay buffer in the presence of various concentrations of this compound (e.g., 50, 100, 200 µM).

  • Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

  • For inhibition studies, pre-incubate the mitochondria with an mPTP inhibitor like Cyclosporin A (e.g., 0.2 µM) before adding this compound.

Signaling Pathway: this compound-Induced mPTP Opening and Apoptosis

mPTP_Pathway PK11195 This compound mPTP Mitochondrial Permeability Transition Pore (mPTP) PK11195->mPTP Induces opening Mito_Swell Mitochondrial Swelling mPTP->Mito_Swell MMP_Loss ΔΨm Dissipation mPTP->MMP_Loss CytC_Release Cytochrome c Release mPTP->CytC_Release Apoptosis Apoptosis CytC_Release->Apoptosis CSA Cyclosporin A CSA->mPTP Inhibits

Caption: this compound induces mPTP opening, leading to apoptosis.

Human Constitutive Androstane Receptor (hCAR)

This compound has been shown to inhibit the human constitutive androstane receptor (hCAR), a nuclear receptor involved in the regulation of drug-metabolizing enzymes and transporters.[5] This interaction is species-specific and has not been observed in rodents.[5]

Experimental Workflow: Investigating hCAR Inhibition

hCAR_Workflow cluster_in_vitro In Vitro Assay cluster_analysis Data Analysis Cell_Culture Cell Line Expressing hCAR and Reporter Gene Treatment Treat with this compound and hCAR agonist Cell_Culture->Treatment Reporter_Assay Measure Reporter Gene Activity Treatment->Reporter_Assay Quantification Quantify Inhibition of hCAR Activity Reporter_Assay->Quantification

Caption: Workflow for assessing this compound's inhibition of hCAR.

P-glycoprotein (MDR1)

In the context of cancer chemotherapy, this compound has been observed to block the efflux activity of P-glycoprotein (P-gp), also known as the multidrug resistance protein 1 (MDR1).[6][7] This inhibition can sensitize cancer cells to chemotherapeutic agents that are substrates of P-gp.

Logical Relationship: this compound and Chemosensitization

Pgp_Logic PK11195 This compound Pgp P-glycoprotein (MDR1) PK11195->Pgp Inhibits Increased_Toxicity Increased Intracellular Drug Concentration & Toxicity PK11195->Increased_Toxicity Drug_Efflux Drug Efflux Pgp->Drug_Efflux Chemo_Drug Chemotherapeutic Drug (e.g., Daunorubicin) Cell Cancer Cell Chemo_Drug->Cell Cell->Pgp Drug_Efflux->Chemo_Drug

Caption: this compound inhibits P-gp, increasing chemotherapy efficacy.

NLRP3 Inflammasome

Recent studies have indicated that this compound can modulate the inflammatory response by inhibiting the activation of the NLRP3 inflammasome in microglial cells.[8] This effect leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-18.

Signaling Pathway: this compound and NLRP3 Inflammasome Inhibition

NLRP3_Pathway LPS_ATP LPS + ATP ROS ROS Production LPS_ATP->ROS PK11195 This compound PK11195->ROS Inhibits NLRP3_Activation NLRP3 Inflammasome Activation ROS->NLRP3_Activation Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 IL1b_IL18 IL-1β and IL-18 Release Caspase1->IL1b_IL18

Caption: this compound inhibits NLRP3 inflammasome via ROS reduction.

Discussion and Implications

The identification of cellular targets for this compound beyond TSPO has significant implications for both basic research and clinical applications.

  • Interpretation of TSPO Research: The off-target effects of this compound necessitate a careful re-evaluation of studies that have used this ligand as a specific probe for TSPO function. Observed biological effects may be a composite of both TSPO-dependent and -independent mechanisms.

  • Drug Development: The ability of this compound to interact with targets like the mPTP and P-glycoprotein suggests potential therapeutic applications in areas such as apoptosis induction in cancer and overcoming multidrug resistance. However, the lack of specificity is a major hurdle. Future drug development efforts should focus on designing ligands with higher selectivity for their intended targets.

  • Neuroinflammation Imaging: While [11C]PK11195 has been a valuable tool for PET imaging of neuroinflammation, its off-target binding could contribute to non-specific signals.[5] The development of second and third-generation TSPO radiotracers with improved specificity and lower off-target binding is crucial for more accurate in vivo imaging.

Conclusion

This compound is a pharmacologically complex molecule with a range of cellular targets that extend beyond its well-characterized interaction with TSPO. This technical guide has provided a comprehensive overview of these non-TSPO targets, including the mitochondrial permeability transition pore, the human constitutive androstane receptor, P-glycoprotein, and the NLRP3 inflammasome. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the involved pathways, this document serves as a valuable resource for researchers and drug development professionals. A thorough understanding of the multifaceted pharmacology of this compound is essential for advancing our knowledge of its biological effects and for the development of next-generation therapeutics with improved target specificity.

References

An In-depth Technical Guide to PK 11195 in Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological hallmark of many neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS). The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a mitochondrial outer membrane protein that is significantly upregulated in activated microglia and reactive astrocytes. This upregulation has positioned TSPO as a valuable biomarker for neuroinflammation. PK 11195, a specific ligand for TSPO, has been instrumental in studying neuroinflammation in various preclinical and clinical settings. This technical guide provides a comprehensive overview of the use of this compound in models of neurodegenerative disease, focusing on its mechanism of action, experimental applications, and quantitative outcomes.

Mechanism of Action of this compound

This compound is an isoquinoline carboxamide that binds with high affinity to TSPO.[1] Its mechanism of action in the context of neurodegenerative diseases is multifaceted and involves the modulation of several key cellular processes:

  • Modulation of Neuroinflammation: this compound has been shown to suppress microglial activation and the production of pro-inflammatory cytokines.[2][3][4] One of the key pathways implicated is the inhibition of the NLRP3 inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[2][3][4] By binding to TSPO, this compound can interfere with the activation of the NLRP3 inflammasome, thereby reducing the inflammatory cascade.[2][3]

  • Regulation of Mitochondrial Function: TSPO is located on the outer mitochondrial membrane and is involved in mitochondrial respiration and steroidogenesis.[4][5] this compound, by interacting with TSPO, can influence mitochondrial function, including the modulation of reactive oxygen species (ROS) production and the mitochondrial membrane potential.[5][6] In some contexts, it has been shown to protect against mitochondrial dysfunction and cell death.[6]

  • Induction of Autophagy: Recent studies suggest that this compound can protect against cognitive dysfunction by inhibiting cellular autophagy in microglia.[7] Autophagy is a cellular process for degrading and recycling cellular components, and its dysregulation is implicated in neurodegenerative diseases.

  • Neurosteroid Synthesis: TSPO is involved in the transport of cholesterol into the mitochondria, which is the rate-limiting step in neurosteroid synthesis. Neurosteroids have neuroprotective and anti-inflammatory properties. This compound can modulate the synthesis of neurosteroids, which may contribute to its therapeutic effects.[8]

  • Apoptosis Regulation: this compound has been shown to sensitize cells to apoptosis, particularly in cancer models, through a mitochondrial-dependent pathway.[9][10] However, in the context of neurodegeneration, its role in apoptosis is more complex and may depend on the specific cellular context and disease model.

Data Presentation: Quantitative Data on this compound

The following tables summarize key quantitative data related to the use of this compound in neurodegenerative disease models.

Table 1: Binding Affinity of this compound for TSPO

ParameterValueSpecies/SystemReference
Ki3.60 ± 0.41 nMRat brain[11]
Ki0.602 - 3.60 nM-[12]
IC504.1 nM-[11]

Table 2: Effects of this compound in Alzheimer's Disease Models

ModelTreatmentOutcome MeasureResultReference
3xTg-AD mice (aged female)This compound (once weekly for 5 weeks)Aβ deposition (Subiculum)Significant reduction[3]
3xTg-AD mice (aged female)This compound (once weekly for 5 weeks)Soluble Aβ42 (Detergent soluble fraction)Significant decrease (p=0.005)[3]
3xTg-AD mice (aged female)This compound (once weekly for 5 weeks)IL-6 mRNA expression (Hippocampus)Significant increase (p < 0.05)[2][3]
APP/PS1 transgenic mice---INVALID-LINK---PK11195 bindingProgressive increase with age[13]
Postmortem AD frontal cortex---INVALID-LINK---PK11195 bindingSignificantly higher than controls[13]
C57/BL6 mice (LPS-induced)This compound (3 mg/kg, i.p.)Hippocampal Aβx-42 levelsDecreased[8]
C57/BL6 mice (LPS-induced)This compound (3 mg/kg, i.p.)Cognitive function (Morris water maze)Protected against deficits[8][14]

Table 3: Effects of this compound in Parkinson's Disease Models

ModelTreatmentOutcome MeasureResultReference
PD Patients---INVALID-LINK---PK11195 PET BindingIncreased in pons, basal ganglia, frontal and temporal cortical regions[7]
PD PatientsCelecoxib (COX-2 inhibitor)[11C]-PK11195 Binding PotentialNo significant reduction[15]

Table 4: Effects of this compound on Cytokine Levels in Neuroinflammation Models

ModelTreatmentCytokineResultReference
BV-2 microglial cells (LPS-stimulated)This compoundIL-1β secretionReduced[2][3]
BV-2 microglial cells (LPS-stimulated)This compoundIL-18 secretionReduced[2][3]
3xTg-AD miceThis compoundIL-6 mRNA (Hippocampus)Increased[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

[3H]this compound Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to TSPO.

Materials:

  • Brain tissue homogenates or cell membranes expressing TSPO

  • [3H]this compound (radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, add the membrane preparation, [3H]this compound at various concentrations, and either buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, calculate the inhibition constant (Ki) from the IC50 value.[5][7][13]

[11C]this compound PET Imaging in Mice

Positron Emission Tomography (PET) with [11C]this compound allows for the in vivo visualization and quantification of TSPO expression.

Materials:

  • [11C]this compound radiotracer

  • Animal PET scanner

  • Anesthesia (e.g., isoflurane)

  • Animal model of neurodegenerative disease and control animals

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in the PET scanner.

  • Radiotracer Injection: Inject a bolus of [11C]this compound intravenously via the tail vein.

  • PET Scan Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60 minutes).

  • Image Reconstruction: Reconstruct the PET data into a series of 3D images over time.

  • Image Analysis:

    • Co-register the PET images with an anatomical MRI or CT scan for accurate anatomical localization.

    • Define regions of interest (ROIs) in the brain (e.g., hippocampus, cortex, striatum).

    • Generate time-activity curves (TACs) for each ROI.

    • Use kinetic modeling (e.g., simplified reference tissue model) to quantify the binding potential (BPND), which is an index of TSPO density.[6][16][17]

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This is a widely used animal model to study the effects of anti-inflammatory compounds like this compound.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Mice (e.g., C57BL/6)

  • Saline solution

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound (e.g., 3 mg/kg, intraperitoneally) or vehicle (saline) to the mice.

  • LPS Injection: After a specific pretreatment time (e.g., 30 minutes), inject LPS (e.g., 0.5-1 mg/kg, intraperitoneally) to induce neuroinflammation. Control animals receive a saline injection.

  • Behavioral Testing: At a designated time point after LPS injection (e.g., 24 hours or 7 days), perform behavioral tests such as the Morris water maze to assess cognitive function.

  • Tissue Collection: Following behavioral testing, euthanize the animals and collect brain tissue for further analysis (e.g., immunohistochemistry for microglial markers, ELISA for cytokines, Western blotting for inflammatory proteins).[14][18][19]

Morris Water Maze

This test is used to assess spatial learning and memory in rodents.

Materials:

  • A large circular pool filled with opaque water

  • An escape platform submerged just below the water surface

  • Video tracking system

Procedure:

  • Acquisition Phase:

    • Place the mouse in the pool at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform.

    • If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

    • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).

    • Repeat this for several trials per day over several days.

  • Probe Trial:

    • After the acquisition phase, remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Analyze the escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial. A shorter escape latency and more time spent in the target quadrant indicate better spatial learning and memory.[20][21][22][23][24]

Mandatory Visualization

Signaling Pathways

// Nodes PK11195 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSPO [label="TSPO\n(Outer Mitochondrial Membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase1 [label="Caspase-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL1b [label="IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL18 [label="IL-18", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS Production", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Neurosteroids [label="Neurosteroid Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PK11195 -> TSPO [label="Binds to"]; TSPO -> NLRP3 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; NLRP3 -> Caspase1 [label="Activates"]; Caspase1 -> IL1b [label="Cleaves pro-IL-1β to"]; Caspase1 -> IL18 [label="Cleaves pro-IL-18 to"]; IL1b -> Neuroinflammation; IL18 -> Neuroinflammation; TSPO -> Autophagy [label="Modulates", color="#34A853", fontcolor="#34A853"]; Autophagy -> Neuroprotection; TSPO -> Mitochondria [label="Located in"]; Mitochondria -> ROS [label="Modulates"]; Mitochondria -> Apoptosis [label="Regulates"]; TSPO -> Neurosteroids [label="Promotes"]; Neurosteroids -> Neuroprotection; Neuroinflammation -> Apoptosis [style=dashed]; ROS -> NLRP3 [label="Activates", style=dashed]; } dot Caption: Signaling pathways modulated by this compound through TSPO.

Experimental Workflows

// Nodes start [label="Start: In Vivo Study", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; animal_model [label="Select Animal Model\n(e.g., 3xTg-AD, LPS-induced)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Administer this compound or Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; behavior [label="Behavioral Testing\n(e.g., Morris Water Maze)", fillcolor="#34A853", fontcolor="#FFFFFF"]; imaging [label="In Vivo Imaging\n(e.g., [11C]this compound PET)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tissue [label="Tissue Collection\n(Brain)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analysis [label="Ex Vivo Analysis", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ihc [label="Immunohistochemistry\n(Iba1, GFAP, Aβ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elisa [label="ELISA\n(Cytokines, Aβ levels)", fillcolor="#FBBC05", fontcolor="#202124"]; wb [label="Western Blot\n(Inflammatory proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Data Interpretation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> animal_model; animal_model -> treatment; treatment -> behavior; treatment -> imaging; behavior -> tissue; imaging -> tissue; tissue -> analysis; analysis -> ihc; analysis -> elisa; analysis -> wb; ihc -> end; elisa -> end; wb -> end; } dot Caption: General workflow for in vivo studies with this compound.

// Nodes pk11195_binds [label="this compound binds to TSPO on activated microglia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inflammation_mod [label="Modulation of Inflammatory Pathways", fillcolor="#FBBC05", fontcolor="#202124"]; nlrp3_inhib [label="Inhibition of NLRP3 Inflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cytokine_red [label="Reduced Pro-inflammatory Cytokine Release\n(IL-1β, IL-18)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; autophagy_mod [label="Modulation of Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; mito_func [label="Regulation of Mitochondrial Function", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ros_red [label="Reduced Oxidative Stress", fillcolor="#5F6368", fontcolor="#FFFFFF"]; neuroprotection [label="Neuroprotective Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cognitive_imp [label="Improved Cognitive Function", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pathology_red [label="Reduced Neuropathology\n(e.g., Aβ deposition)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pk11195_binds -> inflammation_mod; inflammation_mod -> nlrp3_inhib; nlrp3_inhib -> cytokine_red; pk11195_binds -> autophagy_mod; pk11195_binds -> mito_func; mito_func -> ros_red; cytokine_red -> neuroprotection; autophagy_mod -> neuroprotection; ros_red -> neuroprotection; neuroprotection -> cognitive_imp; neuroprotection -> pathology_red; } dot Caption: Logical relationship of this compound's neuroprotective actions.

Conclusion

This compound remains a cornerstone tool for investigating the role of neuroinflammation in neurodegenerative diseases. Its ability to bind to TSPO, a biomarker of microglial activation, has enabled researchers to visualize and quantify neuroinflammatory processes in vivo. The accumulated evidence from studies using this compound in various disease models suggests that targeting TSPO may be a viable therapeutic strategy. This technical guide provides a foundation for researchers and drug development professionals to design and interpret experiments using this compound, ultimately contributing to a better understanding of neuroinflammation and the development of novel therapies for neurodegenerative diseases. While newer generations of TSPO ligands are being developed with improved imaging properties, the extensive body of work with this compound continues to provide valuable insights into the complex interplay between neuroinflammation and neurodegeneration.

References

The pharmacology of PK 11195 enantiomers.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacology of PK 11195 Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a selective ligand for the translocator protein (TSPO), has been a cornerstone in the study of this mitochondrial protein for decades. As a chiral molecule, this compound exists as (R)- and (S)-enantiomers, each possessing a distinct pharmacological profile. This technical guide provides a comprehensive overview of the stereoselective pharmacology of this compound enantiomers, with a focus on their differential binding affinities, functional effects, and modulation of cellular signaling pathways. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. This document serves as a critical resource for researchers investigating TSPO and developing novel ligands for diagnostic and therapeutic applications.

Introduction to this compound and the Translocator Protein (TSPO)

This compound, chemically known as 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide, is a high-affinity antagonist for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is a highly conserved protein primarily located on the outer mitochondrial membrane.[2] While expressed at low levels in the healthy brain, its expression is significantly upregulated in activated microglia, astrocytes, and infiltrating macrophages in response to neuroinflammation and neuronal injury.[1][3][4] This upregulation has positioned TSPO as a key biomarker for neuroinflammation in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3][5]

This compound is a chiral compound, and its enantiomers, (R)-PK 11195 and (S)-PK 11195, exhibit stereoselective binding to TSPO. The (R)-enantiomer, in its radiolabeled form (--INVALID-LINK---PK 11195), has been extensively used in positron emission tomography (PET) to visualize and quantify neuroinflammation in vivo.[1][4][6][7] Understanding the distinct pharmacological properties of each enantiomer is crucial for the accurate interpretation of experimental data and for the design of new, more specific TSPO ligands.

Stereoselective Binding and Quantitative Data

The interaction of this compound with TSPO is stereoselective, with the (R)-enantiomer demonstrating a significantly higher affinity than the (S)-enantiomer. This differential binding is a critical aspect of their pharmacology.

LigandTargetBinding Affinity (Ki)SpeciesReference
(R,S)-PK 11195 (racemate)TSPO9.3 nMRat[8]
(R,S)-PK 11195 (racemate)TSPO3.60 ± 0.41 nMNot Specified[9]
(R)-PK 11195TSPO~2-fold higher than (S)-enantiomerRat[10]
(S)-PK 11195TSPOLacks significant affinityNot Specified[11]

Table 1: Binding Affinities of this compound Enantiomers for TSPO.

In vivo studies in rats with focal cortical lesions have shown that the (R)-enantiomer is retained to a much greater extent than the (S)-enantiomer in areas with high TSPO expression, such as the olfactory bulbs and lesion sites infiltrated with macrophages.[10] This observation is consistent with the higher binding affinity of the (R)-enantiomer measured in vitro.[10] The lower affinity of the (S)-enantiomer makes it a less suitable candidate for applications requiring high-affinity TSPO binding.[11]

Functional Effects and Signaling Pathways

Beyond its role as a TSPO antagonist, this compound has been shown to modulate several cellular processes, including apoptosis, cell cycle, and inflammation. While many studies have used the racemic mixture, the distinct effects of the enantiomers are an area of ongoing investigation.

Modulation of Neuroinflammation

This compound has demonstrated anti-inflammatory properties in various models. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound has been shown to reduce the release of pro-inflammatory cytokines by inhibiting the activation of the NLRP3 inflammasome.[12] This effect is associated with a reduction in reactive oxygen species (ROS) production.[12]

NLRP3_Inflammasome_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1B upregulates NLRP3_In NLRP3 Inflammasome Assembly Caspase1 Caspase-1 NLRP3_In->Caspase1 activates IL1B IL-1β IL-18 Caspase1->IL1B cleaves Pro-forms to Inflammation Inflammation IL1B->Inflammation PK11195 This compound ROS ROS PK11195->ROS inhibits ROS->NLRP3_In activates

Caption: this compound inhibits NLRP3 inflammasome activation by reducing ROS.

Induction of Apoptosis and Cell Cycle Arrest

In several cancer cell lines, particularly neuroblastoma, this compound has been shown to induce apoptosis and cause G1/S cell cycle arrest at micromolar concentrations.[13] This pro-apoptotic effect involves the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[2][13] Interestingly, some studies suggest that these effects may be independent of TSPO, as they are observed even when TSPO is knocked down.[2]

Apoptosis_Pathway PK11195 This compound (micromolar conc.) Mitochondria Mitochondria PK11195->Mitochondria MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss CytC Cytochrome c Release MMP_Loss->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Inhibition of Autophagy

In a rat model of postoperative neurocognitive dysfunction (PND) induced by LPS, this compound was found to alleviate cognitive impairment by inhibiting microglial activation and cellular autophagy.[14] The study showed that this compound pretreatment significantly reduced the expression of autophagy-related proteins such as ATG5, ATG7, and LC3B in the hippocampus.[14]

Autophagy_Inhibition_Workflow LPS LPS Microglia Microglial Activation LPS->Microglia Autophagy Increased Autophagy (ATG5, ATG7, LC3B) Microglia->Autophagy Cognitive_Impairment Cognitive Impairment Autophagy->Cognitive_Impairment PK11195 This compound PK11195->Microglia inhibits PK11195->Autophagy inhibits

Caption: this compound alleviates cognitive impairment by inhibiting autophagy.

Detailed Experimental Protocols

Radioligand Binding Assay for TSPO

This protocol is adapted for determining the binding affinity of this compound enantiomers to TSPO in membrane preparations.[15][16]

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) for saturation assays, or the inhibitory constant (Ki) for competition assays.

Materials:

  • Membrane preparation from cells or tissues expressing TSPO.

  • Radioligand: [3H]this compound.

  • Unlabeled ligands: (R)-PK 11195, (S)-PK 11195, or racemic this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup (Competition Assay):

    • In a 96-well plate, add in order:

      • 150 µL of membrane suspension (typically 50-100 µg protein).

      • 50 µL of competing unlabeled ligand at various concentrations (e.g., 10-11 to 10-5 M). For non-specific binding (NSB) wells, use a high concentration of an established TSPO ligand (e.g., 10 µM unlabeled this compound). For total binding (TB) wells, add 50 µL of assay buffer.

      • 50 µL of [3H]this compound at a fixed concentration (near its Kd, e.g., 1-5 nM).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[15]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Culture Model of Neuroinflammation

This protocol describes the use of the BV-2 microglial cell line to study the anti-inflammatory effects of this compound enantiomers.[12][17]

Objective: To assess the effect of this compound on the production of inflammatory mediators in activated microglia.

Materials:

  • BV-2 murine microglial cell line.

  • Cell culture medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS).

  • This compound enantiomers.

  • Reagents for measuring inflammatory markers (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide, DCFH-DA for ROS).

Procedure:

  • Cell Culture: Culture BV-2 cells in a humidified incubator at 37°C and 5% CO2.

  • Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine measurements) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of (R)- or (S)-PK 11195 for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 6-24 hours) to induce an inflammatory response. Include control groups (vehicle only, LPS only, this compound only).

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA kits.

    • ROS Measurement: Incubate cells with DCFH-DA dye and measure fluorescence intensity to quantify intracellular ROS levels.[12]

    • Cell Viability: Assess cell viability using an MTT or CCK-8 assay to rule out cytotoxicity of the treatments.[17]

  • Data Analysis: Compare the levels of inflammatory markers in the different treatment groups. Use appropriate statistical tests (e.g., ANOVA) to determine significance.

Animal Model of Acute Neuroinflammation

This protocol outlines the induction of acute focal neuroinflammation in rats to evaluate the in vivo binding of radiolabeled this compound enantiomers.[5][10]

Objective: To create a focal lesion with associated neuroinflammation and assess the differential uptake of --INVALID-LINK---PK 11195 and --INVALID-LINK---PK 11195 using PET imaging or autoradiography.

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • Stereotaxic apparatus.

  • Anesthetic (e.g., isoflurane).

  • Excitotoxin (e.g., quinolinic acid) or inflammatory agent (e.g., LPS).

  • Radiolabeled this compound enantiomers.

  • PET scanner or equipment for autoradiography.

Procedure:

  • Induction of Lesion:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., striatum).

    • Slowly inject a small volume of the excitotoxin or inflammatory agent into the brain parenchyma using a microsyringe.

    • Suture the incision and allow the animal to recover.

  • Post-Lesion Period: Allow sufficient time for the inflammatory response to develop (e.g., 3 to 9 days).[7][10]

  • In Vivo Imaging (PET):

    • Anesthetize the lesioned rat.

    • Administer the radiolabeled this compound enantiomer intravenously.

    • Acquire dynamic PET scans over a period of time (e.g., 60 minutes).

    • Reconstruct the images and draw regions of interest (ROIs) over the lesion site and a contralateral control region.

    • Analyze the time-activity curves to quantify radiotracer uptake and binding potential.

  • Ex Vivo Autoradiography (Alternative):

    • At a set time after intravenous injection of the radiotracer, euthanize the animal and rapidly remove the brain.

    • Freeze the brain and cut coronal sections.

    • Expose the sections to a phosphor imaging plate or autoradiographic film.

    • Quantify the radioactivity in the lesion and control regions.

  • Data Analysis: Compare the uptake and retention of the (R)- and (S)-enantiomers in the inflamed region versus the healthy tissue.

Experimental_Workflow_Animal_Model Start Anesthetize Rat Stereotaxic Stereotaxic Surgery: Inject LPS/Excitotoxin Start->Stereotaxic Recovery Post-Lesion Period (3-9 days) Stereotaxic->Recovery Radiotracer Inject 11C- or 11C-PK11195 Recovery->Radiotracer Decision Imaging Method Radiotracer->Decision PET In Vivo PET Scan Decision->PET PET Autorad Ex Vivo Autoradiography Decision->Autorad Autorad. Analysis Data Analysis: Compare Enantiomer Uptake PET->Analysis Autorad->Analysis

Caption: Workflow for evaluating this compound enantiomers in a rat neuroinflammation model.

Conclusion

The pharmacology of this compound is characterized by a pronounced stereoselectivity, with the (R)-enantiomer possessing significantly higher affinity for TSPO than the (S)-enantiomer. This has led to the widespread adoption of --INVALID-LINK---PK 11195 as the preferred radioligand for PET imaging of neuroinflammation. Beyond its direct interaction with TSPO, this compound exhibits complex biological activities, including the modulation of inflammation, apoptosis, and autophagy, some of which may be TSPO-independent. A thorough understanding of the distinct properties of each enantiomer, facilitated by the robust experimental protocols detailed herein, is essential for advancing research into the role of TSPO in health and disease and for the development of next-generation TSPO-targeted diagnostics and therapeutics.

References

The Impact of PK 11195 on Reactive Oxygen Species Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195 is a high-affinity, specific ligand for the 18 kDa translocator protein (TSPO), an integral protein primarily located on the outer mitochondrial membrane. Historically known as the peripheral benzodiazepine receptor, TSPO is a crucial component of cellular machinery, implicated in a variety of physiological and pathological processes including steroidogenesis, apoptosis, and neuroinflammation. The interaction of this compound with TSPO has been extensively leveraged as a diagnostic tool, particularly in positron emission tomography (PET) imaging to visualize neuroinflammation[1]. However, emerging evidence has illuminated a more direct, modulatory role of this compound on cellular signaling, with a significant impact on the production of reactive oxygen species (ROS).

This technical guide provides an in-depth analysis of the mechanisms through which this compound influences ROS generation. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers investigating oxidative stress, mitochondrial function, and the therapeutic potential of TSPO ligands.

Core Mechanism: this compound, TSPO, and the Modulation of Cellular Redox State

The primary mechanism by which this compound influences ROS production is through its binding to TSPO. This interaction can trigger a cascade of events that affect the two main sources of cellular ROS: mitochondria and NADPH oxidase (NOX) enzymes. The net effect—either pro-oxidant or antioxidant—appears to be highly dependent on the cellular context, the nature of the oxidative challenge, and the timing of this compound administration.

Modulation of Mitochondrial ROS Production

TSPO's strategic location on the outer mitochondrial membrane places it in a prime position to influence mitochondrial integrity and function. It is known to associate with other mitochondrial proteins, including the voltage-dependent anion channel (VDAC), and is implicated in the regulation of the mitochondrial permeability transition pore (mPTP), a key player in apoptosis[2][3].

This compound's engagement with TSPO can alter mitochondrial homeostasis in several ways:

  • Mitochondrial Membrane Potential (ΔΨm): In certain models, this compound has been shown to prevent the collapse of ΔΨm, a critical event that can lead to mitochondrial dysfunction and increased ROS leakage[4][5].

  • Mitochondrial Calcium (Ca²⁺) Handling: The effect on mitochondrial Ca²⁺ is complex. In studies of ischemia-reperfusion injury in cardiomyocytes, the timing of this compound application was critical. When applied only during the reperfusion phase, it was protective; however, when present during both ischemia and reperfusion, it exacerbated mitochondrial Ca²⁺ uptake and ROS generation[6][7].

  • Substrate Utilization: this compound can alter mitochondrial metabolism by affecting the utilization of substrates like succinate, which can be a significant source of reverse-electron transport-driven ROS production during reperfusion[7].

Suppression of NADPH Oxidase (NOX) Activity

In immune cells, particularly microglia in the central nervous system, the NADPH oxidase enzyme complex is a primary source of ROS generation during an inflammatory response[8][9]. Activated microglia produce superoxide and other ROS as part of the innate immune defense, but chronic activation and excessive ROS contribute to neurotoxicity[9][10].

Studies have shown that this compound can exert potent anti-inflammatory effects by suppressing microglial activation[11][12]. This leads to a downstream reduction in the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as a direct inhibitory effect on ROS production, likely through modulation of the NOX complex[10].

Inhibition of ROS-Dependent Inflammatory Signaling

ROS act as critical signaling molecules that can activate pro-inflammatory pathways. A key example is the NLRP3 inflammasome, a multi-protein complex that, when activated by stimuli including ROS, leads to the maturation and release of potent pro-inflammatory cytokines like IL-1β and IL-18. Research in BV-2 microglial cells has demonstrated that this compound can significantly inhibit LPS-induced ROS production, which in turn prevents the activation of the NLRP3 inflammasome[11][12][13]. This highlights an important indirect mechanism by which this compound reduces the overall inflammatory and oxidative state.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on ROS levels and associated markers.

Table 1: Effect of this compound on ROS Production and Inflammation in Microglial/Immune Cells

Cell TypeStimulusThis compound ConcentrationOutcomeQuantitative ResultReference
BV-2 MicrogliaLPS (1 µg/ml)10, 20, 50 µMInhibition of ROS productionSignificant reduction in ROS levels at all concentrations.[11][12]
BV-2 MicrogliaLPS + ATP50 µMInhibition of NLRP3 inflammasome activationSignificantly reduced expression of NLRP3 and cleaved-caspase-1.[11][12]
BV-2 MicrogliaLPS (100 ng/mL)25 µMReduction of iNOS protein expression~44% decrease compared to LPS alone.[10]
BV-2 MicrogliaLPS (100 ng/mL)25 µMReduction of COX-2 protein expressionSignificant decrease (cotreatment reduced levels by 54%).[10]
THP-1 MacrophagesALA-SDT¹Not specifiedInhibition of ROS productionSignificantly inhibited the increase in ROS fluorescence.[14]

¹ALA-SDT: 5-aminolevulinic acid mediated sonodynamic therapy

Table 2: Context-Dependent Effects of this compound on Mitochondrial Function and Cell Viability

Cell ModelConditionThis compound ConcentrationTiming of ApplicationOutcomeQuantitative ResultReference
Rabbit CardiomyocytesIschemia/Reperfusion (I/R)50 µMDuring I/RIncreased mitochondrial ROSSignificantly higher ROS generation compared to untreated I/R.[6][7]
Rabbit CardiomyocytesIschemia/Reperfusion (I/R)50 µMAt onset of ReperfusionDecreased cell deathPrevented I/R-induced cell death (~200% increase in untreated).[7]
H1299 Lung CellsCoCl₂-induced hypoxia25 µMPretreatmentInhibited cell viability reductionSignificantly prevented the ~37% decrease in viability caused by CoCl₂.[4]
H1299 Lung CellsCoCl₂-induced hypoxia25 µMPretreatmentInhibited cardiolipin peroxidationPrevented the ~38% elevation in cardiolipin peroxidation.[4]
BV-2 MicrogliaCoCl₂-induced hypoxia (24h)25 µMPretreatmentAttenuated oxidative stressSignificantly attenuated the ~200% increase in ROS induced by CoCl₂.[4]

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using Fluorescent Probes

This protocol describes the general use of 2',7'-dihydrodichlorofluorescein diacetate (DCFH-DA) for total ROS or MitoSOX Red for mitochondrial superoxide.

Materials:

  • Cell line of interest (e.g., BV-2 microglia)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • DCFH-DA (5 mM stock in DMSO) or MitoSOX Red (5 mM stock in DMSO)

  • This compound (stock solution in DMSO)

  • ROS-inducing agent (e.g., LPS, H₂O₂, CoCl₂)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Pre-treatment (Optional): Remove culture medium and replace with fresh medium containing the desired concentration of this compound. Incubate for the specified pretreatment time (e.g., 1 hour). Include vehicle control wells (DMSO).

  • Probe Loading:

    • Remove the medium from all wells and wash once with pre-warmed PBS or HBSS.

    • Prepare a working solution of DCFH-DA (final concentration 5-10 µM) or MitoSOX Red (final concentration 2.5-5 µM) in serum-free medium or PBS/HBSS.

    • Add the probe-containing solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Washing: Gently remove the probe solution and wash the cells twice with pre-warmed PBS/HBSS to remove excess probe.

  • Stimulation:

    • Add fresh medium or buffer to each well. For co-treatment protocols, this medium should contain both this compound and the ROS-inducing agent. For pretreatment protocols, add the ROS-inducing agent alone.

    • Incubate for the desired stimulation period (e.g., for LPS-induced ROS in BV-2 cells, 6 hours is effective)[11][12].

  • Detection:

    • Plate Reader: Measure fluorescence intensity. For DCFH-DA (DCF), use excitation/emission wavelengths of ~485/535 nm. For MitoSOX Red, use ~510/580 nm.

    • Microscopy: Capture images using appropriate filter sets to visualize fluorescence.

    • Flow Cytometry: Detach cells, resuspend in PBS, and analyze on a flow cytometer using the appropriate laser and emission filter (e.g., FITC channel for DCF).

Protocol 2: Western Blot for NLRP3 Inflammasome and iNOS Expression

This protocol details the detection of key protein markers modulated by this compound treatment.

Materials:

  • Treated cells from a 6-well plate or culture dish

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NLRP3, anti-Caspase-1, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize band intensities.

Visualizations: Signaling Pathways and Workflows

G cluster_stimulus Inflammatory Stimulus cluster_cell Microglial Cell cluster_pathways Intracellular Signaling cluster_intervention Intervention LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB NOX NADPH Oxidase (NOX) Activation TLR4->NOX NFkB->NOX Primes NLRP3_A NLRP3 Inflammasome Assembly NFkB->NLRP3_A Primes ROS ROS Production NOX->ROS Generates Cytokines Pro-inflammatory Cytokines (IL-1β) NLRP3_A->Cytokines Releases ROS->NLRP3_A Activates PK11195 This compound TSPO Mitochondrial TSPO PK11195->TSPO Binds TSPO->NOX Inhibits TSPO->NLRP3_A Inhibits

Caption: this compound inhibits inflammatory ROS production in microglia.

G start Start: Seed Cells in 96-well Plate adhere Incubate Overnight (Allow Adherence) start->adhere treatment Treat with this compound or Vehicle Control adhere->treatment probe Load Cells with ROS-sensitive Probe (e.g., DCFH-DA) treatment->probe wash1 Wash to Remove Excess Probe probe->wash1 stimulate Apply ROS-inducing Stimulus (e.g., LPS) wash1->stimulate measure Measure Fluorescence (Plate Reader / Microscope) stimulate->measure end End: Data Analysis & Comparison measure->end

Caption: Experimental workflow for assessing this compound's effect on ROS.

G cluster_mito Mitochondrion cluster_outcomes Context-Dependent Outcomes OMM Outer Membrane IMM Inner Membrane TSPO TSPO mPTP mPTP TSPO->mPTP Modulates Outcome1 Protective Effect (e.g., Post-I/R Treatment) • Stabilizes ΔΨm • Reduces mROS TSPO->Outcome1 Leads to Outcome2 Deleterious Effect (e.g., During Ischemia) • Increases Mito Ca²⁺ • Increases mROS TSPO->Outcome2 Can lead to ETC Electron Transport Chain (ETC) Stress Cellular Stress (e.g., Hypoxia, I/R) ETC->Stress ROS Generation PK11195 This compound PK11195->TSPO Binds Stress->ETC Induces e⁻ Leak

Caption: Context-dependent role of this compound in mitochondrial ROS.

Conclusion

The impact of the TSPO ligand this compound on reactive oxygen species production is multifaceted and profoundly context-dependent. Its primary mechanisms of action involve direct modulation of mitochondrial function and the suppression of pro-inflammatory pathways that utilize ROS for signaling and effector functions, such as those involving NADPH oxidase and the NLRP3 inflammasome.

In models of neuroinflammation, this compound consistently demonstrates an antioxidant and anti-inflammatory profile, reducing ROS generation in activated microglia and protecting against downstream inflammatory damage[10][11][12]. Conversely, in settings of severe metabolic stress like ischemia-reperfusion, its effect is dictated by the precise timing of administration, where it can be either protective or detrimental by altering mitochondrial calcium handling and substrate metabolism[6][7].

For drug development professionals and researchers, these findings underscore the therapeutic potential of targeting TSPO to mitigate conditions driven by oxidative stress and inflammation. However, the dual nature of its effects necessitates careful consideration of the specific pathological state and treatment paradigm. Future investigations should continue to dissect the precise molecular interactions between TSPO and its partners in different cellular environments to fully harness the therapeutic capabilities of ligands like this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of PK 11195 in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195 is a specific ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. TSPO is upregulated in activated microglia and other immune cells, making it a valuable biomarker for neuroinflammation. In vivo administration of this compound is a widely utilized technique in preclinical research to investigate the role of TSPO in various neuroinflammatory and neurodegenerative conditions. Beyond its use as an imaging agent, this compound has been shown to exert direct modulatory effects on neuroinflammatory processes, making it a tool for therapeutic investigation.

These application notes provide detailed protocols and quantitative data for the in vivo administration of non-radiolabeled this compound for studying its effects on neuroinflammation.

Data Presentation

Table 1: In Vivo Administration Parameters for this compound
ParameterDetailsAnimal ModelCitation
Dosage 3 mg/kgMouse (C57/BL6)[1]
Route of Administration Intraperitoneal (i.p.) injectionMouse, Rat[1][2]
Vehicle Soluble in DMSO to 100 mM and in ethanol to 50 mM. For injection, further dilute with sterile saline.General
Frequency Daily injectionsMouse[1]
Timing Pre-treatment (3 days prior to inflammatory stimulus) or post-treatment.Mouse[1]
Table 2: Reported In Vivo Effects of this compound on Neuroinflammation Markers
MarkerEffectAnimal ModelMethod of AnalysisCitation
Pro-inflammatory Cytokines (IL-1β, IL-18) Significantly reduced levels.In vitro (BV-2 microglia)ELISA, RT-PCR[3]
NLRP3 Inflammasome Components (NLRP3, ASC, Caspase-1) Inhibited expression at mRNA and protein levels.In vitro (BV-2 microglia)Western Blot, RT-PCR[3]
Microglial Activation (Iba1, CD68) Suppressed activation.In vitro (BV-2 microglia)Immunocytochemistry[3]
Cyclooxygenase-2 (COX-2) Normalized expression.Mouse (LPS-induced)Not specified[1]
TSPO Expression Normalized expression.Mouse (LPS-induced)Not specified[1]

Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NLRP3 inflammasome signaling pathway in microglia.

NLRP3_Pathway cluster_extracellular Extracellular cluster_microglia Microglia cluster_mitochondria Mitochondria LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Pro_IL18 Pro-IL-18 NFkB->Pro_IL18 NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 NLRP3_assembly NLRP3 Inflammasome Assembly NLRP3_priming->NLRP3_assembly TSPO TSPO ROS ROS Production TSPO->ROS Inhibits ROS->NLRP3_assembly Signal 2 ASC ASC NLRP3_assembly->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Active_Caspase1->Pro_IL1b Cleavage Active_Caspase1->Pro_IL18 Cleavage Neuroinflammation Neuroinflammation IL1b->Neuroinflammation IL18->Neuroinflammation PK11195 This compound PK11195->TSPO Binds to

Caption: this compound inhibits the NLRP3 inflammasome pathway in microglia.

Experimental Workflow

A typical experimental workflow for an in vivo neuroinflammation study using this compound is outlined below.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Assessment of Neuroinflammation cluster_analysis Data Analysis animal_model 1. Animal Model Selection (e.g., C57/BL6 mice) group_assignment 2. Group Assignment (Vehicle, LPS, LPS+PK11195, PK11195) animal_model->group_assignment pk11195_prep 3. This compound Preparation (Dissolve in DMSO/Ethanol, dilute in saline) group_assignment->pk11195_prep pk11195_admin 4. This compound Administration (e.g., 3 mg/kg, i.p.) pk11195_prep->pk11195_admin lps_induction 5. Neuroinflammation Induction (e.g., LPS injection) pk11195_admin->lps_induction tissue_collection 6. Tissue Collection (Brain perfusion and extraction) lps_induction->tissue_collection ihc 7a. Immunohistochemistry (Iba1, CD68) tissue_collection->ihc qpcr 7b. qPCR (IL-1β, IL-18, TNF-α) tissue_collection->qpcr elisa 7c. ELISA (Cytokine protein levels) tissue_collection->elisa data_quant 8. Data Quantification and Statistical Analysis ihc->data_quant qpcr->data_quant elisa->data_quant

Caption: Experimental workflow for in vivo neuroinflammation studies with this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol (200 proof), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO or ethanol. For example, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for future use.

  • Working Solution Preparation (for a 3 mg/kg dose in a 25g mouse):

    • The final injection volume should be kept low, typically 100-200 µL for a mouse.

    • Calculate the required dose: 3 mg/kg * 0.025 kg = 0.075 mg per mouse.

    • From the 10 mg/mL stock, this corresponds to 7.5 µL.

    • To prepare the final injection solution, the concentration of DMSO or ethanol should be kept low (ideally <10%) to avoid toxicity.

    • For a 100 µL final injection volume, dilute 7.5 µL of the this compound stock solution with 92.5 µL of sterile saline. This results in a final DMSO/ethanol concentration of 7.5%.

    • Prepare the working solution fresh on the day of injection.

In Vivo Administration Protocol (LPS-induced Neuroinflammation Model)

Materials:

  • C57/BL6 mice (or other appropriate rodent model)

  • Prepared this compound working solution

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • 1 mL syringes with 25-27 gauge needles

Procedure:

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly assign animals to experimental groups (e.g., Vehicle, LPS, LPS + this compound, this compound alone).

  • This compound Administration (Pre-treatment model):

    • Administer this compound (3 mg/kg) or the vehicle solution via intraperitoneal (i.p.) injection daily for a specified period (e.g., 3 days) before the LPS challenge.[1]

  • LPS Administration:

    • On the day of the inflammatory challenge, administer LPS (e.g., 0.5-1 mg/kg) via i.p. injection.

  • Post-injection Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).

  • Tissue Collection: At a predetermined time point after LPS injection (e.g., 6, 12, or 24 hours), euthanize the animals and collect brain tissue for analysis.

Assessment of Neuroinflammation

a) Immunohistochemistry for Microglial Activation (Iba1 and CD68)

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)

  • Primary antibodies: Rabbit anti-Iba1, Rat anti-CD68

  • Secondary antibodies: Goat anti-rabbit IgG (fluorescently labeled), Goat anti-rat IgG (fluorescently labeled)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Perfuse animals transcardially with ice-cold PBS followed by 4% PFA.

    • Post-fix the brains in 4% PFA overnight at 4°C.

    • Cryoprotect the brains by sequential immersion in 15% and 30% sucrose solutions until they sink.

    • Embed the brains in OCT and freeze.

    • Cut 20-30 µm thick sections using a cryostat and mount on slides.

  • Staining:

    • Wash sections with PBS.

    • Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 95°C for 10 minutes).

    • Permeabilize sections with 0.3% Triton X-100 in PBS.

    • Block non-specific binding with blocking solution for 1 hour at room temperature.

    • Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C.

    • Wash with PBS.

    • Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

    • Wash with PBS.

    • Counterstain with DAPI.

    • Mount coverslips with mounting medium.

  • Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify the number of Iba1+ and CD68+ cells and analyze their morphology (e.g., ramified vs. amoeboid).

b) Quantitative Real-Time PCR (qPCR) for Inflammatory Markers

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Il1b, Il18, Tnf, Actb or Gapdh as housekeeping genes)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Dissect the brain region of interest (e.g., hippocampus, cortex).

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

    • Run the reaction on a qPCR instrument.

  • Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of a housekeeping gene.

c) Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

Materials:

  • Brain tissue homogenate

  • Commercial ELISA kit for the cytokine of interest (e.g., IL-1β, IL-18, TNF-α)

Procedure:

  • Protein Extraction:

    • Homogenize the brain tissue in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Determine the total protein concentration of the supernatant (e.g., using a BCA assay).

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions.

  • Analysis:

    • Measure the absorbance using a plate reader.

    • Calculate the concentration of the cytokine in the samples based on a standard curve.

    • Normalize the cytokine concentration to the total protein concentration of the sample.

References

Application Notes and Protocols: Calculating PK 11195 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK 11195 is a selective and high-affinity antagonist for the Translocator Protein (TSPO), an 18 kDa protein predominantly found in the outer mitochondrial membrane.[1] Its utility in studying neuroinflammation, apoptosis, and steroidogenesis makes it a valuable tool in various in vitro experimental models.[2][3] This document provides detailed application notes and protocols for the accurate calculation and use of this compound in in vitro settings, ensuring reproducible and reliable experimental outcomes.

Physicochemical Properties and Stock Solution Preparation

Accurate preparation of stock solutions is fundamental to achieving correct experimental concentrations. The physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Weight 352.86 g/mol [4][5]
Formula C₂₁H₂₁ClN₂O[5]
Appearance Solid[5]
Purity ≥98%
Solubility Soluble in DMSO (up to 100 mM) and Ethanol (up to 50 mM)[5][6]
Storage Store at room temperature or as specified by the supplier.[7] Stock solutions should be stored at -20°C.[5][8]
Protocol: 10 mM Stock Solution Preparation in DMSO
  • Weighing: Accurately weigh 3.53 mg of this compound powder.

  • Dissolving: Add 1 mL of high-purity dimethyl sulfoxide (DMSO) to the powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 3-6 months.[5][8]

Note: Always use fresh dilutions from the stock solution for each experiment. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

In Vitro Applications and Recommended Concentrations

The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological process being investigated. Below is a summary of concentrations used in various in vitro applications.

ApplicationCell TypeConcentration RangeKey Findings
TSPO Binding Assays Rat brain tissue, Human brain tissueNanomolar range (e.g., Kd = 1.4 nM for rat, 4.3-6.6 nM for human)[9]Characterization of TSPO binding affinity.
Inhibition of Neuroinflammation BV-2 microglial cells0.5 µM - 25 µMInhibition of NLRP3 inflammasome activation and reduction of pro-inflammatory cytokine release.[10]
Apoptosis and Chemosensitization Acute myeloid leukemia cells, Neuroblastoma cell linesMicromolar range (up to 160 µM)Sensitizes tumor cells to chemotherapeutic agents and induces apoptosis.[2][11]
Mitochondrial Function Studies Human osteoblast-like cells, Cardiomyocytes10 µM - 50 µMModulates mitochondrial activity and protects against ischemia-reperfusion injury.[12]
Steroidogenesis Modulation MA-10 mouse Leydig tumor cells-PK11195's effect on steroidogenesis may not be mediated through TSPO.[3]

Experimental Protocols

Protocol: Inhibition of LPS-Induced Neuroinflammation in BV-2 Microglial Cells

This protocol details the steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture: Culture BV-2 mouse microglial cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed BV-2 cells into 24-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound from the 10 mM stock by serial dilution in culture medium to achieve final concentrations (e.g., 0.5 µM, 5 µM, 25 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for 1 hour.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add LPS to the wells to a final concentration of 1 µg/mL (or a concentration previously determined to elicit a robust inflammatory response). Do not add LPS to the negative control wells.

    • Incubate the cells for an appropriate time, for example, 6 hours for gene expression analysis or 24 hours for cytokine protein analysis.[13]

  • Analysis of Inflammatory Response:

    • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as IL-1β and IL-18 using commercially available ELISA kits, following the manufacturer's instructions.[13]

    • Western Blot: Lyse the cells to extract total protein. Analyze the expression of key inflammatory proteins like NLRP3 and caspase-1 by Western blotting.[13]

    • qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to analyze the mRNA expression levels of inflammatory genes.

Visualized Pathways and Workflows

experimental_workflow General Experimental Workflow for this compound In Vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solutions by Diluting Stock in Culture Medium stock->working pretreat Pre-treat Cells with this compound Working Solutions working->pretreat seed Seed Cells and Allow to Adhere seed->pretreat stimulate Apply Stimulus (e.g., LPS, Chemotherapeutic Agent) pretreat->stimulate incubate Incubate for Defined Period stimulate->incubate collect Collect Supernatant and/or Lyse Cells incubate->collect assay Perform Downstream Assays (e.g., ELISA, Western Blot, qPCR) collect->assay analyze Data Analysis and Interpretation assay->analyze

Caption: A flowchart of the key steps for in vitro experiments using this compound.

signaling_pathway This compound Interaction with TSPO and Cellular Effects cluster_mito Mitochondrion PK11195 This compound TSPO TSPO (Outer Mitochondrial Membrane) PK11195->TSPO Binds and Modulates VDAC VDAC MPTP Mitochondrial Permeability Transition Pore (MPTP) TSPO->MPTP Regulates Neuroinflammation Neuroinflammation (e.g., NLRP3 Inflammasome) TSPO->Neuroinflammation Modulates Steroidogenesis Steroidogenesis TSPO->Steroidogenesis Implicated in (Mechanism Debated) ANT ANT Cellular_Processes Downstream Cellular Processes Apoptosis Apoptosis MPTP->Apoptosis Influences

Caption: The signaling pathway of this compound through its interaction with TSPO.

References

Application Notes and Protocols: PK 11195 as a Tool for Assessing Neuronal Damage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PK 11195, an isoquinoline carboxamide, is a highly specific ligand for the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1][2] Under normal physiological conditions, TSPO expression in the central nervous system (CNS) is low.[3] However, in response to neuronal injury, disease, or infection, glial cells, particularly microglia and astrocytes, become activated and significantly upregulate TSPO expression.[4][5] This characteristic makes TSPO a sensitive biomarker for neuroinflammation and neuronal damage.[3][6] this compound, especially when radiolabeled (e.g., with Carbon-11 or Tritium), serves as a powerful tool to visualize, quantify, and study these pathological processes both in vivo and in vitro.[4][7]

Mechanism of Action

This compound exerts its effects primarily by binding to TSPO, which is located on the outer mitochondrial membrane.[1][8] This interaction can be leveraged for both diagnostic imaging and therapeutic modulation of neuroinflammation.

  • As a Diagnostic Biomarker: The upregulation of TSPO in activated microglia provides a direct target for radiolabeled this compound.[9] Positron Emission Tomography (PET) using [¹¹C]PK11195 allows for the in vivo visualization and quantification of neuroinflammatory processes in conditions like Alzheimer's disease, multiple sclerosis, and traumatic brain injury.[1][9][10] The increased binding of the radioligand in specific brain regions correlates with the extent of microglial activation and, consequently, neuronal damage.[7][11]

  • As a Therapeutic Modulator: Beyond its imaging applications, this compound has demonstrated neuroprotective and anti-inflammatory properties.[3][12] Studies have shown that by binding to TSPO, this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[3][8][13] This leads to a reduction in the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), thereby mitigating the inflammatory cascade that contributes to neuronal damage.[3][8] Furthermore, this compound has been shown to alleviate cognitive dysfunction in animal models by inhibiting microglial activation and autophagy.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound.

Table 1: Binding Characteristics of this compound

Parameter Value Species/Tissue Reference
IC₅₀ 2.2 nM - [14]
Kd ([³H]PK11195) 1.4 nM Rat Brain [2]

| Kd ([³H]PK11195) | 4.3 - 6.6 nM | Human Brain |[2] |

Table 2: In Vivo this compound Binding in Models of Neuronal Damage

Model Time Point Change in Binding Method Reference
Rat Stab Wound (23-gauge) Day 6 Bmax: 8.75 ± 0.09 pmol/mg [³H]PK11195 Autoradiography [15]
Rat Stab Wound (18-gauge) Day 7 Bmax: 8.98 ± 0.31 pmol/mg [³H]PK11195 Autoradiography [15]
Traumatic Brain Injury (Rat) Day 10 SUV: 0.79 ± 0.07 (vs. 0.56 ± 0.05 baseline) --INVALID-LINK---PK11195 PET [9]

| Multiple Sclerosis Patients | During Treatment | Significant decrease in Vᴛ (>16%) in 50% of patients | [¹¹C]PK11195 PET |[16] |

Table 3: In Vitro Efficacy of this compound in Neuroinflammation Models

Cell Line Treatment This compound Concentration Effect Reference
BV-2 Microglia LPS (1 µg/ml) 0.5 µM Significantly inhibited ROS production [3]
BV-2 Microglia LPS (1 µg/ml) 0.5 µM Effectively inhibited IL-1β and IL-18 expression [3]

| BV-2 Microglia | LPS + ATP | 0.5 µM | Downregulated NLRP3 inflammasome activation |[3] |

Table 4: Human Radiation Dosimetry for --INVALID-LINK---PK11195

Parameter Value (μSv/MBq) Reference
Mean Effective Dose 4.8 [17]
Highest Equivalent Organ Dose (Kidneys) 14.0 [17]
Highest Equivalent Organ Dose (Spleen) 12.5 [17]

| Highest Equivalent Organ Dose (Small Intestine) | 12.2 |[17] |

Visualizations

logical_relationship This compound as a Biomarker for Neuronal Damage cluster_process Pathophysiological Cascade cluster_tool Diagnostic Application cluster_outcome Assessment Injury Neuronal Injury / Disease Activation Microglial & Astrocyte Activation Injury->Activation triggers TSPO TSPO Upregulation (Mitochondrial Outer Membrane) Activation->TSPO results in Binding This compound Binding to TSPO TSPO->Binding provides target for PK11195 Radiolabeled this compound ([¹¹C]PK11195 or [³H]PK11195) PK11195->Binding Signal Detectable Signal (PET or Autoradiography) Binding->Signal generates Assessment Quantification of Neuroinflammation & Neuronal Damage Signal->Assessment allows for signaling_pathway This compound Anti-Inflammatory Signaling Pathway cluster_cell Activated Microglia cluster_intervention Therapeutic Intervention LPS Inflammatory Stimulus (e.g., LPS) ROS Increased ROS Production LPS->ROS NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 ROS->NLRP3 activates Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Casp1->Cytokines cleaves pro-forms to active Damage Neuronal Damage Cytokines->Damage contributes to PK11195 This compound TSPO TSPO (Mitochondrial Outer Membrane) PK11195->TSPO binds to TSPO->ROS inhibits TSPO->NLRP3 inhibits workflow_pet Experimental Workflow: [¹¹C]PK11195 PET Imaging cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Subject 1. Subject Preparation (Human or Animal Model) Radiotracer 2. Synthesis of [¹¹C](R)-PK11195 Subject->Radiotracer Injection 3. Intravenous Injection of Radiotracer Radiotracer->Injection Scan 4. Dynamic PET Scan (e.g., 60 minutes) Injection->Scan Arterial 5. Arterial Blood Sampling (for metabolite analysis) Scan->Arterial ROI 7. ROI Definition (using MRI coregistration) Scan->ROI Input 6. Generate Input Function (Metabolite-corrected) Arterial->Input Model 8. Kinetic Modeling (e.g., 2-Tissue Compartment) Input->Model ROI->Model Quant 9. Quantification (Vᴛ, BPɴᴅ, SUV) Model->Quant

References

Application Notes and Protocols for ¹¹C-PK11195 PET Scans in Human Subjects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting Positron Emission Tomography (PET) scans using the radiotracer ¹¹C-PK11195 in human subjects. This protocol is intended to guide researchers, scientists, and drug development professionals in the standardized application of this imaging technique for the in vivo quantification of the 18 kDa translocator protein (TSPO), a biomarker primarily associated with neuroinflammation and microglial activation.

Radiotracer Synthesis: [¹¹C]-(R)-PK11195

The synthesis of [¹¹C]-(R)-PK11195 is a critical first step and is typically achieved through the [¹¹C]methylation of the precursor, (R)-[N-desmethyl] PK11195.[1]

Production of [¹¹C]CO₂

Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[2] This [¹¹C]CO₂ serves as the primary starting material for the radiolabeling process.[3]

Radiomethylation and Purification

The [¹¹C]CO₂ is converted into a reactive methylating agent, typically [¹¹C]CH₃I or [¹¹C]CH₃OTf.[3] This agent is then reacted with the desmethyl precursor in an automated synthesis module.[1] The reaction conditions, including the amount of precursor, base (e.g., KOH), solvent (e.g., DMSO), temperature, and reaction time, are optimized to maximize the radiochemical yield.[1] Following the reaction, the [¹¹C]-(R)-PK11195 is purified using high-performance liquid chromatography (HPLC).[4]

Quality Control

The final product undergoes rigorous quality control to ensure it is suitable for human administration. This includes tests for visual inspection, radiochemical identity and purity, radionuclidic purity, sterile filter integrity, and endotoxin levels.[2]

ParameterTypical ValueReference
Precursor Mass1 mg[1]
Solvent300 µL DMSO (anhydrous)[1]
Base10-15 mg KOH[1]
Labeling Temperature40°C[1]
Labeling Time2 minutes[1]
Total Synthesis Time~40 minutes[1]
Radiochemical Yield (non-decay-corrected)10.93 ± 3.44%[1]
Radiochemical Purity> 95%[5]

Patient Preparation

Proper patient preparation is crucial for obtaining high-quality PET images and ensuring patient safety.

Dietary Restrictions

Patients should adhere to a high-protein, low-carbohydrate, and low-sugar diet for 24 hours prior to the scan.[6][7] They must fast for at least 6 hours before the scan; only plain water is permitted.[6][8] This helps to minimize background signal and enhance the quality of the images.

Medication Review

Patients should continue to take their prescribed medications unless they interfere with the scan or cannot be tolerated on an empty stomach.[6] Special instructions are necessary for diabetic patients to ensure their blood sugar is below 180 mg/dL.[6] For instance, oral diabetic medications may need to be withheld until after the scan.[6]

Other Preparations

Strenuous physical activity should be avoided for 24 hours before the scan to prevent muscle uptake of the tracer.[7][9] Patients should wear warm, comfortable clothing without metal components.[6][7]

Image Acquisition

The acquisition of PET data can be performed using either dynamic or static scanning protocols.

Radiotracer Administration

A bolus injection of [¹¹C]-(R)-PK11195 is administered intravenously. The injected dose typically ranges from 312 to 800 MBq.[5][10]

Dynamic Scanning

Dynamic scanning begins immediately after the injection and typically lasts for 58 to 60 minutes.[5] This allows for the measurement of the tracer's kinetics in the brain. A common framing scheme is a series of scans with increasing duration (e.g., 6 x 30s, 2 x 1m, 1 x 3m, 3 x 5m, 2 x 10m, 1 x 15m).[5]

Static Scanning

Static scans are acquired for a shorter duration (e.g., 10 minutes) at a later time point post-injection (e.g., 50 minutes).[10] While simpler to perform, static scans provide less quantitative information compared to dynamic scans.

ParameterDynamic ScanningStatic Scanning
Injected Dose 312 - 375 MBq[5]400 - 800 MBq[10]
Scan Start Immediately post-injection50 minutes post-injection[10]
Scan Duration 58 - 60 minutes[5]10 minutes[10]
Typical Framing 15-22 frames of increasing duration[5]Single frame

Data Analysis

The analysis of [¹¹C]-(R)-PK11195 PET data aims to quantify the binding of the radiotracer to TSPO. This is a complex process due to the tracer's kinetic properties.

Arterial Input Function

For full kinetic modeling, an arterial input function is required.[4][11] This involves continuous online monitoring of arterial blood radioactivity and discrete blood sampling to correct for radiolabeled metabolites.[4][11] Plasma metabolite analysis is typically performed using HPLC.[4]

Kinetic Modeling

Several kinetic models can be applied to the dynamic PET data:

  • Two-Tissue Reversible Compartment Model (2TCM): This is considered the optimal model for analyzing (R)-[¹¹C]PK11195 PET brain studies.[11] It often involves fixing the K₁/k₂ ratio to the whole cortex value to improve the accuracy and reproducibility of the binding potential estimates.[11]

  • Simplified Reference Tissue Model (SRTM): This model can be used when an arterial input function is not available.[12] It requires the definition of a reference region devoid of specific binding.

  • Supervised Clustering Algorithm: This method can be used to identify a reference tissue kinetic from the data itself, which can improve the reliability of SRTM estimates.[12][13]

Outcome Measures

The primary outcome measure is the binding potential (BP), which reflects the density of available TSPO sites. For SRTM, this is often reported as BP_ND (non-displaceable binding potential).[13]

Experimental Workflows and Signaling Pathways

Experimental Workflow

G cluster_synthesis Radiotracer Synthesis cluster_patient Patient Preparation cluster_acquisition Image Acquisition cluster_analysis Data Analysis s1 [11C]CO2 Production (Cyclotron) s2 [11C]Methylation of (R)-[N-desmethyl] PK11195 s1->s2 s3 HPLC Purification s2->s3 s4 Quality Control s3->s4 a1 Radiotracer Injection s4->a1 p1 Dietary Restrictions (Low Carb/Sugar, Fasting) p2 Medication Review p3 Informed Consent p3->a1 a2 Dynamic/Static PET Scan d1 Image Reconstruction & Pre-processing a2->d1 a3 Arterial Blood Sampling (for kinetic modeling) d2 Kinetic Modeling (e.g., 2TCM, SRTM) a3->d2 d1->d2 d3 Quantification of Binding Potential (BP) d2->d3 d4 Statistical Analysis d3->d4

Caption: Experimental workflow for a human ¹¹C-PK11195 PET study.

Logical Relationship of Data Analysis Methods

G cluster_data Dynamic PET Data cluster_input Input Function cluster_model Kinetic Modeling cluster_output Quantitative Outcome pet_data Time-Activity Curves (TACs) tcm Two-Tissue Compartment Model (2TCM) pet_data->tcm srtm Simplified Reference Tissue Model (SRTM) pet_data->srtm arterial Metabolite-Corrected Arterial Plasma Curve arterial->tcm reference Reference Tissue Curve (Anatomical or Clustered) reference->srtm bp Binding Potential (BP/BPND) tcm->bp srtm->bp

Caption: Data analysis pathways for quantifying ¹¹C-PK11195 binding.

References

Measuring Translocator Protein (TSPO) Density in Tissue Samples Using PK 11195: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR), is a protein located on the outer mitochondrial membrane.[1][2] Under normal physiological conditions, TSPO expression is low in the central nervous system (CNS).[1][3] However, its expression is significantly upregulated in activated microglia and astrocytes in response to neuroinflammation, injury, and various neurodegenerative and psychiatric conditions.[1][4] This makes TSPO an important biomarker for neuroinflammation. PK 11195, a high-affinity antagonist for TSPO, is a widely used pharmacological tool for quantifying TSPO density in both preclinical and clinical research.[4][5] This document provides detailed application notes and protocols for measuring TSPO density in tissue samples using this compound.

Quantitative Data: Binding Properties of this compound

The affinity of this compound for TSPO can vary depending on the species and tissue type. The following table summarizes key binding parameters for [³H]this compound from various studies.

RadioligandSpeciesTissueKd (nM)Bmax (fmol/mg protein)Reference
[³H]this compoundRatBrain1.4-[5]
[³H]this compoundHumanBrain4.3 - 6.6684 - 923[5]
[³H]this compoundPorcineAortic Smooth Muscle8.6 ± 0.9-[6]

Kd: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity). Bmax: Maximum number of binding sites.

Experimental Protocols

Protocol 1: Radioligand Binding Assay in Tissue Homogenates

This protocol describes the measurement of TSPO density in tissue homogenates using [³H]this compound in a competitive binding assay.

1. Materials and Reagents:

  • Tissue of interest (e.g., brain, heart, kidney)

  • [³H]this compound (specific activity ~80-90 Ci/mmol)

  • Unlabeled this compound

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass-fiber filters (e.g., Whatman GF/B or GF/C)

  • Scintillation cocktail

  • Homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge

  • Filtration manifold

  • Scintillation counter

2. Tissue Homogenate Preparation:

  • Excise the tissue of interest on ice and weigh it.

  • Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction containing TSPO.

  • Wash the pellet by resuspending it in fresh, ice-cold Homogenization Buffer and repeating the centrifugation step.

  • Resuspend the final pellet in Assay Buffer to a protein concentration of 0.1-0.5 mg/mL. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

3. Binding Assay:

  • Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the competing ligand (unlabeled this compound).

  • Total Binding: Add 100 µL of tissue homogenate, 50 µL of Assay Buffer, and 50 µL of [³H]this compound (final concentration typically 1-5 nM).

  • Non-specific Binding (NSB): Add 100 µL of tissue homogenate, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 50 µL of [³H]this compound.[7] NSB typically accounts for ~20% of the total radioligand binding.[7]

  • Competition Binding: Add 100 µL of tissue homogenate, 50 µL of varying concentrations of unlabeled this compound, and 50 µL of [³H]this compound.

  • Incubate the tubes at 25°C for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass-fiber filters pre-soaked in wash buffer using a filtration manifold.

  • Wash the filters rapidly with 3 x 5 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Autoradiography of TSPO in Tissue Sections

This protocol allows for the visualization and quantification of TSPO density in slidemounted tissue sections.

1. Materials and Reagents:

  • Fresh frozen tissue blocks

  • Cryostat

  • Microscope slides (e.g., gelatin-coated)

  • [³H]this compound

  • Unlabeled this compound

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Deionized water

  • Autoradiography film or phosphor imaging screens

  • Image analysis software

2. Tissue Sectioning:

  • Cut 10-20 µm thick sections from the frozen tissue block using a cryostat at -18°C to -20°C.

  • Thaw-mount the sections onto gelatin-coated microscope slides and allow them to air-dry at room temperature.

  • Store the slides at -80°C until use.

3. Autoradiographic Labeling:

  • On the day of the experiment, bring the slides to room temperature.

  • Pre-incubate the slides in Incubation Buffer for 15 minutes at room temperature to rehydrate the tissue.

  • Incubate the slides with [³H]this compound (typically 1-5 nM) in Incubation Buffer for 60-90 minutes at room temperature.

  • For determining non-specific binding, incubate an adjacent set of slides in the same concentration of [³H]this compound in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

  • After incubation, wash the slides in ice-cold Wash Buffer (2 x 5 minutes) to remove unbound radioligand.

  • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

  • Dry the slides rapidly under a stream of cool, dry air.

4. Image Acquisition and Analysis:

  • Appose the labeled slides to autoradiography film or a phosphor imaging screen along with appropriate radioactive standards.

  • Expose for a suitable period (days to weeks depending on the signal intensity).

  • Develop the film or scan the imaging screen to obtain the autoradiograms.

  • Quantify the optical density of the autoradiograms using image analysis software.

  • Convert the optical density values to fmol/mg tissue equivalent using the calibration curve generated from the radioactive standards.

  • Calculate specific binding by subtracting the non-specific binding image from the total binding image.[7]

Mandatory Visualizations

TSPO Signaling Pathway

TSPO_Signaling_Pathway cluster_mito Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_imm Inner Mitochondrial Membrane TSPO TSPO VDAC VDAC1/2/3 TSPO->VDAC ROS ROS Production TSPO->ROS ATP ATP Production TSPO->ATP Steroidogenesis Steroidogenesis TSPO->Steroidogenesis ANT ANT VDAC->ANT mPTP mPTP Opening VDAC->mPTP ANT->mPTP Apoptosis Apoptosis mPTP->Apoptosis Cholesterol Cholesterol Cholesterol->TSPO Transport Inflammation Neuroinflammation Inflammation->TSPO Upregulation Radioligand_Binding_Workflow Tissue 1. Tissue Sample Homogenization 2. Homogenization Tissue->Homogenization Centrifugation 3. Centrifugation (Mitochondrial Fraction) Homogenization->Centrifugation Incubation 4. Incubation with [3H]this compound +/- Competitor Centrifugation->Incubation Filtration 5. Rapid Filtration Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Analysis 7. Data Analysis (Kd, Bmax, Ki) Counting->Analysis Competitive_Binding_Logic cluster_total Total Binding cluster_nsb Non-Specific Binding Receptor_T TSPO Radioligand_T [3H]this compound Receptor_T->Radioligand_T Binds Specific_Binding Specific Binding = Total - Non-Specific Receptor_N TSPO Competitor_N Unlabeled this compound (High Concentration) Receptor_N->Competitor_N Saturated Radioligand_N [3H]this compound

References

Application Notes and Protocols for Immunohistochemical Detection of PK 11195 Binding Sites (TSPO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK 11195 is a high-affinity ligand that specifically binds to the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1] TSPO is predominantly located on the outer mitochondrial membrane and its expression is significantly upregulated in activated microglia and, to some extent, in reactive astrocytes and macrophages in response to neuroinflammation and neuronal injury.[1][2] Consequently, detecting this compound binding sites through immunohistochemistry (IHC) serves as a valuable method for identifying and characterizing neuroinflammatory processes in preclinical and clinical research. These application notes provide detailed protocols for the immunohistochemical detection of TSPO in brain tissue, offering insights into the cellular localization and extent of neuroinflammation.

Signaling Pathway of TSPO in Neuroinflammation

The translocator protein (TSPO) plays a significant role in the neuroinflammatory response, particularly through its involvement with the NLRP3 inflammasome. Upregulation of TSPO is a hallmark of microglial activation. In this state, TSPO is implicated in modulating mitochondrial function, including the production of reactive oxygen species (ROS). This can, in turn, act as a signaling molecule to activate the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a multi-protein complex that leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18, which are potent mediators of inflammation.[3][4][5] Furthermore, TSPO expression is influenced by upstream signaling pathways such as the MAP kinase pathway, which is also involved in the inflammatory response.[6][7]

TSPO_Signaling_Pathway TSPO Signaling in Neuroinflammation Neuroinflammatory_Stimuli Neuroinflammatory Stimuli (e.g., LPS, ATP) Microglia_Activation Microglial Activation Neuroinflammatory_Stimuli->Microglia_Activation MAPK_Pathway MAP Kinase Pathway Microglia_Activation->MAPK_Pathway TSPO TSPO Upregulation (Outer Mitochondrial Membrane) Microglia_Activation->TSPO MAPK_Pathway->TSPO drives transcription ROS Mitochondrial ROS Production TSPO->ROS NLRP3_Inflammasome NLRP3 Inflammasome Assembly and Activation ROS->NLRP3_Inflammasome activates Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Inflammatory_Response Inflammatory Response IL1B->Inflammatory_Response IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 IL18->Inflammatory_Response

Caption: TSPO signaling pathway in the context of neuroinflammation.

Experimental Workflow for Immunohistochemistry

The immunohistochemical staining process involves a series of sequential steps beginning with tissue preparation and culminating in microscopic analysis. The workflow is designed to preserve tissue morphology while allowing for specific antibody binding to the target antigen, in this case, TSPO. Key stages include deparaffinization and rehydration for paraffin-embedded tissues, antigen retrieval to unmask epitopes, blocking of non-specific binding sites, incubation with primary and secondary antibodies, signal detection, and finally, counterstaining and mounting for visualization.

IHC_Workflow Immunohistochemistry Experimental Workflow A Tissue Preparation (Fixation and Sectioning) B Deparaffinization and Rehydration (for FFPE tissues) A->B C Antigen Retrieval (Heat-Induced or Enzymatic) B->C D Blocking (e.g., Normal Serum, BSA) C->D E Primary Antibody Incubation (anti-TSPO) D->E F Secondary Antibody Incubation (Enzyme or Fluorophore-conjugated) E->F G Signal Detection (Chromogenic or Fluorescent) F->G H Counterstaining (e.g., Hematoxylin, DAPI) G->H I Dehydration and Mounting H->I J Microscopy and Image Analysis I->J

Caption: A generalized workflow for immunohistochemical staining.

Quantitative Data Summary

Successful immunohistochemical staining for TSPO requires careful optimization of several parameters. The following tables provide a summary of recommended starting concentrations and incubation times for anti-TSPO antibodies, as well as common reagents used in the protocol.

Table 1: Primary Antibody Recommendations for TSPO Detection

Antibody TypeHost SpeciesRecommended Dilution RangeIncubation Conditions
PolyclonalRabbit1:200 - 1:2000Overnight at 4°C
MonoclonalRabbit1:200 - 1:30001 hour at room temperature or overnight at 4°C
MonoclonalMouse1:20 - 1:250Overnight at 4°C

Note: Optimal dilutions should be determined empirically by the researcher.[8][9][10][11][12][13]

Table 2: Key Reagents and Incubation Times

StepReagentConcentration / ConditionsIncubation Time
Antigen Retrieval (HIER)Sodium Citrate Buffer10 mM, pH 6.010-20 minutes boiling
Antigen Retrieval (HIER)Citraconic Anhydride0.05%, pH 7.430 minutes at 85-95°C
Endogenous Peroxidase BlockHydrogen Peroxide (H₂O₂)0.3% - 3% in Methanol or PBS10-30 minutes
BlockingNormal Goat/Donkey Serum5-10% in TBS/PBS1 hour
Secondary AntibodyBiotinylated or Fluorophore-conjugatedManufacturer's recommendation (e.g., 1:300)1-2 hours at room temperature
Signal Amplification (Chromogenic)HRP-StreptavidinManufacturer's recommendation (e.g., 1:500)30 minutes
ChromogenDiaminobenzidine (DAB)Per manufacturer's instructions2-10 minutes
CounterstainHematoxylinPer manufacturer's instructions~40 seconds

Note: These are general guidelines; optimization may be required.[1][14][15][16][17][18]

Experimental Protocols

Protocol 1: Chromogenic Immunohistochemistry for TSPO in Formalin-Fixed, Paraffin-Embedded (FFPE) Brain Tissue

1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5-10 minutes each. b. Rehydrate sections by sequential immersion in:

  • 100% ethanol (2 changes, 3-5 minutes each)
  • 95% ethanol (3 minutes)
  • 70% ethanol (3 minutes)
  • 50% ethanol (3 minutes) c. Rinse with distilled water.[14][19]

2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): a. Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0). b. Heat the solution in a microwave, water bath, or pressure cooker until it begins to boil, then maintain a sub-boiling temperature for 10-20 minutes.[1][17] c. Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes). d. Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

3. Inactivation of Endogenous Peroxidase: a. Incubate sections in 0.3% H₂O₂ in TBS or methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.[15] b. Rinse slides three times in TBS for 5 minutes each.

4. Blocking: a. Incubate sections with a blocking solution (e.g., 5-10% normal goat serum in TBS with 0.3% Triton X-100) for 1 hour at room temperature in a humidified chamber.[1][20]

5. Primary Antibody Incubation: a. Dilute the primary anti-TSPO antibody (see Table 1 for recommendations) in the antibody diluent. b. Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.[1][15]

6. Secondary Antibody Incubation: a. Rinse slides three times in TBS for 5 minutes each. b. Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in the antibody diluent and incubate for 1 hour at room temperature.[15]

7. Signal Detection: a. Rinse slides three times in TBS for 5 minutes each. b. Incubate sections with an avidin-biotin-horseradish peroxidase complex (ABC reagent) or HRP-conjugated streptavidin for 30 minutes at room temperature.[1][15] c. Rinse slides three times in TBS for 5 minutes each. d. Apply the DAB chromogen solution and monitor the color development under a microscope (typically 2-10 minutes). e. Stop the reaction by immersing the slides in distilled water.

8. Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for approximately 40 seconds to visualize cell nuclei.[14] b. "Blue" the sections in running tap water. c. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene. d. Mount with a permanent mounting medium.

Protocol 2: Immunofluorescence for TSPO in Frozen Brain Sections

1. Tissue Preparation: a. Fix fresh-frozen cryosections (10-40 µm) with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature. For free-floating sections, fixation can be done prior to sectioning.[11][20] b. Rinse sections three times in PBS for 5 minutes each.

2. Permeabilization and Blocking: a. Incubate sections in a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.[20]

3. Primary Antibody Incubation: a. Dilute the primary anti-TSPO antibody in an antibody dilution buffer (e.g., 5% normal donkey serum with 0.3% Triton X-100 in PBS). b. Incubate sections with the primary antibody overnight at 4°C with gentle agitation.[20]

4. Secondary Antibody Incubation: a. Wash sections three times for 10-15 minutes each in PBS with 0.3% Triton X-100. b. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit) diluted in the antibody dilution buffer for 2 hours at room temperature, protected from light.[15][20]

5. Counterstaining and Mounting: a. Wash sections three times for 10-15 minutes each in PBS, protected from light. b. If desired, counterstain nuclei by incubating with DAPI (1 µg/ml in PBS) for 5-10 minutes.[20] c. Wash sections briefly in PBS. d. Mount sections onto slides (if free-floating) and coverslip using an aqueous mounting medium with anti-fade.

Data Analysis and Interpretation

Qualitative analysis involves the microscopic examination of the stained tissue sections to determine the cellular localization of TSPO (e.g., microglia, astrocytes) and its distribution within specific brain regions. For quantitative analysis, digital images of the stained sections can be captured. Image analysis software (e.g., ImageJ) can be used to measure parameters such as the percentage of the area with positive staining or the integrated optical density of the signal.[21] It is crucial to include appropriate controls, such as negative controls (omitting the primary antibody) and positive controls (tissue known to express TSPO), to ensure the specificity of the staining.[22]

References

Application Notes and Protocols: PK11195 in Preclinical Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PK11195, a specific ligand for the 18 kDa Translocator Protein (TSPO), in preclinical models of Multiple Sclerosis (MS), primarily focusing on Experimental Autoimmune Encephalomyelitis (EAE). This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). A key pathological feature of MS is the activation of microglia and astrocytes, which contribute to the neuroinflammatory environment. The Translocator Protein (TSPO), located on the outer mitochondrial membrane of glial cells, is significantly upregulated in response to neuroinflammation.[1][2] This makes TSPO a valuable biomarker for imaging neuroinflammation and a potential therapeutic target. PK11195 is a prototypical high-affinity ligand for TSPO and has been extensively used to study the role of TSPO in neuroinflammatory and neurodegenerative diseases.[1] In preclinical MS models like EAE, PK11195 has been investigated for its diagnostic and therapeutic potential.

Data Presentation

The following tables summarize the quantitative data on the effects of PK11195 and other TSPO ligands in preclinical models relevant to MS.

Table 1: Effect of TSPO Ligands on Microglial Activation In Vitro

LigandModel SystemTreatmentOutcome MeasureResultReference
PK11195Cultured Retinal MicrogliaPretreatment with PK11195ROS Production (H2DCFDA assay)Significantly reduced ROS production in the absence and presence of LPS.[3]
PK11195BV-2 Microglial CellsPretreatment with PK11195 before LPSNLRP3 Inflammasome ActivationLimited the increase in NLRP3 inflammasome activation.[4]
PK11195BV-2 Microglial CellsPretreatment with PK11195 before LPSMitophagyReversed the inhibition of mitophagy.[4]
PK11195Aged female 3xTg-AD miceWeekly administrationF4/80 mRNA expression (microglia marker)Increased expression, suggesting microglial activation.[5]
PK11195Aged female 3xTg-AD miceWeekly administrationIL-6 mRNA expressionIncreased expression.[5]

Table 2: Effects of Various Treatments on EAE Clinical Score

TreatmentEAE ModelAdministration ProtocolOutcome MeasureResultReference
MOG35-55C57BL/6 mice50 µg, 100 µg, or 150 µg of MOG35-55EAE Clinical ScoreInverted U-shape dose-response, with 100 µg showing the highest scores.[3]
MOG + PARIC57BL/6 miceEpicutaneous patch at days 3 and 11 post-inductionEAE Clinical ScoreSignificantly lower clinical scores compared to MOG or PARI alone.[6]
EGFMOG-induced EAELate prophylactic regimenEAE Clinical ScoreImproved clinical features of EAE.[7]
Ellagic Acid (EA)C57BL/6 mice (RRMS model)Intraperitoneal injectionEAE Clinical ScoreAmeliorated clinical EAE.[8]

Table 3: Cytokine Levels in EAE Models

CytokineEAE ModelSample TypeObservationMean Concentration (EAE vs. Control)Reference
IL-10RR-EAE (SJL mice)PlasmaSignificantly lower in EAE mice.9.09 ± 4.11 pg/mL vs. 27.43 ± 7.95 pg/mL[5][9]
IL-10Chronic EAE (C57BL/6 mice)PlasmaSignificantly lower in EAE mice.7.82 ± 1.71 pg/mL vs. 34.06 ± 18.68 pg/mL[5][9]
IL-6, IL-17, IL-12p70, TNF-αRR-EAE and Chronic EAEPlasmaBelow detection limit in most samples.Not conclusive.[5][9]

Table 4: Immune Cell Infiltration in the Spinal Cord of EAE Mice

Cell TypeEAE ModelObservationQuantificationReference
Leukocytes (CD45+)MOG-induced EAE (C57BL/6 mice)Infiltration in white matter, with area increasing from onset to peak phase.Onset: 2.24±0.14%, Peak: 11.07±0.45%, Chronic: 5.29±0.27% of spinal cord area.[7]
CD4+ T cellsMOG-induced EAE (C57BL/6 mice)Reduced infiltration with MSC treatment.4- to 6-fold decrease compared to control.[10]
Mononuclear CellsMOG-induced EAEDecreased infiltration with epicutaneous MOG treatment.Qualitative observation.[6]

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol is a standard method for inducing a chronic progressive form of EAE, a widely used model for MS.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Phosphate Buffered Saline (PBS), sterile

  • Female C57BL/6 mice, 6-8 weeks old

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 150 µg of MOG35-55 per mouse.[11] Mix equal volumes of MOG35-55 solution and CFA until a thick, stable emulsion is formed.

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the MOG35-55/CFA emulsion, typically divided between two sites on the flank.

  • Pertussis Toxin Administration (Day 0 and Day 2): Administer PTX intraperitoneally (i.p.). A typical dose is 200-500 ng per mouse in 200 µL of sterile PBS.[11][12][13] The first injection is given shortly after the MOG immunization on day 0, and the second injection is given 48 hours later (day 2).[11][13]

  • Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE from day 7 post-immunization. Use a standardized scoring system (see Table 5).[14][15][16]

Table 5: EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
0.5Limp tail tip
1Limp tail
1.5Limp tail and hind limb weakness
2Unilateral partial hind limb paralysis
2.5Bilateral partial hind limb paralysis
3Complete hind limb paralysis
3.5Complete hind limb paralysis and unilateral forelimb weakness
4Complete hind and forelimb paralysis
5Moribund or dead
Therapeutic Administration of PK11195 in EAE Mice

This protocol outlines a general procedure for the therapeutic administration of PK11195 to EAE-induced mice.

Materials:

  • PK11195

  • Vehicle (e.g., 5% DMSO/0.0025% acetic acid in saline)

  • EAE-induced mice

  • Syringes and needles for i.p. injection

Procedure:

  • Preparation of PK11195 Solution: Dissolve PK11195 in a suitable vehicle. A commonly used in vivo dose is in the range of 1-15 mg/kg.

  • Treatment Initiation: Begin treatment at the onset of clinical signs (typically around day 11-14 post-immunization, when mice reach a clinical score of 1-2) or at the peak of the disease.

  • Administration: Administer the PK11195 solution via intraperitoneal (i.p.) injection daily or as determined by the study design.

  • Monitoring: Continue daily clinical scoring and body weight measurements throughout the treatment period to assess the therapeutic efficacy of PK11195.

Immunohistochemical Analysis of Glial Activation and Immune Cell Infiltration

This protocol describes the staining of spinal cord sections to visualize and quantify microglia/macrophages (Iba1), astrocytes (GFAP), and infiltrating T cells (CD4).

Materials:

  • EAE mouse spinal cords (perfused and fixed)

  • Paraffin or cryostat embedding media

  • Primary antibodies: Rabbit anti-Iba1, Mouse anti-GFAP, Rat anti-CD4

  • Appropriate fluorescently-labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Microscope (fluorescence or confocal)

Procedure:

  • Tissue Preparation: Perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Dissect the spinal cord and post-fix in 4% PFA. Process for paraffin or cryo-sectioning.

  • Sectioning: Cut transverse sections of the spinal cord (e.g., 10-20 µm thickness).

  • Antigen Retrieval (for paraffin sections): Deparaffinize and rehydrate the sections. Perform antigen retrieval using a suitable method (e.g., citrate buffer, pH 6.0, heated).

  • Immunostaining: a. Block non-specific binding with a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100) for 1 hour. b. Incubate with primary antibodies overnight at 4°C. c. Wash with PBS. d. Incubate with appropriate secondary antibodies for 1-2 hours at room temperature. e. Wash with PBS. f. Counterstain with DAPI. g. Mount coverslips with mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the area of immunoreactivity or the number of positive cells in defined regions of the spinal cord (e.g., white matter tracts) using image analysis software.

Visualization of Pathways and Workflows

Signaling Pathway of PK11195 in Microglia

The following diagram illustrates the proposed mechanism of action of PK11195 in microglia, leading to anti-inflammatory and neuroprotective effects.

PK11195_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Microglia cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm PK11195 PK11195 TSPO TSPO PK11195->TSPO binds & activates Cholesterol Cholesterol TSPO->Cholesterol facilitates transport ROS ROS Production TSPO->ROS reduces NLRP3 NLRP3 Inflammasome TSPO->NLRP3 inhibits Pregnenolone Pregnenolone Cholesterol->Pregnenolone Rate-limiting step Neurosteroids Neurosteroids (e.g., Allopregnanolone) Pregnenolone->Neurosteroids Anti_inflammatory_effects Anti-inflammatory Effects Neurosteroids->Anti_inflammatory_effects Neuroprotective_effects Neuroprotective Effects Neurosteroids->Neuroprotective_effects Caspase1 Caspase-1 NLRP3->Caspase1 activates ProIL1b Pro-IL-1β Caspase1->ProIL1b cleaves IL1b IL-1β ProIL1b->IL1b Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6)

Caption: PK11195 binds to TSPO on the outer mitochondrial membrane of microglia.

Experimental Workflow for Evaluating PK11195 in EAE

This diagram outlines the typical experimental workflow for assessing the therapeutic potential of PK11195 in the EAE mouse model.

EAE_Workflow cluster_induction EAE Induction Phase cluster_treatment Therapeutic Intervention Phase cluster_assessment Assessment Phase Induction Day 0: Immunization (MOG35-55 + CFA) PTX1 Day 0: PTX injection Onset Day 11-14: Onset of Clinical Signs (Score 1-2) Induction->Onset PTX2 Day 2: PTX injection Treatment Daily i.p. injection: - PK11195 - Vehicle Control Onset->Treatment Monitoring Daily Clinical Scoring & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Day 21-28) Monitoring->Endpoint Histology Spinal Cord Histology (Iba1, GFAP, CD4) Endpoint->Histology Cytokines Spleen/CNS Cytokine Analysis (ELISA, Flow Cytometry) Endpoint->Cytokines

Caption: Workflow for testing PK11195's therapeutic effect in an EAE model.

References

Application Notes and Protocols for Quantitative Analysis of [¹¹C]-(R)-PK11195 PET Data

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Positron Emission Tomography (PET) with the radioligand [¹¹C]-(R)-PK11195 is a powerful in vivo imaging technique for the quantitative assessment of the 18-kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor.[1][2] TSPO is primarily located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation in a variety of neurological disorders, including stroke, multiple sclerosis, Alzheimer's disease, and Parkinson's disease.[1][3][4][5] This document provides detailed application notes and protocols for the quantitative analysis of [¹¹C]-(R)-PK11195 PET data.

Data Presentation: Quantitative Analysis Methods

The quantification of [¹¹C]-(R)-PK11195 binding can be approached through several modeling techniques, broadly categorized into plasma input models and reference tissue models. The choice of method depends on the availability of arterial blood sampling and the specific research question.

Model Type Model Name Description Outcome Parameter Requirements Advantages Disadvantages
Plasma Input Models Two-Tissue Compartment Model (2TCM)Considered the gold standard, this model describes the tracer exchange between plasma, a non-displaceable compartment, and a specific binding compartment in the tissue.[6][7]Total Distribution Volume (VT)Dynamic PET data, Metabolite-corrected arterial plasma input function.[8][9]Provides the most accurate and absolute quantification of tracer binding.Invasive (requires arterial cannulation), technically demanding, and complex data analysis.[10]
Logan Graphical AnalysisA graphical method that linearizes the compartmental model equations to estimate the distribution volume.[9]Total Distribution Volume (VT)Dynamic PET data, Metabolite-corrected arterial plasma input function.Computationally less intensive than 2TCM.Can be sensitive to noise in later time points.
Reference Tissue Models Simplified Reference Tissue Model (SRTM)A non-invasive method that uses a reference region devoid of specific binding to estimate the binding potential.[6][10][11]Binding Potential (BPND), Distribution Volume Ratio (DVR).[3][12][13]Dynamic PET data, a suitable reference region.Non-invasive (no arterial blood sampling), simpler to implement.[10]Finding a true reference region can be challenging in diseases with widespread inflammation.[14] Bias can be introduced if the reference region contains specific binding.[10]
SRTM with Plasma Input Correction (SRTMpl_corr)A hybrid model that uses plasma data to correct for non-specific binding in the reference tissue.[8][11]Corrected Binding PotentialDynamic PET data, Arterial plasma input function.Improved accuracy over the standard SRTM.[8][11]Requires arterial blood sampling.
Supervised Cluster Analysis (SVCA)An advanced method to identify a pseudo-reference region from the PET data itself, by clustering voxels with similar kinetic profiles.[12][13][15]Binding Potential (BPND)Dynamic PET data.Provides a more objective and potentially more accurate reference region compared to anatomical definitions.[15]Requires specialized software and a database of kinetic classes.

Experimental Protocols

Protocol 1: Dynamic [¹¹C]-(R)-PK11195 PET Data Acquisition
  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • An intravenous line should be placed for radiotracer injection.

    • For plasma input models, an arterial line is required for blood sampling.

    • The subject's head should be comfortably positioned and immobilized in the PET scanner.

  • Radiotracer Injection:

    • A bolus injection of [¹¹C]-(R)-PK11195 (typically 370 MBq) is administered intravenously.[16][17]

  • PET Data Acquisition:

    • Dynamic 3D PET data acquisition is initiated simultaneously with the radiotracer injection.

    • The acquisition duration is typically 60-75 minutes.[13][16]

    • A typical framing scheme is: 4 x 30s, 4 x 60s, 4 x 120s, 4 x 240s, 6 x 300s.[16]

  • Attenuation Correction:

    • A low-dose CT or a transmission scan is performed for attenuation correction of the PET data.[16]

  • Image Reconstruction:

    • PET data are reconstructed using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).

    • Corrections for scatter, randoms, and dead time should be applied.

Protocol 2: Quantitative Analysis using the Simplified Reference Tissue Model (SRTM)
  • Image Pre-processing:

    • Motion Correction: Individual frames of the dynamic PET scan should be realigned to correct for subject motion during the acquisition.

    • Co-registration: The dynamic PET images are co-registered to a subject's anatomical MRI (e.g., T1-weighted) to facilitate anatomical region of interest (ROI) definition.

  • Reference Region Definition:

    • A reference region, presumed to be devoid of specific TSPO binding, is delineated. The cerebellum is often used, but its validity should be carefully considered for the specific pathology.[13]

    • Alternatively, a pseudo-reference region can be derived using supervised cluster analysis (SVCA).[13][15]

  • Time-Activity Curve (TAC) Generation:

    • Time-activity curves (TACs), representing the change in radioactivity concentration over time, are generated for all brain regions of interest and the reference region.

  • Kinetic Modeling:

    • The SRTM is fitted to the regional TACs using the reference tissue TAC as an input function.

    • This fitting procedure yields estimates of the binding potential (BPND) or the distribution volume ratio (DVR), which reflect the density of available TSPO sites.

  • Parametric Image Generation:

    • The SRTM can be applied on a voxel-by-voxel basis to generate parametric maps of BPND, providing a visual representation of TSPO distribution throughout the brain.

Mandatory Visualization

TSPO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Mitochondrial Membrane cluster_intracellular Mitochondrial Matrix cluster_cell Microglia / Astrocyte PK11195 [¹¹C]-(R)-PK11195 TSPO TSPO (18-kDa Translocator Protein) PK11195->TSPO Binds to Cholesterol Cholesterol TSPO->Cholesterol Facilitates Transport Activation Cellular Activation (Neuroinflammation) TSPO->Activation Upregulated upon Steroidogenesis Steroidogenesis Cholesterol->Steroidogenesis

Caption: TSPO signaling pathway in neuroinflammation.

PET_Data_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Image Processing cluster_analysis Quantitative Analysis cluster_output Output Acquisition Dynamic PET Scan ([¹¹C]-(R)-PK11195) MotionCorrection Motion Correction Acquisition->MotionCorrection MRI Anatomical MRI (T1-weighted) Coregistration PET-MRI Co-registration MRI->Coregistration MotionCorrection->Coregistration ROIDefinition ROI Definition Coregistration->ROIDefinition TAC Time-Activity Curve Generation ROIDefinition->TAC KineticModel Kinetic Modeling (e.g., SRTM) TAC->KineticModel ParametricMap Parametric Map (BP_ND) KineticModel->ParametricMap QuantitativeData Quantitative Data (Tables, Graphs) ParametricMap->QuantitativeData

Caption: Workflow for quantitative PK 11195 PET data analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming PK 11195 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with PK 11195 in aqueous buffers for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a lipophilic molecule and is practically insoluble in aqueous buffers such as phosphate-buffered saline (PBS). It is, however, soluble in several organic solvents.

Q2: Which organic solvents are recommended for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing concentrated stock solutions of this compound.[1] Other organic solvents like methanol, chloroform, and acetonitrile can also be used.[2]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?

A4: This is a common issue due to the poor aqueous solubility of this compound. Please refer to the troubleshooting guide below for a step-by-step approach to resolve this.

Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A5: The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to 0.5% to minimize cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubility
DMSOUp to 100 mM
EthanolUp to 50 mM
Methanol~16 mg/mL
Chloroform~33 mg/mL
Acetonitrile~10 mg/mL

Data compiled from multiple sources.[1][2]

Troubleshooting Guide

Issue: Precipitation observed upon dilution of this compound stock solution in aqueous buffer.

This guide will walk you through a systematic approach to troubleshoot and overcome this common problem.

Troubleshooting Workflow for this compound Solubility

This compound Solubility Troubleshooting Troubleshooting Workflow for this compound Solubility start Start: Precipitation Observed check_stock Step 1: Verify Stock Solution - Is the stock solution clear? - Is it within its stability period? start->check_stock stock_bad Outcome: Stock is cloudy or expired check_stock->stock_bad No stock_ok Outcome: Stock is clear and fresh check_stock->stock_ok Yes remake_stock Action: Prepare fresh stock solution stock_bad->remake_stock remake_stock->check_stock check_dilution Step 2: Review Dilution Protocol - What is the final DMSO concentration? - Is the dilution performed rapidly or dropwise? stock_ok->check_dilution dmso_high Problem: DMSO > 0.5% or rapid dilution check_dilution->dmso_high Issue Found dilution_ok Outcome: Dilution protocol is appropriate check_dilution->dilution_ok No Issue adjust_dilution Action: Lower stock concentration or add dropwise while vortexing dmso_high->adjust_dilution adjust_dilution->check_dilution use_cosolvents Step 3: Employ Co-solvents/Formulation Aids - Have you tried using co-solvents like PEG300, Tween-80, or cyclodextrins? dilution_ok->use_cosolvents no_cosolvents Action: Prepare a formulation with co-solvents (see protocols below) use_cosolvents->no_cosolvents No cosolvents_tried Outcome: Co-solvents already in use or precipitation persists use_cosolvents->cosolvents_tried Yes optimization_successful Solution: Clear Solution Achieved no_cosolvents->optimization_successful optimize_formulation Step 4: Optimize Formulation & Conditions - Can you increase co-solvent concentration? - Have you tried gentle warming or sonication? cosolvents_tried->optimize_formulation optimize_formulation->optimization_successful Successful consult_literature Further Action: Consult literature for specific formulations for your application optimize_formulation->consult_literature Unsuccessful

Caption: A step-by-step workflow to diagnose and resolve this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mM).

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If dissolution is slow, briefly sonicate the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Formulation of this compound for In Vitro Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium (containing serum, if applicable)

  • Sterile tubes

Procedure:

  • Thaw the this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in DMSO if a very low final concentration is required. This helps to minimize the volume of DMSO added to the medium.

  • Add the required volume of the this compound DMSO stock (or diluted stock) to a tube containing pre-warmed complete cell culture medium. Crucially, add the DMSO stock to the medium dropwise while gently vortexing or swirling the tube. This rapid dispersion helps to prevent localized high concentrations of this compound that can lead to precipitation.

  • Ensure the final concentration of DMSO in the medium is as low as possible, ideally below 0.1%.

  • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

  • If precipitation persists, consider using a formulation with co-solvents as described in Protocol 3, ensuring the co-solvents are compatible with your cell line.

Note on Serum: For experiments using serum-containing media, be aware that this compound can bind to plasma proteins like albumin and alpha1-acid glycoprotein.[3] This binding may affect the free concentration of this compound available to the cells.

Protocol 3: Formulation of this compound for In Vivo Studies

Objective: To prepare a clear, injectable solution of this compound for animal administration.

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly until a clear solution is formed.

  • Add Tween-80 and mix again until the solution is clear.

  • Finally, add the saline to the mixture and mix until a homogenous and clear solution is obtained.

  • This formulation should be prepared fresh before each use. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[3]

Signaling Pathway and Experimental Workflow Diagrams

This compound Target Pathway

PK11195_TSPO_Pathway This compound Target Pathway PK11195 This compound TSPO TSPO (Translocator Protein 18kDa) PK11195->TSPO Binds to Mitochondria Outer Mitochondrial Membrane TSPO->Mitochondria Located in Cellular_Processes Modulation of Cellular Processes: - Steroidogenesis - Apoptosis - Inflammation TSPO->Cellular_Processes Regulates

Caption: this compound binds to the Translocator Protein (TSPO) on the outer mitochondrial membrane.

General Experimental Workflow

PK11195_Experiment_Workflow General Experimental Workflow with this compound start Start prep_stock Prepare Concentrated Stock Solution in DMSO (Protocol 1) start->prep_stock prep_working Prepare Working Solution in Aqueous Buffer/Medium (Protocols 2 & 3) prep_stock->prep_working troubleshoot Troubleshoot Solubility (See Guide) prep_working->troubleshoot Precipitation? troubleshoot->prep_working Yes experiment Perform Experiment (e.g., Cell Treatment, Animal Dosing) troubleshoot->experiment No data_analysis Data Collection and Analysis experiment->data_analysis end End data_analysis->end

Caption: A generalized workflow for preparing and using this compound in experiments.

References

Optimizing incubation time for [3H]PK 11195 binding assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time and other critical parameters for [3H]PK 11195 binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time to ensure equilibrium in a [3H]this compound binding assay?

A1: The optimal incubation time for achieving equilibrium in a [3H]this compound binding assay is crucial for accurate determination of binding parameters. While the exact time can vary depending on the tissue or cell type and temperature, studies have shown that incubation for 60 to 180 minutes at room temperature (22-25°C) or 30°C is generally sufficient to reach a steady state. It is highly recommended to perform a time-course experiment (association kinetics) for your specific system to empirically determine the optimal incubation time.

Q2: How does incubation time affect the binding affinity (Kd) and receptor density (Bmax) values?

A2: Insufficient incubation time will result in an underestimation of the total binding, leading to an inaccurate calculation of Kd and Bmax. As the incubation time increases towards equilibrium, the specific binding will plateau. It is at this plateau that the most reliable measurements of Kd and Bmax can be obtained.

Q3: What is the recommended buffer composition for a [3H]this compound binding assay?

A3: A commonly used and recommended buffer is 50 mM Tris-HCl with a pH of 7.4. This buffer provides a stable pH environment for the binding reaction.

Q4: How should I determine non-specific binding in my assay?

A4: Non-specific binding should be determined in the presence of a high concentration of unlabeled this compound. A final concentration of 1 µM unlabeled this compound is typically sufficient to saturate the specific binding sites, allowing for the measurement of [3H]this compound binding to non-receptor components.

Q5: What are some general tips for reducing high non-specific binding?

A5: High non-specific binding can be a common issue. Here are a few strategies to mitigate it:

  • Pre-treat filters: Soaking the glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) before use can help to reduce the binding of the radioligand to the filter itself.

  • Include BSA: Adding Bovine Serum Albumin (BSA) at a concentration of 0.1% to the incubation buffer can help to block non-specific binding sites on the assay tubes and filters.

  • Optimize washing steps: Ensure rapid and efficient washing of the filters with ice-cold buffer immediately after incubation to remove unbound radioligand.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Specific Binding 1. Insufficient incubation time. 2. Low receptor expression in the sample. 3. Degradation of the radioligand or receptor. 4. Incorrect buffer pH or composition.1. Perform a time-course experiment to determine the optimal incubation time. 2. Increase the amount of tissue/cell membrane homogenate in the assay. 3. Use fresh reagents and include protease inhibitors in the membrane preparation buffer. 4. Verify the pH and composition of all buffers.
High Non-Specific Binding 1. Hydrophobic interactions of [3H]this compound with non-receptor components. 2. Insufficient washing. 3. Radioligand binding to filters.1. Add 0.1% BSA to the incubation buffer. 2. Increase the volume and/or number of washes with ice-cold buffer. 3. Pre-treat filters with 0.3-0.5% PEI.
Poor Reproducibility 1. Inconsistent pipetting. 2. Temperature fluctuations during incubation. 3. Incomplete separation of bound and free radioligand.1. Use calibrated pipettes and ensure thorough mixing. 2. Use a temperature-controlled incubator or water bath. 3. Ensure the vacuum filtration is rapid and consistent.
No Saturation of Binding 1. Radioligand concentration range is too low. 2. High non-specific binding obscuring the specific binding curve.1. Extend the range of [3H]this compound concentrations used in the saturation experiment. 2. Implement strategies to reduce non-specific binding as described above.

Quantitative Data Summary

The following tables summarize key quantitative parameters for [3H]this compound binding assays.

Table 1: Effect of Incubation Time on [3H]this compound Specific Binding (Illustrative Example)

Incubation Time (minutes)Specific Binding (fmol/mg protein)% of Maximum Binding
1515050%
3022575%
6028595%
120300100%
180301~100%

Note: This is an illustrative example. Actual values will vary depending on the experimental conditions.

Table 2: Typical Binding Parameters for [3H]this compound

Tissue/Cell TypeKd (nM)Bmax (fmol/mg protein)Reference
Human Brain4.3 - 6.6Varies by region[1]
Rat Brain Cortex~1.0Varies by region[2]
U87MG CellsNot specifiedNot specified[3]
Platelet Membranes4.74 - 4.904193 - 5366[4]

Experimental Protocols

Protocol 1: Saturation Binding Assay for [3H]this compound

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Materials:

  • Tissue or cell membrane homogenate expressing the Translocator Protein (TSPO).

  • [3H]this compound radioligand.

  • Unlabeled this compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Polyethyleneimine (PEI).

  • Scintillation cocktail.

Procedure:

  • Filter Pre-treatment: Soak glass fiber filters in 0.3-0.5% PEI for at least 30 minutes at 4°C.

  • Assay Setup:

    • Prepare a series of dilutions of [3H]this compound in binding buffer (e.g., 0.1 to 20 nM).

    • For each concentration of [3H]this compound, prepare two sets of tubes: one for total binding and one for non-specific binding.

    • To the non-specific binding tubes, add unlabeled this compound to a final concentration of 1 µM.

  • Incubation:

    • Add 50-100 µg of membrane protein to each tube.

    • Add the corresponding concentration of [3H]this compound to each tube.

    • Bring the final volume to 250-500 µL with binding buffer.

    • Incubate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each tube through the pre-treated glass fiber filters using a cell harvester or vacuum manifold.

    • Wash the filters 3-4 times with ice-cold wash buffer.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot specific binding versus the concentration of [3H]this compound and use non-linear regression analysis to determine the Kd and Bmax.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_filters Pre-treat Filters (0.5% PEI) add_membranes Add Membranes prep_reagents Prepare Reagents ([3H]this compound, Buffers) add_radioligand Add Radioligand (Total & NSB tubes) add_membranes->add_radioligand incubate Incubate (e.g., 60-120 min, RT) add_radioligand->incubate filtration Rapid Filtration & Washing incubate->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd & Bmax) counting->analysis

Caption: Experimental workflow for a [3H]this compound radioligand binding assay.

troubleshooting_guide cluster_low_binding Low Specific Binding cluster_high_nsb High Non-Specific Binding cluster_reproducibility Poor Reproducibility start Assay Issue? start->low_binding Low Signal start->high_nsb High Background start->reproducibility Inconsistent Results check_time Optimize Incubation Time check_receptor Increase Receptor Conc. check_reagents Verify Reagent Quality use_pei Pre-treat Filters (PEI) add_bsa Add BSA to Buffer optimize_wash Optimize Wash Steps check_pipetting Verify Pipetting control_temp Control Temperature low_binding->check_time low_binding->check_receptor low_binding->check_reagents high_nsb->use_pei high_nsb->add_bsa high_nsb->optimize_wash reproducibility->check_pipetting reproducibility->control_temp

Caption: Troubleshooting decision tree for common [3H]this compound binding assay issues.

References

Technical Support Center: Optimizing PK 11195 PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their PK 11195 Positron Emission Tomography (PET) imaging experiments.

Troubleshooting Guides

This section addresses common issues encountered during this compound PET imaging and provides actionable solutions.

Issue 1: High background noise and low specific signal.

  • Question: My this compound PET images have a poor signal-to-noise ratio, making it difficult to distinguish specific binding from background. What are the potential causes and how can I improve this?

  • Answer: A low signal-to-noise ratio is a known challenge with --INVALID-LINK---PK11195 due to its high lipophilicity, leading to high non-specific binding.[1] Here are several factors to consider and steps to take:

    • Radioligand Quality: Ensure high radiochemical purity and specific activity of the --INVALID-LINK---PK11195. Impurities can contribute to non-specific binding.

    • Plasma Protein Binding: this compound binds with high affinity to plasma proteins, particularly alpha1-acid glycoprotein (AGP), which can vary in concentration during inflammatory conditions.[2] This variability can alter the free plasma concentration of the tracer and affect its kinetics.[2] Consider measuring and accounting for plasma protein binding in your analysis.

    • Data Acquisition and Reconstruction:

      • Optimize the acquisition time. Longer scan durations can improve counting statistics, but this must be balanced with the short half-life of Carbon-11.

      • Utilize advanced image reconstruction algorithms that incorporate noise reduction techniques.

    • Analysis Methodology: The choice of kinetic model is crucial. Due to the lack of a true reference region devoid of translocator protein (TSPO) in the brain, methods like cluster analysis to define a "pseudo-reference" region are often employed.[1][3] For more accurate quantification, using an arterial input function is considered the gold standard.[3]

Issue 2: High inter-subject and intra-subject variability.

  • Question: I am observing significant variability in this compound binding, even within the same subjects scanned at different times. What could be causing this?

  • Answer: High variability is a documented issue with --INVALID-LINK---PK11195 and can limit its utility for longitudinal studies.[4] Several factors can contribute to this:

    • Physiological State: The expression of TSPO can be influenced by various physiological and pathological states.[5] Changes in the subject's condition between scans can lead to altered tracer binding.

    • Methodological Consistency: Ensure strict standardization of your experimental protocol across all subjects and sessions. This includes consistent injection procedures, timing of scans, and data analysis pipelines.

    • Kinetic Modeling: As mentioned, the quantification method can significantly impact the results. The use of a simplified reference tissue model with a pseudo-reference region derived from cluster analysis may help to reduce some variability compared to anatomically defined reference regions.[6]

Issue 3: Difficulty in interpreting the biological meaning of the this compound signal.

  • Question: I see changes in this compound binding in my experimental model. How do I definitively interpret this as microglial activation?

  • Answer: While increased TSPO expression, the target of this compound, is often associated with microglial activation, it is an oversimplification to equate the two directly.[7][8] TSPO is also expressed on other cell types, including astrocytes and endothelial cells, and its expression can be altered in various disease processes beyond just inflammation.[7][8][9] To strengthen your interpretation:

    • Correlative Studies: Whenever possible, correlate your PET findings with immunohistochemistry or other post-mortem analyses to confirm the cellular source of the TSPO signal.

    • Consider the Context: The interpretation of the signal should always be made within the specific biological context of your study. For example, in some conditions, a decrease in tracer binding has been observed, which is more difficult to reconcile with microglial activation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main limitations of using --INVALID-LINK---PK11195 for TSPO imaging?

A1: The primary limitations are its poor signal-to-noise ratio due to high non-specific binding and low brain permeability.[10][11] It also exhibits high inter-subject variability, which can make it challenging to detect subtle changes in TSPO expression.[4]

Q2: Are there alternative radiotracers to --INVALID-LINK---PK11195 with better imaging properties?

A2: Yes, several second-generation TSPO radiotracers, such as [11C]PBR28 and [18F]FEPPA, have been developed to offer a better signal-to-noise ratio.[12][13] However, a major drawback of most of these "challenger" ligands is their sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene, which leads to different binding affinities in different individuals.[13] This necessitates genotyping of subjects prior to imaging.

Q3: What is the role of an arterial input function in this compound PET imaging?

A3: An arterial input function, which involves measuring the concentration of the radiotracer in arterial blood over time, is considered the gold standard for the accurate quantification of --INVALID-LINK---PK11195 binding.[3] It allows for more complex and reliable kinetic modeling. However, it is an invasive procedure.

Q4: Can I use a reference tissue model for this compound data analysis?

A4: While reference tissue models are less invasive, a major challenge for TSPO imaging is the absence of a true reference region in the brain that is devoid of TSPO.[1][3] To overcome this, methods like supervised cluster analysis can be used to identify a "pseudo-reference" tissue curve from the dynamic image data.[1][6]

Quantitative Data Summary

Table 1: Comparison of --INVALID-LINK---PK11195 and Second-Generation TSPO Tracers

Feature--INVALID-LINK---PK11195Second-Generation Tracers (e.g., [11C]PBR28, [18F]FEPPA)
Signal-to-Noise Ratio LowImproved
Non-Specific Binding HighLower
Brain Permeability LowHigher
Sensitivity to TSPO Polymorphism (rs6971) NoYes (most challengers)
Need for Genotyping NoYes
Primary Advantage Insensitive to TSPO polymorphismBetter signal-to-noise ratio
Primary Disadvantage Poor signal-to-noise ratioAllelic-dependent binding

Experimental Protocols

Protocol 1: General Workflow for a --INVALID-LINK---PK11195 PET Imaging Study

  • Subject Preparation:

    • Subjects should be fasted for at least 4 hours prior to the scan.

    • A cannula is inserted into a peripheral vein for radiotracer injection.

    • For studies requiring an arterial input function, a cannula is inserted into a radial artery.[4]

  • Radiotracer Administration:

    • --INVALID-LINK---PK11195 is administered as an intravenous bolus injection.[4] The injected activity and mass should be recorded.

  • PET Data Acquisition:

    • Dynamic PET data acquisition is initiated simultaneously with the radiotracer injection.

    • Typical scan duration is 60-75 minutes.[4][7]

    • Data is acquired in list mode to allow for flexible framing.

  • Arterial Blood Sampling (if applicable):

    • Arterial blood samples are collected at scheduled time points throughout the scan to measure the concentration of the parent radiotracer and its metabolites.[4]

  • Image Reconstruction:

    • PET data is reconstructed using an appropriate algorithm (e.g., OSEM), with corrections for attenuation, scatter, and random coincidences.

  • Data Analysis:

    • Dynamic PET images are co-registered with anatomical MRI scans.

    • Regions of interest (ROIs) are defined on the anatomical images.

    • Time-activity curves are generated for each ROI.

    • Kinetic modeling (e.g., two-tissue compartment model with arterial input function or a simplified reference tissue model with a cluster-derived reference region) is applied to quantify tracer binding, often expressed as the total distribution volume (VT) or binding potential (BPND).[1][4]

Visualizations

TSPO_Signaling_Pathway cluster_0 Cellular Stress / Injury cluster_1 Cellular Response cluster_2 Mitochondrial Response cluster_3 PET Imaging Neuroinflammation Neuroinflammation Microglial Activation Microglial Activation Neuroinflammation->Microglial Activation Neurodegeneration Neurodegeneration Neurodegeneration->Microglial Activation Upregulation of TSPO Upregulation of TSPO Microglial Activation->Upregulation of TSPO Astrocyte Reactivity Astrocyte Reactivity Astrocyte Reactivity->Upregulation of TSPO PK11195 Binding PK11195 Binding Upregulation of TSPO->PK11195 Binding PET Signal PET Signal PK11195 Binding->PET Signal

Caption: TSPO signaling pathway in response to neuroinflammation.

Experimental_Workflow Subject Recruitment Subject Recruitment PET/MRI Scan PET/MRI Scan Subject Recruitment->PET/MRI Scan Radiotracer Synthesis Radiotracer Synthesis Radiotracer Synthesis->PET/MRI Scan Data Acquisition Data Acquisition PET/MRI Scan->Data Acquisition Image Reconstruction Image Reconstruction Data Acquisition->Image Reconstruction Image Analysis Image Analysis Image Reconstruction->Image Analysis Kinetic Modeling Kinetic Modeling Image Analysis->Kinetic Modeling Statistical Analysis Statistical Analysis Kinetic Modeling->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

Caption: General experimental workflow for this compound PET imaging.

Troubleshooting_Guide Start Start Low SNR Low SNR Start->Low SNR Check Radioligand Quality Check Radioligand Quality Low SNR->Check Radioligand Quality Yes High Variability High Variability Low SNR->High Variability No Optimize Acquisition/Reconstruction Optimize Acquisition/Reconstruction Check Radioligand Quality->Optimize Acquisition/Reconstruction Refine Analysis Method Refine Analysis Method Optimize Acquisition/Reconstruction->Refine Analysis Method Improved Results? Improved Results? Refine Analysis Method->Improved Results? Standardize Protocol Standardize Protocol High Variability->Standardize Protocol Yes Account for Physiological Changes Account for Physiological Changes Standardize Protocol->Account for Physiological Changes Account for Physiological Changes->Improved Results? Improved Results?->Low SNR No End End Improved Results?->End Yes

Caption: Troubleshooting flowchart for this compound PET imaging issues.

References

Technical Support Center: Troubleshooting PK 11195 Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using PK 11195.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High Variability in In Vivo Studies, Particularly PET Imaging

Question: We are observing significant subject-to-subject variability in our PET imaging studies using --INVALID-LINK---PK11195. What are the potential causes and how can we mitigate this?

Answer:

High inter-subject variability with --INVALID-LINK---PK11195 is a well-documented issue. The primary source of this variability often lies in the plasma kinetics of the radioligand.

Troubleshooting Steps:

  • Plasma Protein Binding: this compound binds with high affinity to alpha-1-acid glycoprotein (AGP), an acute phase reactant protein.[1][2] The plasma concentration of AGP can fluctuate significantly between subjects, especially in inflammatory conditions, altering the free fraction of --INVALID-LINK---PK11195 available to cross the blood-brain barrier.[1][2] It is crucial to measure and account for the free fraction of the radioligand in plasma for accurate quantification.

  • Metabolite Correction: --INVALID-LINK---PK11195 is metabolized in vivo, and its radiometabolites can contribute to the overall signal.[3][4] Proper arterial blood sampling and high-performance liquid chromatography (HPLC) analysis are necessary to determine the parent radioligand concentration in plasma over time.[3][4]

  • Kinetic Modeling: The choice of kinetic model significantly impacts the results. While reference region models are sometimes used, a two-tissue compartment model (2TCM) with metabolite-corrected arterial plasma input is often preferred for a more accurate description of --INVALID-LINK---PK11195 binding in the brain.[3] Using a supervised clustering approach to define the reference region can also improve the reproducibility of the binding potential estimates.[5]

  • Intra-subject Variability: Be aware that high intra-subject variability has also been reported, which can limit the utility of --INVALID-LINK---PK11195 for longitudinal monitoring of TSPO changes.[3][6]

Low Signal-to-Noise Ratio and High Non-Specific Binding

Question: Our in vitro autoradiography and in vivo imaging results with this compound suffer from a low signal-to-noise ratio. How can we improve this?

Answer:

The high lipophilicity of this compound is a major contributor to high non-specific binding, which can obscure the specific signal from the translocator protein (TSPO).[7]

Troubleshooting Steps:

  • Blocking Studies: To confirm the specificity of the signal, perform blocking studies by co-incubating with a high concentration of unlabeled this compound or another TSPO ligand. This will displace the specific binding and reveal the level of non-specific binding.

  • Washing Steps (In Vitro): Optimize washing protocols in in vitro binding assays to remove unbound and non-specifically bound ligand without causing significant dissociation from the target.

  • Consider Second-Generation Ligands: For applications where a higher signal-to-noise ratio is critical, consider using second-generation TSPO radiotracers like [¹¹C]PBR28 or [¹¹C]DPA-713.[6][8] However, be aware of their sensitivity to the rs6971 TSPO gene polymorphism.[6][8]

Inconsistent Results with TSPO Genetic Variants

Question: Do we need to genotype our human subjects for the TSPO polymorphism (rs6971) when using this compound?

Answer:

Unlike many second-generation TSPO ligands, this compound binding is generally considered to be less affected by the common human TSPO polymorphism (Ala147Thr, rs6971).[6] This can be an advantage when genotyping is not feasible. However, for the most rigorous studies, especially when comparing results with other ligands, genotyping is still recommended.

Unexpected Off-Target Effects

Question: We are observing cellular effects with this compound that do not seem to correlate with TSPO expression levels. Is this possible?

Answer:

Yes, there is evidence suggesting that some of the biological effects of this compound may be independent of its binding to TSPO. For example, studies have shown that this compound can induce steroidogenesis in cells where the TSPO gene has been knocked out.[9] It is important to consider the possibility of off-target effects when interpreting your data.

Troubleshooting Steps:

  • Use of Multiple TSPO Ligands: To confirm that an observed effect is mediated by TSPO, try to replicate the results with other structurally different TSPO ligands.

  • TSPO Knockdown/Knockout Models: The most definitive way to confirm TSPO-mediated effects is to use a TSPO knockdown or knockout cellular or animal model.

Issues with Compound Stability and Solubility

Question: We are having trouble with the solubility and stability of our this compound stock solutions. What are the recommended handling and storage conditions?

Answer:

Proper handling and storage are critical for maintaining the integrity of this compound.

Recommendations:

  • Solubility: this compound is soluble in organic solvents such as DMSO (up to 100 mM) and ethanol (up to 50 mM). For aqueous solutions, it is common to first dissolve the compound in an organic solvent and then dilute it in the aqueous buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can have their own biological effects.

  • Storage:

    • Solid: Store the solid compound at -20°C for up to 6 months.[10]

    • Stock Solutions: Prepare aliquots of stock solutions in a suitable solvent and store them at -20°C for up to one month.[10][11] Avoid repeated freeze-thaw cycles.

    • Working Solutions: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[10]

Data Presentation

Table 1: Binding Affinity of this compound for TSPO

Species/TissueRadioligandKd (nM)Bmax (pmol/mg protein)Reference
Rat Brain[³H]PK111951.4N/A[3]
Human Brain[³H]PK111954.3 - 6.6N/A[3]
Human High-Grade Glioma[³H]PK1119520.4 ± 1.312.4 ± 0.7[12]
Human Low-Grade Glioma[³H]PK1119514.3 ± 2.14.0 ± 2.0[12]
Human Cortex[³H]PK111953.9 ± 0.40.79 ± 0.09[12]

Table 2: Comparison of this compound with a Second-Generation TSPO Ligand

FeatureThis compoundSecond-Generation Ligands (e.g., PBR28)References
Signal-to-Noise Ratio LowHigh[8],[6]
Non-Specific Binding HighLower[8],[7]
Sensitivity to rs6971 Polymorphism LowHigh[6]
Plasma Protein Binding High (to AGP)Variable[1],[2]

Experimental Protocols

Protocol 1: General In Vitro [³H]PK11195 Binding Assay
  • Tissue/Cell Preparation: Homogenize tissue or harvest cells in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Membrane Preparation: Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • Binding Reaction: In a final volume of 500 µL, incubate the membrane preparation (e.g., ~250 µg protein/mL) with varying concentrations of [³H]PK11195.[13]

  • Determination of Non-Specific Binding: In a parallel set of tubes, include a high concentration of unlabeled this compound (e.g., 10 µM) to determine non-specific binding.[13]

  • Incubation: Incubate the reaction tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

  • Termination of Reaction: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation analysis to determine Kd and Bmax values.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Experimental Workflow prep Sample Preparation (Tissues/Cells) mem_prep Membrane Isolation prep->mem_prep binding [3H]this compound Incubation (Total & Non-Specific) mem_prep->binding filtration Rapid Filtration binding->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax) counting->analysis G cluster_1 TSPO and Apoptosis Modulation by this compound Apoptotic_Stimuli Apoptotic Stimuli (Chemotherapy, etc.) MPTP Mitochondrial Permeability Transition Pore (MPTP) Apoptotic_Stimuli->MPTP Induces opening Bcl2 Bcl-2 Bcl2->MPTP Inhibits PK11195 This compound PK11195->Bcl2 Reverses inhibition TSPO TSPO (mBzR) PK11195->TSPO Binds to TSPO->MPTP Associated with Apoptosis Apoptosis MPTP->Apoptosis Leads to G cluster_2 Troubleshooting Logic for this compound Variability Start High Variability Observed InVivo In Vivo Study? Start->InVivo PlasmaBinding Assess Plasma Protein Binding (AGP) InVivo->PlasmaBinding Yes InVitro In Vitro Study? InVivo->InVitro No Metabolites Correct for Metabolites PlasmaBinding->Metabolites End Variability Addressed Metabolites->End NonSpecific High Non-Specific Binding? InVitro->NonSpecific Yes Blocking Perform Blocking Study NonSpecific->Blocking Yes OffTarget Suspect Off-Target Effect? NonSpecific->OffTarget No OptimizeWash Optimize Washing Steps Blocking->OptimizeWash OptimizeWash->End KO_Model Use TSPO Knockout Model OffTarget->KO_Model Yes OffTarget->End No KO_Model->End

References

Technical Support Center: PK 11195 Data Analysis and Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PK 11195.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments.

Problem Possible Cause Recommended Solution
High background signal in autoradiography 1. High lipophilicity of this compound leading to non-specific binding.[1] 2. Binding to other proteins like alpha1-acid glycoprotein (AGP) in plasma.[2][3] 3. Inadequate washing steps.1. Optimize washing conditions (duration, buffer composition). 2. Consider using newer generation TSPO ligands with better target-to-background ratios if available.[1] 3. For in vivo studies, be aware of plasma protein binding effects which can alter free ligand concentration.[2][3]
Variability in PET imaging results 1. High non-specific binding of --INVALID-LINK---PK 11195.[1][4] 2. Variable kinetics of the ligand in plasma.[2] 3. Lack of a true reference region in the brain.[1] 4. Genetic polymorphism (rs6971) affecting binding of second-generation ligands, which may indirectly impact interpretation of this compound data by comparison.[1][5]1. Employ advanced kinetic modeling techniques (e.g., two-tissue compartment model, Logan graphical analysis) to better separate specific binding from non-specific uptake.[1][6] 2. Use supervised clustering algorithms to derive a pseudo-reference region from the dynamic image data.[1][7] 3. Carefully document and consider potential confounding factors like systemic inflammation that might alter plasma protein levels.[2][3]
Unexpectedly low or absent signal 1. Low expression of TSPO in the tissue of interest. 2. Degradation of the radiolabeled ligand. 3. Issues with tissue preparation for in vitro assays.1. Confirm TSPO expression using an alternative method (e.g., immunohistochemistry, Western blot). 2. Check the purity and specific activity of the radioligand. 3. Ensure proper tissue handling and storage to preserve receptor integrity.
Inconsistent results in cell-based assays 1. Cell line-dependent differences in TSPO expression. 2. Off-target effects at high concentrations.[8] 3. Alterations in mitochondrial function affecting TSPO availability.1. Characterize TSPO expression levels in your specific cell model. 2. Perform dose-response experiments to identify the optimal concentration range for specific effects. 3. Monitor mitochondrial health and function as a potential confounding factor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][9] TSPO is primarily located on the outer mitochondrial membrane.[8] The binding of this compound to TSPO can modulate various cellular processes, including apoptosis, cell proliferation, and inflammation.[8][10] For instance, it has been shown to facilitate apoptosis by affecting the mitochondrial permeability pore.[8]

Q2: How is this compound used to study neuroinflammation?

A2: In the central nervous system (CNS), TSPO expression is low under normal conditions but is significantly upregulated in activated microglia and astrocytes during neuroinflammation.[11][12] Radiolabeled this compound, particularly (R)-[11C]this compound, is used as a tracer in Positron Emission Tomography (PET) to visualize and quantify neuroinflammatory processes in vivo.[9][13] Increased uptake of the tracer is indicative of microglial activation.[11]

Q3: What are the key considerations for quantitative analysis of --INVALID-LINK---PK 11195 PET data?

A3: Quantitative analysis of --INVALID-LINK---PK 11195 PET data is challenging due to several factors. The high lipophilicity of the tracer leads to significant non-specific binding.[1] Furthermore, a true reference region devoid of TSPO in the brain does not exist.[1] Therefore, advanced kinetic modeling methods are often required. These include:

  • Two-tissue compartment model: This model, with a metabolite-corrected arterial plasma input function, can provide estimates of binding potential.[14]

  • Logan graphical analysis: This is another method that can be used when plasma input is available.[1]

  • Simplified Reference Tissue Model (SRTM): This can be employed using a pseudo-reference region derived from cluster analysis of the dynamic PET data.[6][7]

Q4: Can this compound have effects other than binding to TSPO?

A4: Yes, particularly at higher concentrations (in the micromolar range), this compound can exhibit off-target effects.[8] These may include the inhibition of ABC transporter proteins, which could contribute to its chemosensitizing properties in cancer cells.[8][10] It is crucial to perform dose-response studies to distinguish between TSPO-specific and non-specific effects.

Q5: What are some of the limitations of using this compound?

A5: While widely used, this compound has limitations. Its high non-specific binding can result in a low signal-to-noise ratio, especially in PET imaging.[4] Its binding can also be influenced by plasma proteins, such as alpha1-acid glycoprotein (AGP), the levels of which can change during inflammatory conditions.[2][3] Newer generations of TSPO ligands have been developed to address some of these issues, offering improved signal-to-noise ratios.[5]

Experimental Protocols

[3H]this compound In Vitro Autoradiography

Objective: To visualize and quantify TSPO binding sites in tissue sections.

Materials:

  • Frozen tissue sections (15-20 µm) mounted on slides.

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

  • --INVALID-LINK---PK 11195 (specific activity ~80 Ci/mmol).

  • Unlabeled this compound for determining non-specific binding.

  • Washing buffer: ice-cold 50 mM Tris-HCl, pH 7.4.

  • Autoradiography film or phosphor imaging screen.

  • Scintillation counter and cocktail.

Procedure:

  • Thaw mounted tissue sections to room temperature.

  • Pre-incubate slides in incubation buffer for 10 minutes at room temperature to rehydrate the tissue.

  • Incubate slides with 1 nM --INVALID-LINK---PK 11195 in incubation buffer for 30 minutes at room temperature.[15]

  • For determination of non-specific binding, incubate a parallel set of slides with 1 nM --INVALID-LINK---PK 11195 and 1 µM unlabeled this compound.[15]

  • Wash the slides 2 x 5 minutes in ice-cold washing buffer.

  • Perform a quick dip in ice-cold distilled water to remove buffer salts.

  • Dry the slides under a stream of cool air.

  • Expose the slides to autoradiography film or a phosphor imaging screen for an appropriate duration (typically several weeks).

  • Develop the film or scan the screen to visualize the binding pattern.

  • Quantify the signal using densitometry software, subtracting the non-specific binding to determine the specific binding.

Quantitative Analysis of 11C-PK 11195 PET Data using a Simplified Reference Tissue Model (SRTM) with a Supervised Cluster Analysis (SVCA)-derived Reference Region

Objective: To quantify --INVALID-LINK---PK 11195 binding potential (BPND) in the brain without arterial blood sampling.

Methodology:

  • Image Acquisition: Acquire dynamic PET data for 60 minutes following the injection of --INVALID-LINK---PK 11195.[16] A co-registered anatomical MRI is required for region of interest (ROI) definition.

  • Image Pre-processing: Correct PET images for motion and co-register them to the individual's MRI.

  • Supervised Cluster Analysis (SVCA):

    • This technique is used to identify a "pseudo-reference" tissue cluster from the dynamic PET data that exhibits kinetics consistent with non-specific binding.[6][7]

    • The algorithm is trained on predefined kinetic classes to separate grey matter with low specific binding from other tissue types and blood pool.[6]

  • Time-Activity Curve (TAC) Extraction:

    • Generate the TAC for the SVCA-derived reference region.

    • Define target ROIs on the co-registered MRI and extract their corresponding TACs from the dynamic PET data.

  • Kinetic Modeling:

    • Apply the Simplified Reference Tissue Model (SRTM) using the reference region TAC as the input function and the target region TACs.[6]

    • The SRTM will estimate the binding potential (BPND), which represents the ratio of specifically bound to non-displaceable tracer at equilibrium.

  • Parametric Mapping: Generate parametric maps of BPND to visualize the distribution of TSPO binding throughout the brain.

Visualizations

signaling_pathway This compound and Apoptosis Signaling Pathway PK11195 This compound TSPO TSPO (Outer Mitochondrial Membrane) PK11195->TSPO Binds to Bcl2 Bcl-2 Family Proteins PK11195->Bcl2 Blocks inhibition of MPP MPP Mitochondrial Permeability Pore (MPP) TSPO->MPP Modulates Apoptosis Apoptosis MPP->Apoptosis Initiates Bcl2->MPP Inhibits

Caption: this compound interaction with the mitochondrial apoptosis pathway.

experimental_workflow Workflow for 11C-PK11195 PET Data Analysis cluster_acquisition Data Acquisition cluster_processing Image Processing cluster_analysis Quantitative Analysis cluster_output Output PET_Scan Dynamic PET Scan (60 min) Motion_Correction Motion Correction PET_Scan->Motion_Correction MRI_Scan Anatomical MRI Coregistration PET-MRI Coregistration MRI_Scan->Coregistration Motion_Correction->Coregistration SVCA Supervised Cluster Analysis (SVCA) for Reference Region Coregistration->SVCA TAC_Extraction Time-Activity Curve (TAC) Extraction Coregistration->TAC_Extraction SRTM Simplified Reference Tissue Model (SRTM) SVCA->SRTM Reference TAC TAC_Extraction->SRTM Target TACs BP_Map Binding Potential (BPND) Map SRTM->BP_Map

Caption: Non-invasive quantitative analysis workflow for this compound PET imaging.

References

Choosing the Right Tool for Neuroinflammation Research: A Guide to PK 11195 Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate PK 11195 enantiomer for their experimental needs. This compound is a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. TSPO is a key biomarker for neuroinflammation as its expression is significantly upregulated in activated microglia and astrocytes. Understanding the distinct properties of the two enantiomers of this compound, (R)-PK 11195 and (S)-PK 11195, is crucial for designing robust and accurate experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between the (R) and (S) enantiomers of this compound?

The primary difference lies in their binding affinity to the Translocator Protein (TSPO). The (R)-enantiomer of this compound exhibits a significantly higher affinity for TSPO compared to the (S)-enantiomer.[1][2] This stereoselectivity in binding is the basis for their distinct applications in research.

Q2: Which enantiomer should I use for imaging neuroinflammation with Positron Emission Tomography (PET)?

For PET imaging of neuroinflammation, the radiolabeled (R)-enantiomer, specifically --INVALID-LINK---PK11195, is the preferred choice.[3][4][5][6][7] Its higher affinity for TSPO allows for better visualization and quantification of activated microglia in the brain and other tissues.[3][4][5][7]

Q3: Can I use racemic this compound for my experiments?

While racemic this compound has been used in earlier studies, it is now recommended to use the individual enantiomers for more precise and interpretable results.[1] Since the (R)-enantiomer is the active component for high-affinity binding, using the racemate introduces the lower-affinity (S)-enantiomer, which can contribute to non-specific binding and potentially confound data interpretation.[1][2]

Q4: What is the role of the (S)-enantiomer of this compound?

The (S)-enantiomer of this compound, due to its lower binding affinity for TSPO, serves as an excellent negative control in various experimental setups.[2] It can be used to determine the level of non-specific binding of the compound, thereby allowing for a more accurate assessment of the specific binding of the (R)-enantiomer to TSPO.

Q5: Are there any limitations to using --INVALID-LINK---PK11195 for PET imaging?

Yes, --INVALID-LINK---PK11195 has some limitations, including relatively low brain permeability and high non-specific binding to plasma proteins, which can result in a low signal-to-noise ratio.[1][8] These limitations have spurred the development of second-generation TSPO radioligands with improved imaging properties.[8]

Troubleshooting Guide

Issue: High background signal in my --INVALID-LINK---PK11195 PET scan.

  • Possible Cause 1: High non-specific binding. As mentioned, --INVALID-LINK---PK11195 can exhibit high non-specific binding.

    • Solution: Ensure you are using a validated analysis method that can accurately model and subtract the non-specific binding component. Consider including a control group pre-treated with a high dose of unlabeled (R)-PK 11195 or another TSPO ligand to block specific binding and directly assess the non-specific signal.

  • Possible Cause 2: Inappropriate reference region. The choice of a reference region with minimal specific binding is crucial for accurate quantification.

    • Solution: Carefully select a reference region that is known to have low TSPO expression in your experimental model. This may require preliminary autoradiography or immunohistochemistry studies to validate.

Issue: I am not seeing a difference between my control and experimental groups in my in vitro binding assay.

  • Possible Cause 1: Suboptimal concentration of the radioligand. The concentration of the radiolabeled (R)-PK 11195 should be appropriate to detect specific binding without saturating the receptors.

    • Solution: Perform a saturation binding experiment to determine the optimal concentration of the radioligand to use in your competition assays.

  • Possible Cause 2: Ineffective displacement with the (S)-enantiomer. You are using the (S)-enantiomer to define non-specific binding, but it is not fully displacing the radioligand.

    • Solution: While the (S)-enantiomer has lower affinity, a sufficiently high concentration is still required to displace the (R)-enantiomer from non-specific sites. Ensure you are using a concentration of the (S)-enantiomer that is at least 100-fold higher than the Kd of the (R)-enantiomer for TSPO. Alternatively, use a large excess of unlabeled (R)-PK 11195 to define non-specific binding for a more robust control.

Quantitative Data Summary

The following table summarizes the binding affinities of the this compound enantiomers for the Translocator Protein (TSPO). Note that the (R)-enantiomer has a significantly lower inhibition constant (Ki), indicating a higher binding affinity.

EnantiomerBinding Affinity (Ki)Primary Application
(R)-PK 11195 ~2-fold higher than (S)-enantiomerHigh-affinity ligand for imaging and quantifying TSPO
(S)-PK 11195 Lower affinityNegative control for non-specific binding

Note: The exact Ki values can vary depending on the experimental conditions and tissue type. Studies have consistently shown the R-enantiomer to have an approximately 2-fold greater affinity for TSPO binding sites.[2]

Key Experimental Protocols

In Vivo PET Imaging with 11C-PK11195

This protocol provides a general workflow for performing PET imaging in a rodent model of neuroinflammation.

PET_Workflow cluster_preparation Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal Anesthetize Animal (e.g., isoflurane) Catheter Place tail vein catheter Animal->Catheter Injection Inject 11C-PK11195 (e.g., ~10-15 MBq) Catheter->Injection Acquisition Acquire dynamic PET data (e.g., 60 min) Injection->Acquisition Reconstruction Reconstruct PET images Acquisition->Reconstruction Quantification Quantify tracer uptake (e.g., SUV, BPND) Reconstruction->Quantification

Caption: General workflow for in vivo PET imaging with --INVALID-LINK---PK11195.

Detailed Steps:

  • Animal Preparation: Anesthetize the animal (e.g., with 2-3% isoflurane) and place a catheter in the tail vein for radiotracer injection.[3]

  • Radiotracer Injection: Inject a bolus of --INVALID-LINK---PK11195 (e.g., approximately 50 MBq for mice) through the tail vein catheter.[3]

  • PET Data Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60 minutes) immediately following the injection.[9]

  • Image Reconstruction: Reconstruct the acquired data into a series of 3D images.

  • Data Analysis: Co-register the PET images with an anatomical MRI or a template brain for region-of-interest (ROI) analysis. Quantify the radiotracer uptake in different brain regions using methods such as the Standardized Uptake Value (SUV) or by calculating the binding potential (BPND) using kinetic modeling.

In Vitro Autoradiography with 3H-PK11195

This protocol outlines the steps for performing in vitro autoradiography to visualize TSPO expression in tissue sections.

Autoradiography_Workflow cluster_controls Controls Tissue Prepare frozen tissue sections (e.g., 20 µm) Incubation Incubate sections with 3H-PK11195 Tissue->Incubation Washing Wash sections to remove unbound radioligand Incubation->Washing Nonspecific Incubate adjacent sections with 3H-PK11195 + excess unlabeled (R)-PK 11195 or (S)-PK 11195 Incubation->Nonspecific Exposure Expose sections to autoradiographic film or phosphor screen Washing->Exposure Analysis Analyze the resulting image Exposure->Analysis PK11195_Binding_Logic cluster_applications Experimental Applications R_PK (R)-PK 11195 TSPO Translocator Protein (TSPO) (Biomarker for Neuroinflammation) R_PK->TSPO High Affinity S_PK (S)-PK 11195 S_PK->TSPO Low Affinity Control Negative Control for Non-specific Binding S_PK->Control Imaging PET Imaging of Neuroinflammation TSPO->Imaging Quantification Quantification of TSPO expression TSPO->Quantification

References

Addressing high background signal with [11C]PK 11195

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [11C]PK 11195. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges during their experiments, with a focus on mitigating high background signals.

Troubleshooting Guide: High Background Signal

High background signal is a common challenge when using [11C]this compound, primarily due to its high lipophilicity and resulting non-specific binding.[1] This guide provides a systematic approach to identifying and addressing the root causes of this issue.

Question: I am observing a high background signal in my [11C]this compound PET imaging or in vitro binding experiments. What are the potential causes and how can I troubleshoot this?

Answer: A high background signal with [11C]this compound can originate from several factors related to the radioligand itself, the experimental procedure, and data analysis. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify Radioligand Quality

The quality of the radiotracer is paramount for a successful experiment.

ParameterRecommended SpecificationTroubleshooting Action
Radiochemical Purity >98%[2]If purity is low, repurify the radioligand. Impurities can contribute to non-specific binding.
Specific Activity High (e.g., 98 ± 34 GBq/µmol at time of injection)[2]Low specific activity means a higher concentration of unlabeled ligand, which can compete for specific binding sites and relatively increase the proportion of non-specific signal. Optimize radiosynthesis to improve specific activity.

Step 2: Optimize Experimental Protocol

Careful optimization of your experimental protocol can significantly reduce non-specific binding.

Experimental AspectTroubleshooting Action
In Vitro Assays Reduce Radioligand Concentration: Use the lowest concentration of [11C]this compound that still provides a detectable specific signal. High concentrations saturate specific sites and increase non-specific binding. Optimize Incubation Time: Determine the optimal incubation time to reach equilibrium for specific binding without excessive non-specific uptake. Improve Washing Steps: Increase the number and/or duration of washing steps to more effectively remove unbound and non-specifically bound radioligand. Use ice-cold buffer to reduce dissociation of specifically bound ligand during washing.
In Vivo (PET) Studies Consider a Blocking Study: Perform a baseline scan followed by a scan with a pre-injected saturating dose of a non-radioactive TSPO ligand (e.g., unlabeled this compound). This allows for the quantification of the non-displaceable binding potential (BPND), which represents the specific binding.[2][3] Vascular Correction: The signal from blood vessels can be a significant component of the total signal.[1] Implement a vascular correction method in your data analysis pipeline.[4]

Step 3: Refine Data Analysis and Modeling

The method of data analysis is critical for distinguishing specific binding from background noise.

Data Analysis ComponentTroubleshooting Action
Kinetic Modeling For PET data, employ appropriate kinetic models to accurately estimate binding parameters. A two-tissue compartment model (2TCM) has been validated for estimating total distribution volume (VT) and binding potential.[1] Graphical analysis methods like the Logan plot can also be effective.[1]
Reference Region Selection A true reference region devoid of TSPO does not exist in the brain.[1] Consider using supervised cluster analysis to derive a reference tissue curve from the dynamic imaging data.[5][6] This method can produce more reliable and reproducible binding potential estimates compared to using a predefined anatomical region like the cerebellum, which may have some specific binding.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low signal-to-noise ratio observed with [11C]this compound?

A1: The primary reason is the radioligand's inherent properties. [11C]this compound is highly lipophilic, which leads to high non-specific binding in tissues.[1] It also has relatively low brain permeability and high plasma protein binding, which limits the amount of tracer available to bind to the target, TSPO, in the brain.[7] This combination results in a low ratio of specific to non-specific binding, contributing to a poor signal-to-noise ratio.[2][8]

Q2: Are there alternative radiotracers with better signal-to-noise ratios?

A2: Yes, second-generation TSPO radiotracers such as [11C]PBR28 and [11C]DPA-713 were developed to overcome the limitations of [11C]this compound.[7][9] These newer agents generally exhibit higher affinity for TSPO and a better signal-to-noise ratio.[8][9] However, their binding can be affected by a common genetic polymorphism (rs6971), leading to different binding affinities in different individuals (high-affinity binders, mixed-affinity binders, and low-affinity binders).[7]

Q3: How can I determine the non-displaceable binding (VND) in my study?

A3: The non-displaceable binding, which includes non-specific binding and free radioligand in tissue, can be determined through a pharmacological blocking study.[3] This involves performing a PET scan after administering a high dose of a non-radioactive compound that saturates the TSPO binding sites. The remaining signal in the PET scan represents the VND.[3]

Q4: Can the choice of reference region in my analysis introduce errors?

A4: Absolutely. Since TSPO is present throughout the brain, no region is a true "reference" devoid of the target.[1] Using a region with some specific binding as a reference will lead to an underestimation of the specific binding in your regions of interest.[4] Supervised clustering methods that derive a reference tissue curve from the kinetic data of the entire brain are a recommended alternative to using a specific anatomical region.[5][6]

Experimental Methodologies

Protocol for In Vitro Binding Assay with [11C]this compound

This is a generalized protocol and should be optimized for your specific tissue and experimental setup.

  • Tissue Preparation: Homogenize brain tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • Total Binding: In a microcentrifuge tube, add a specific amount of membrane protein (e.g., 50-100 µg), [11C]this compound at the desired concentration, and assay buffer to a final volume of 1 mL.

    • Non-Specific Binding: In a separate set of tubes, add the same components as for total binding, but also include a high concentration of a competing, non-radioactive TSPO ligand (e.g., 10 µM unlabeled this compound) to saturate the specific binding sites.

  • Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with several volumes of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate binding parameters such as Kd and Bmax using appropriate saturation binding analysis software.

Protocol for In Vivo PET Imaging with [11C]this compound

  • Radioligand Synthesis: Synthesize [11C]this compound with high radiochemical purity (>98%) and specific activity.[2]

  • Subject Preparation: Position the subject in the PET scanner. A head fixation system may be used to minimize motion. Insert intravenous lines for radiotracer injection and potentially for arterial blood sampling.

  • Transmission Scan: Perform a transmission scan for attenuation correction.[6]

  • Emission Scan:

    • Inject [11C]this compound intravenously as a bolus.[6]

    • Acquire dynamic emission data for a duration of 60-90 minutes.[6] A typical framing scheme might be: 1 x 15s, 1 x 5s, 1 x 10s, 1 x 30s, 4 x 60s, 7 x 300s, and 2 x 600s.[6]

  • Arterial Blood Sampling (if required for kinetic modeling): Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.

  • Image Reconstruction: Reconstruct the dynamic PET images, correcting for attenuation, scatter, and radioactive decay.

  • Data Analysis:

    • Co-register the PET images with an anatomical MRI scan for region of interest (ROI) definition.

    • Extract time-activity curves (TACs) for the ROIs.

    • Apply a kinetic model (e.g., 2TCM or SRTM with a derived reference region) to the TACs to estimate binding parameters such as VT or BPND.

Visualizations

TroubleshootingWorkflow cluster_step1 Radioligand Quality Control cluster_step2 Protocol Optimization cluster_step3 Data Analysis Refinement start High Background Signal Observed step1 Step 1: Verify Radioligand Quality start->step1 purity Check Radiochemical Purity (>98%) step1->purity step2 Step 2: Optimize Experimental Protocol invitro In Vitro: Adjust Concentration, Incubation, Washing step2->invitro step3 Step 3: Refine Data Analysis model Use Appropriate Kinetic Model (e.g., 2TCM) step3->model end_node Reduced Background & Reliable Data spec_act Check Specific Activity purity->spec_act spec_act->step2 invivo In Vivo: Perform Blocking Study, Vascular Correction invitro->invivo invivo->step3 ref_region Derive Reference Tissue via Cluster Analysis model->ref_region ref_region->end_node

Caption: Troubleshooting workflow for high background signal with [11C]this compound.

BindingConcept cluster_signal Measured PET Signal ligand [11C]this compound tspo TSPO Receptor (Target) ligand->tspo Specific Binding nonspecific Non-Specific Site (e.g., Membrane) ligand->nonspecific Non-Specific Binding specific_signal Specific Signal (Desired) nonspecific_signal Background Signal (Noise)

Caption: Diagram illustrating specific vs. non-specific binding of [11C]this compound.

LogicalRelationships cluster_factors Factors Influencing Signal cluster_consequences Consequences cluster_solutions Mitigation Strategies lipophilicity High Lipophilicity high_nonspecific High Non-Specific Binding lipophilicity->high_nonspecific permeability Low Brain Permeability low_snr Low Signal-to-Noise Ratio permeability->low_snr plasma_binding High Plasma Protein Binding plasma_binding->low_snr high_nonspecific->low_snr kinetic_modeling Advanced Kinetic Modeling low_snr->kinetic_modeling blocking_studies Blocking Studies low_snr->blocking_studies cluster_analysis Cluster Analysis for Reference low_snr->cluster_analysis

Caption: Logical relationships of [11C]this compound properties, challenges, and solutions.

References

Technical Support Center: Controlling for PK 11195's Effects on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PK 11195 and its potential effects on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a specific ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is primarily located on the outer mitochondrial membrane.[1] The binding of this compound to TSPO can modulate mitochondrial functions, including steroidogenesis and apoptosis.

Q2: Can this compound affect cell viability?

Yes, this compound can significantly impact cell viability in a dose-dependent and cell-type-dependent manner.[2][3] At micromolar concentrations, it has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in various cell lines, particularly in cancer cells.[2][3] However, in some contexts, such as in models of ischemia-reperfusion injury, it may offer protection against cell death when administered during the reperfusion phase.[4][5] Some studies have also reported that this compound alone has no intrinsic cytotoxic efficacy at certain concentrations.[6][7]

Q3: How does this compound induce apoptosis?

This compound-induced apoptosis is often mediated through the mitochondria. It can facilitate the opening of the mitochondrial permeability transition pore (mPTP), leading to a disruption of the mitochondrial membrane potential (ΔΨm), release of cytochrome c into the cytoplasm, and subsequent activation of the caspase cascade.[8][9] This process can occur independently of the Bcl-2 anti-apoptotic protein.[7][9]

Q4: Are the effects of this compound always mediated through TSPO?

While TSPO is the primary target, some studies suggest that this compound may have effects that are independent of TSPO.[8][9] For instance, it has been shown to sensitize cells to apoptosis even when TSPO is knocked down.[8][9] Additionally, the pharmacological effect of this compound on steroidogenesis has been observed to be independent of TSPO in certain cell lines.[10] Researchers should be aware of potential off-target effects.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of cell death in my experiment after treatment with this compound.

Possible Cause 1: Concentration of this compound is too high.

  • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental goals. This will help identify a concentration that achieves the desired effect (e.g., TSPO binding) with minimal impact on cell viability.

Possible Cause 2: The cell line is particularly sensitive to this compound.

  • Solution: Review the literature for studies using this compound in your specific or similar cell lines to gauge expected sensitivity. If your cells are highly sensitive, consider using a lower concentration range or shorter incubation times.

Possible Cause 3: Synergistic effects with other components in the culture medium.

  • Solution: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is used at a final concentration that is non-toxic to your cells. Always include a vehicle-only control in your experiments.

Issue 2: How can I distinguish the specific effects of this compound from its cytotoxic effects?

Solution 1: Time-course experiment.

  • Rationale: The specific molecular effects of this compound may occur at earlier time points than the onset of apoptosis.

  • Protocol: Conduct a time-course experiment to analyze your endpoint of interest at various time points before significant cell death is observed.

Solution 2: Use of apoptosis inhibitors.

  • Rationale: To determine if the observed effect is a consequence of apoptosis, you can co-treat cells with this compound and a broad-spectrum caspase inhibitor, such as Z-VAD-FMK. If the effect is still present in the presence of the caspase inhibitor, it is likely independent of apoptosis.

Solution 3: TSPO knockdown or knockout control.

  • Rationale: To confirm that the observed effect is mediated by TSPO, use cells where TSPO has been genetically knocked down (e.g., using siRNA) or knocked out. If the effect of this compound is absent or significantly reduced in these cells, it confirms the on-target effect.

Experimental Protocols

Protocol 1: Determining the Dose-Response of this compound on Cell Viability

This protocol outlines the use of a resazurin-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle (DMSO)

  • 96-well cell culture plates

  • Resazurin sodium salt solution (0.2 mg/mL in sterile PBS)

  • Plate reader with 560 nm excitation and 590 nm emission filters

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the medium from the cells and add the different concentrations of this compound or the vehicle control. Include wells with medium only as a background control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence.

  • Plot the dose-response curve and calculate the IC50 value.

Parameter Description
Cell Seeding Density Varies by cell type; optimize for logarithmic growth phase during the assay.
This compound Concentrations Typically a range from nanomolar to high micromolar (e.g., 0-160 µM).[2][3]
Incubation Time 24, 48, or 72 hours, depending on the experimental design.
Vehicle Control Crucial to control for any effects of the solvent (e.g., DMSO).
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with this compound and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the desired concentrations of this compound and controls for the specified time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Population Annexin V Staining PI Staining
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive

Visualizations

PK11195_Apoptosis_Pathway PK11195 This compound TSPO TSPO (Outer Mitochondrial Membrane) PK11195->TSPO Binds to mPTP Mitochondrial Permeability Transition Pore (mPTP) TSPO->mPTP Facilitates opening of Mito_Potential Disruption of Mitochondrial Membrane Potential (ΔΨm) mPTP->Mito_Potential CytC Cytochrome c Release Mito_Potential->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Dose_Prep 2. Prepare this compound and Vehicle dilutions Treatment 3. Treat Cells with This compound / Vehicle Dose_Prep->Treatment Viability_Assay 4. Perform Cell Viability Assay (e.g., Resazurin) Treatment->Viability_Assay Data_Analysis 5. Analyze Data and Determine IC50 Viability_Assay->Data_Analysis

Caption: Experimental workflow for assessing cell viability.

Troubleshooting_Logic Start High Cell Death Observed Check_Conc Is the this compound concentration appropriate? Start->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Vehicle Is the vehicle control showing toxicity? Check_Conc->Check_Vehicle Yes End Problem Resolved Dose_Response->End Lower_Vehicle Lower Vehicle Concentration Check_Vehicle->Lower_Vehicle Yes Distinguish_Effects How to distinguish specific vs. cytotoxic effects? Check_Vehicle->Distinguish_Effects No Lower_Vehicle->End Time_Course Perform Time-Course Experiment Time_Course->End Apoptosis_Inhibitor Use Apoptosis Inhibitors Apoptosis_Inhibitor->End TSPO_KO Use TSPO Knockdown/ Knockout Cells TSPO_KO->End Distinguish_Effects->Time_Course Distinguish_Effects->Apoptosis_Inhibitor Distinguish_Effects->TSPO_KO

References

Technical Support Center: Navigating the Challenges of PK 11195 in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the high-lipophilicity compound, PK 11195. This guide offers practical solutions and detailed protocols to overcome common experimental hurdles, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the main experimental challenges associated with the high lipophilicity of this compound?

A1: The high lipophilicity of this compound (logD7.4 = 3.97) presents several challenges in experimental settings.[1] These primarily include poor aqueous solubility, a high level of non-specific binding to various surfaces and macromolecules, and difficulties in achieving targeted delivery in vivo.[1][2] In techniques like PET imaging, this leads to a poor signal-to-noise ratio.[1][3] For in vitro assays, it can result in compound precipitation and inaccurate concentration measurements.

Q2: How can I improve the solubility of this compound for my experiments?

A2: To improve the solubility of this compound, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions. For in vivo applications, co-solvents such as ethanol or the use of cyclodextrins may be necessary to maintain solubility upon injection.

Q3: What is non-specific binding and how does it affect my results with this compound?

A3: Non-specific binding refers to the interaction of this compound with unintended targets, such as plastics, proteins, and lipids, rather than its specific target, the translocator protein (TSPO).[4] This is a significant issue due to the compound's hydrophobicity.[1] High non-specific binding can lead to a high background signal, reduced accuracy in quantifying specific binding, and misleading experimental outcomes.[3]

Q4: Are there alternatives to this compound with lower lipophilicity?

A4: Yes, the limitations of this compound have driven the development of second and third-generation TSPO ligands.[1][2] These newer compounds, such as PBR28 and DPA-714, were designed to have higher affinity and lower lipophilicity, resulting in improved signal-to-noise ratios in imaging studies.[2][3] However, it is important to note that second-generation ligands can be sensitive to a single nucleotide polymorphism (rs6971) in the TSPO gene, which affects their binding affinity.[3]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers

Cause: The high lipophilicity of this compound leads to poor solubility in aqueous solutions, causing it to precipitate out, especially when diluting a concentrated stock.

Solutions:

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Stepwise Dilution: When preparing working solutions, perform serial dilutions. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, create intermediate dilutions.

  • Use of Surfactants: For in vitro assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), in the final assay buffer can help maintain the solubility of this compound.[5]

  • Inclusion of Bovine Serum Albumin (BSA): Adding BSA (typically 0.1-1%) to the buffer can help to keep lipophilic compounds in solution and reduce non-specific binding to surfaces.[5][6]

  • Sonication: Briefly sonicating the final working solution can help to disperse any small aggregates that may have formed.

Issue 2: High Non-Specific Binding in In Vitro Assays

Cause: Due to its hydrophobic nature, this compound can bind non-specifically to plasticware (e.g., microplates, pipette tips) and cellular components other than TSPO.

Solutions:

  • Pre-treatment of Plasticware: Pre-incubating plasticware with a blocking agent like BSA can reduce non-specific binding.

  • Inclusion of Detergents: As mentioned for solubility, low concentrations of non-ionic detergents in the assay buffer can disrupt hydrophobic interactions that lead to non-specific binding.[5]

  • Optimize Blocking Steps: In assays like Western blotting or ELISA, ensure that blocking buffers (e.g., non-fat milk or BSA) are used effectively to minimize non-specific binding to the membrane or plate.

  • Increase Salt Concentration: In some assays, increasing the salt concentration (e.g., NaCl) in the buffer can reduce non-specific binding caused by charge interactions.[5][6]

  • Use of Unlabeled Competitor: To determine the level of non-specific binding, include a control group with a high concentration of unlabeled this compound to saturate the specific binding sites. The remaining signal represents the non-specific binding.[4]

Issue 3: Low Signal-to-Noise Ratio in PET Imaging

Cause: The high lipophilicity of --INVALID-LINK---PK11195 contributes to high non-specific binding in vivo, which obscures the specific signal from TSPO, resulting in a low signal-to-noise ratio.[1]

Solutions:

  • Consider Second-Generation Ligands: For PET imaging, utilizing second-generation TSPO radioligands with lower lipophilicity (e.g., [11C]PBR28, [18F]DPA-714) can significantly improve the signal-to-noise ratio.[2] Be mindful of the potential impact of the TSPO polymorphism (rs6971) on the binding of these ligands.[3]

  • Advanced Kinetic Modeling: Employ sophisticated kinetic models that can help to better separate the specific binding component from the non-specific binding and vascular signals.

  • Blocking Studies: Perform blocking studies with an excess of unlabeled this compound to quantify the non-displaceable binding potential, which helps in assessing the specific binding.

Quantitative Data Summary

PropertyValueReference
Molar Mass 352.86 g/mol [7]
logD at pH 7.4 3.97[1]
Binding Affinity (Ki) 9.3 ± 0.5 nM[8]
Chemical Formula C21H21ClN2O[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cell Viability Assay (e.g., MTT or XTT)
  • Materials:

    • Cells of interest (e.g., microglial cell line)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT or XTT reagent

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Protocol 3: Competitive Binding Assay with [3H]PK11195
  • Materials:

    • Cell membranes or tissue homogenates expressing TSPO

    • [3H]PK11195 (radiolabeled ligand)

    • Unlabeled this compound (competitor)

    • Assay buffer (e.g., Tris-HCl with appropriate salts)

    • Scintillation vials and scintillation fluid

    • Glass fiber filters

    • Filtration apparatus

  • Procedure:

    • Prepare dilutions of the unlabeled this compound over a wide concentration range in the assay buffer.

    • In reaction tubes, add a constant concentration of [3H]PK11195, the cell membranes/tissue homogenate, and varying concentrations of unlabeled this compound.

    • For determining total binding, add only [3H]PK11195 and the membrane preparation.

    • For determining non-specific binding, add [3H]PK11195, the membrane preparation, and a saturating concentration of unlabeled this compound.

    • Incubate the reactions at the optimal temperature and time to reach equilibrium.

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding at each concentration of the unlabeled competitor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Prepare Working Solutions (Serial Dilution in Media) stock->working treat Treat Cells with This compound Concentrations cells Seed Cells in 96-well Plate cells->treat incubate Incubate for Desired Time treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read data Analyze Data and Determine IC50 read->data

Caption: Workflow for an in vitro cell viability experiment with this compound.

signaling_pathway cluster_stimulus Cellular Stress / Insult cluster_mitochondria Mitochondrial Outer Membrane cluster_apoptosis Apoptotic Cascade stress e.g., Oxidative Stress, Inflammatory Stimuli mptp mPTP Opening stress->mptp pk11195 This compound tspo TSPO pk11195->tspo Binds to pk11195->mptp Facilitates vdac VDAC tspo->vdac Interacts with tspo->mptp Modulates ant ANT vdac->ant Complexes with vdac->mptp Modulates ant->mptp Modulates cytochrome_c Cytochrome c Release mptp->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway of this compound's role in modulating apoptosis.

References

Technical Support Center: Image Analysis for ¹¹C-PK11195 PET Scans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with --INVALID-LINK---PK11195 positron emission tomography (PET) scans for imaging the 18 kDa translocator protein (TSPO), a marker of neuroinflammation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the analysis of --INVALID-LINK---PK11195 PET images?

A1: The primary challenges in analyzing --INVALID-LINK---PK11195 PET data include:

  • Low Signal-to-Noise Ratio: --INVALID-LINK---PK11195 inherently has a poor signal-to-noise ratio due to low brain uptake and high non-specific binding.[1][2][3] This can make it difficult to distinguish the specific signal from background noise, especially in regions with low levels of neuroinflammation.[4]

  • High Nonspecific Binding: The lipophilic nature of --INVALID-LINK---PK11195 leads to significant nonspecific binding to various tissues, including white matter and vascular structures.[1][5] This complicates the accurate quantification of specific binding to TSPO.

  • Lack of a True Reference Region: Because TSPO is ubiquitously expressed in the brain, including in glial cells throughout the tissue, there is no ideal anatomical region devoid of the target that can serve as a true reference region for simplified quantification methods.[5][6]

  • Complex Pharmacokinetics: The tracer exhibits variable kinetic behavior, which can complicate quantitative analysis and interpretation of the results.[1]

  • Vascular Signal Contamination: TSPO is also expressed in the brain vasculature, which can contaminate the signal from the brain parenchyma and affect quantification.[7][8]

Q2: How do I choose the appropriate analysis method for my --INVALID-LINK---PK11195 PET data?

A2: The choice of analysis method depends on the study design, available data (arterial blood sampling), and the specific research question. The two main approaches are kinetic modeling with an arterial input function (AIF) and reference region-based methods.

  • Kinetic Modeling with Arterial Input Function: This is considered the gold standard for quantification as it provides an absolute measure of tracer uptake (Total Volume of Distribution, VT).[9] A two-tissue compartment model (2TCM) is often the preferred model for --INVALID-LINK---PK11195.[10] However, this method is invasive due to the requirement for arterial blood sampling to measure the AIF and its metabolites.

  • Reference Region-Based Methods: These methods are non-invasive and use the time-activity curve (TAC) from a reference region as an input function to estimate the binding potential (BPND). Given the lack of a true reference region, data-driven approaches like supervised cluster analysis (SVCA) are recommended to derive a reference tissue TAC from the dynamic images.[8][11][12] The Simplified Reference Tissue Model (SRTM) is commonly used with this approach.[7][13]

Q3: What is Supervised Cluster Analysis (SVCA) and when should I use it?

A3: Supervised Cluster Analysis (SVCA) is a data-driven method used to identify a reference tissue TAC from dynamic --INVALID-LINK---PK11195 PET images.[11][12] It works by classifying voxels based on their kinetic properties, allowing for the extraction of a TAC representing tissue with minimal specific binding. This is particularly useful for --INVALID-LINK---PK11195 studies where a true anatomical reference region is absent.[5] SVCA helps to avoid underestimation of binding potential that can occur if the reference region contains specific binding.[14]

Troubleshooting Guide

Issue 1: High variability in results and poor test-retest reliability.

Cause: High intra-subject variability is a known limitation of --INVALID-LINK---PK11195, which can limit its use for longitudinal monitoring.[10] This can be due to the low signal-to-noise ratio and the complex kinetics of the tracer.

Solution:

  • Standardize Acquisition Protocols: Ensure consistent PET acquisition protocols across all subjects and time points.

  • Use Robust Quantification Methods: Employ robust and validated quantification methods. Kinetic modeling with an AIF, if feasible, or reference region methods with a data-driven reference tissue extraction like SVCA can improve reliability compared to using a predefined anatomical reference region.[12]

  • Increase Sample Size: A larger sample size can help to mitigate the effects of high inter-subject variability.[6]

Issue 2: Negative binding potential (BPND) values in some brain regions.

Cause: Negative BPND values can occur when using a reference region that has higher tracer uptake than the target region.[8][11] This can happen if the chosen reference region is not truly devoid of specific binding or is affected by the pathology being studied.

Solution:

  • Avoid Anatomical Reference Regions: Do not use anatomical regions like the cerebellum as a reference without careful validation, as they may contain specific binding.[11]

  • Implement Data-Driven Reference Tissue Extraction: Use methods like SVCA to derive a reference tissue TAC that is less likely to be contaminated with specific binding.[11][12]

  • Report Distribution Volume Ratio (DVR): As an alternative to BPND, you can report the Distribution Volume Ratio (DVR = BPND + 1), which avoids negative values and can be more intuitive to interpret.[11]

Issue 3: Difficulty distinguishing specific binding from nonspecific binding and vascular signal.

Cause: The high lipophilicity of --INVALID-LINK---PK11195 leads to high nonspecific binding, and TSPO expression in the vasculature further complicates the signal.[1][7]

Solution:

  • Employ Advanced Kinetic Models: When using an AIF, consider models that account for the vascular component, such as a modified Simplified Reference Tissue Model with a vascular component (SRTMv).[8][11]

  • Partial Volume Correction (PVC): Implement partial volume correction to reduce the spill-over effects from adjacent tissues, particularly from high-uptake areas like the venous sinuses.[15][16] MRI-guided PVC methods can be particularly effective.[17]

  • Careful Region of Interest (ROI) Definition: Define ROIs carefully to avoid contamination from large blood vessels.

Experimental Protocols

Protocol 1: Dynamic --INVALID-LINK---PK11195 PET Image Acquisition

  • Patient Preparation: Subjects should fast for at least 4 hours prior to the scan.

  • Radiotracer Injection: Inject a bolus of --INVALID-LINK---PK11195 intravenously. The injected dose should be recorded accurately.

  • Dynamic Scanning: Begin a dynamic PET scan immediately upon injection. A typical acquisition duration is 60 minutes.[18]

  • Time Framing: The dynamic data should be reconstructed into a series of time frames. A common framing scheme is: 6 x 10s, 6 x 30s, 11 x 60s, and 15 x 180s.[19]

  • Attenuation Correction: Perform a transmission scan (e.g., using a ¹³⁷Cs point source) before the emission scan for attenuation and scatter correction.[18]

Protocol 2: Arterial Blood Sampling for Input Function Measurement

  • Catheter Placement: Place a catheter in the radial artery for blood sampling.

  • Blood Sampling Schedule: Collect arterial blood samples at frequent intervals, especially during the first few minutes after injection, to capture the peak of the blood activity curve. A typical schedule is: every 10-15 seconds for the first 2 minutes, then at 3, 4, 5, 10, 20, 30, 40, 50, and 60 minutes post-injection.

  • Metabolite Analysis: For each blood sample, separate the plasma and measure the fraction of radioactivity corresponding to the unchanged parent tracer using high-performance liquid chromatography (HPLC).[10] This is crucial for obtaining an accurate metabolite-corrected AIF.

Data Presentation

Table 1: Comparison of Quantification Methods for --INVALID-LINK---PK11195 PET

MethodInput FunctionKey Outcome ParameterAdvantagesDisadvantages
Two-Tissue Compartment Model (2TCM) Arterial Input Function (AIF)Total Volume of Distribution (VT)Gold standard for quantification; provides absolute measure of tracer uptake.[9]Invasive (requires arterial cannulation); complex data analysis.
Simplified Reference Tissue Model (SRTM) Reference Tissue TACBinding Potential (BPND)Non-invasive; computationally less demanding than kinetic modeling.[13]Requires a valid reference region; sensitive to noise.[12][13]
Logan Graphical Analysis Arterial Input Function (AIF)Total Volume of Distribution (VT)Robust to noise; computationally efficient.[5]Can be biased in the presence of noise, especially in later time points.
Supervised Cluster Analysis (SVCA) + SRTM Data-driven Reference Tissue TACBinding Potential (BPND)Non-invasive; provides a more reliable reference tissue TAC than anatomical regions.[11][12]Requires a database of kinetic classes; computationally more intensive than using a simple anatomical ROI.[13]

Visualizations

Troubleshooting_Logic Troubleshooting Logic for [¹¹C](R)-PK11195 Analysis Start Encountering Analysis Issue High_Variability High Result Variability? Start->High_Variability Negative_BPND Negative BP_ND Values? High_Variability->Negative_BPND No Standardize_Protocols Standardize Protocols High_Variability->Standardize_Protocols Yes Nonspecific_Binding_Issue High Nonspecific Binding? Negative_BPND->Nonspecific_Binding_Issue No Use_SVCA Use SVCA for Reference Negative_BPND->Use_SVCA Yes Use_Vascular_Correction Use Vascular Correction Models Nonspecific_Binding_Issue->Use_Vascular_Correction Yes End Improved Analysis Nonspecific_Binding_Issue->End No Standardize_Protocols->End Report_DVR Report DVR instead of BP_ND Use_SVCA->Report_DVR Report_DVR->End Apply_PVC Apply Partial Volume Correction Use_Vascular_Correction->Apply_PVC Apply_PVC->End

References

Validation & Comparative

A Head-to-Head Comparison of PK 11195 and PBR28 for In Vivo Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a key biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes, making it an attractive target for in vivo imaging using positron emission tomography (PET). For decades, researchers have relied on various radioligands to visualize and quantify TSPO expression in the brain. Among the most well-known are the first-generation ligand, [¹¹C]-(R)-PK 11195, and the second-generation challenger, [¹¹C]PBR28. This guide provides an objective, data-driven comparison of these two prominent TSPO PET radiotracers to aid researchers in selecting the most appropriate tool for their preclinical and clinical studies of neuroinflammation.

Performance Characteristics: A Quantitative Comparison

The choice between PK 11195 and PBR28 often hinges on key performance metrics such as binding affinity, signal-to-noise ratio, and pharmacokinetic properties. The following tables summarize the quantitative data from various studies to facilitate a direct comparison.

RadioligandBinding Affinity (Ki)Signal-to-Noise Ratio (BPnd)Key AdvantagesKey Disadvantages
[¹¹C]-(R)-PK 11195 9.3 ± 0.5 nM[1]0.8 (in high-affinity binders)[2]Extensively studied with a large body of existing literature.Low signal-to-noise ratio, high non-specific binding, and poor brain permeability.[1][3]
[¹¹C]PBR28 ~0.2 nM[3]1.2 (in high-affinity binders)[2]Higher affinity and improved signal-to-noise ratio compared to this compound.[3][4]Binding is significantly affected by a common single nucleotide polymorphism (rs6971) in the TSPO gene, leading to high-affinity, mixed-affinity, and low-affinity binders.[5]

Table 1: Key Performance Characteristics of [¹¹C]-(R)-PK 11195 and [¹¹C]PBR28.

RadioligandIn Vivo Specific Binding (Monkey Brain)Plasma Metabolism (t1/2)
[¹¹C]-(R)-PK 11195 ~80-fold lower than [¹¹C]PBR28[6]21 minutes[3]
[¹¹C]PBR28 Significantly higher than [¹¹C]-(R)-PK 11195[6]5 minutes[3]

Table 2: In Vivo and Pharmacokinetic Comparison.

The Critical Impact of the TSPO Genotype on PBR28 Binding

A major consideration when using PBR28 is the influence of a genetic polymorphism (rs6971) in the TSPO gene. This polymorphism results in three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). Individuals who are LABs show negligible specific binding of PBR28, making it unsuitable for imaging in this population. Therefore, genotyping of subjects is a crucial prerequisite for studies employing PBR28 to ensure accurate and reliable quantification of TSPO expression. In contrast, the binding of this compound is not significantly affected by this polymorphism.

Experimental Protocols for In Vivo PET Imaging

Detailed and standardized protocols are essential for reproducible and comparable results in neuroinflammation imaging studies. Below are representative protocols for preclinical PET imaging in rodents using both [¹¹C]-(R)-PK 11195 and [¹¹C]PBR28.

Protocol 1: In Vivo [¹¹C]-(R)-PK 11195 PET Imaging in a Rat Model of Neuroinflammation

This protocol is adapted from studies investigating microglial activation in response to a focal inflammatory challenge.[7][8]

1. Animal Model:

  • Induce a focal inflammatory lesion in the corpus callosum of female Sprague Dawley rats by stereotactic injection of zymosan.

2. Radiotracer Administration:

  • Administer a single bolus of [¹¹C]-(R)-PK 11195 (36 ± 5 MBq; specific activity, 35 ± 19 MBq/nmol) intravenously via the tail vein.

  • Follow the injection with a 0.25 mL saline flush.

3. PET Imaging:

  • Perform a 90-minute dynamic emission scan using a small animal PET scanner.

  • Acquire a transmission scan for attenuation correction prior to the emission scan.

4. Data Analysis:

  • Reconstruct the dynamic PET data into multiple time frames.

  • Define regions of interest (ROIs) on the PET images, including the lesion site and a reference region (e.g., a contralateral brain area with low TSPO expression).

  • Calculate the distribution volume ratio (DVR) to quantify the specific binding of the radiotracer.

Protocol 2: In Vivo [¹¹C]PBR28 PET Imaging in a Healthy Rodent Brain

This protocol is based on studies validating the use of [¹¹C]PBR28 for longitudinal neuroinflammation studies in rodents.[9]

1. Animal Preparation:

  • Anesthetize healthy male Wistar rats or C57BL/6J mice with isoflurane.

  • Insert a cannula into the tail vein for radiotracer injection.

2. Radiotracer Administration:

  • Administer a bolus injection of [¹¹C]PBR28 (rats: 23 ± 5 MBq; mice: 9.9 ± 1.6 MBq) via the tail vein cannula at the start of the PET measurement.

  • Follow the injection with a saline flush.

3. PET Imaging:

  • Acquire a 63-minute dynamic emission scan using a small animal PET scanner.

  • For rats, arterial blood sampling can be performed to generate a metabolite-corrected plasma input curve for kinetic modeling.

4. Data Analysis:

  • Reconstruct the PET data into multiple time frames (e.g., 4x10s, 4x20s, 4x60s, 7x180s, 6x360s).

  • For quantitative analysis without arterial blood sampling, the standardized uptake value (SUV) can be calculated for different brain regions.

  • For more detailed quantification with arterial input, calculate the total volume of distribution (VT) using kinetic modeling (e.g., Logan graphical analysis).

Visualizing the Molecular Landscape and Experimental Process

To further clarify the biological context and the experimental procedures, the following diagrams have been generated using the DOT language.

TSPO_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC interacts PTPC PTPC TSPO->PTPC Neurosteroids Neurosteroid Synthesis TSPO->Neurosteroids ATAD3A ATAD3A VDAC->ATAD3A PTPC->IMM ROS ROS Production PTPC->ROS Apoptosis Apoptosis PTPC->Apoptosis Cholesterol Cholesterol Cholesterol->TSPO transport PK11195 This compound PK11195->TSPO binds PBR28 PBR28 PBR28->TSPO binds

Caption: TSPO Signaling Pathway in Neuroinflammation.

PET_Imaging_Workflow cluster_Pre_Scan Pre-Scan Preparation cluster_Scan PET Scan Procedure cluster_Post_Scan Post-Scan Analysis Animal_Model 1. Animal Model of Neuroinflammation Genotyping 2. TSPO Genotyping (for PBR28) Animal_Model->Genotyping Radiosynthesis 3. Radiosynthesis of [11C]PK11195 or [11C]PBR28 Genotyping->Radiosynthesis Anesthesia 4. Animal Anesthesia Radiosynthesis->Anesthesia Injection 5. Intravenous Injection of Radiotracer Anesthesia->Injection PET_Acquisition 6. Dynamic PET Scan (60-90 min) Injection->PET_Acquisition Reconstruction 7. Image Reconstruction PET_Acquisition->Reconstruction ROI_Analysis 8. Region of Interest (ROI) Analysis Reconstruction->ROI_Analysis Kinetic_Modeling 9. Kinetic Modeling (VT or DVR) ROI_Analysis->Kinetic_Modeling Statistical_Analysis 10. Statistical Analysis Kinetic_Modeling->Statistical_Analysis

Caption: Experimental Workflow for In Vivo PET Imaging.

Conclusion: Selecting the Right Tool for the Job

The choice between [¹¹C]-(R)-PK 11195 and [¹¹C]PBR28 for in vivo imaging of neuroinflammation is not straightforward and depends heavily on the specific research question and available resources.

[¹¹C]-(R)-PK 11195 remains a valuable tool, particularly for researchers who wish to compare their findings with the extensive body of literature that has utilized this tracer. Its insensitivity to the TSPO polymorphism simplifies study design by eliminating the need for subject genotyping. However, its significant limitations, including a low signal-to-noise ratio and high non-specific binding, can make it challenging to detect subtle changes in TSPO expression.

[¹¹C]PBR28 , on the other hand, offers superior imaging characteristics with a higher binding affinity and an improved signal-to-noise ratio. This makes it a more sensitive tool for detecting and quantifying neuroinflammation. The major drawback of PBR28 is its sensitivity to the rs6971 polymorphism in the TSPO gene, which necessitates genotyping of all study subjects and the exclusion of low-affinity binders. This can increase the complexity and cost of studies.

For researchers embarking on new studies of neuroinflammation, and with the resources for genotyping, [¹¹C]PBR28 is generally the preferred radioligand due to its enhanced sensitivity and quantitative accuracy. However, for retrospective analyses or studies aiming for direct comparison with historical data, [¹¹C]-(R)-PK 11195 may still be a relevant choice. Ultimately, a thorough understanding of the strengths and weaknesses of each tracer, as outlined in this guide, is crucial for designing robust and meaningful in vivo imaging studies of neuroinflammation.

References

Validating PK 11195 Binding Specificity: A Comparison Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise binding specificity of a ligand is paramount. This guide provides a comprehensive comparison of PK 11195, a widely used ligand for the 18 kDa Translocator Protein (TSPO), with alternative compounds, emphasizing the definitive validation offered by knockout animal models.

The use of knockout (KO) models, where the target protein is absent, provides the most rigorous method for confirming ligand specificity. This guide synthesizes experimental data from studies employing TSPO knockout models to objectively assess the binding characteristics of this compound and other TSPO ligands.

This compound: The Prototypical TSPO Ligand

This compound has been a cornerstone in TSPO research for decades, particularly in the field of neuroinflammation imaging.[1][2] However, its utility has been hampered by certain limitations, including high non-specific binding and a low signal-to-noise ratio in imaging studies.[2][3] The advent of TSPO knockout mice has been instrumental in unequivocally demonstrating both its specific binding to TSPO and its off-target effects.

The Gold Standard: Validation with TSPO Knockout Models

The fundamental principle behind using knockout models for binding validation is straightforward: a truly specific ligand should show no significant binding in an animal lacking its target protein. Studies utilizing TSPO knockout mice have conclusively demonstrated the high selectivity of [3H]PK11195 for TSPO in wild-type animals, with a complete absence of specific binding in their knockout littermates.[4] This has been visualized through techniques like autoradiography and confirmed with immunostaining, where TSPO expression is present in wild-type tissues and absent in knockout tissues.[4][5]

However, research using TSPO-knockout cells has also revealed that some of the pharmacological effects previously attributed to this compound's interaction with TSPO, such as the induction of steroidogenesis, may be mediated through off-target mechanisms.[6] This highlights the critical importance of knockout models in dissecting the true molecular interactions of a ligand.

Experimental Workflow for Validating Ligand Specificity with Knockout Models

The process of validating ligand binding specificity using knockout models typically follows a structured workflow. This involves comparing binding in wild-type animals (with the target protein) and knockout animals (without the target protein) using a variety of in vitro and in vivo techniques.

G cluster_0 Animal Models cluster_1 In Vitro Analysis cluster_2 In Vivo Analysis cluster_3 Data Analysis & Conclusion WT Wild-Type (TSPO +/+) Autoradiography Autoradiography ([3H]this compound) WT->Autoradiography Membrane_Binding Membrane Binding Assays (Competition Assays) WT->Membrane_Binding PET_Imaging PET Imaging ([11C]this compound) WT->PET_Imaging KO Knockout (TSPO -/-) KO->Autoradiography KO->Membrane_Binding KO->PET_Imaging Comparison Compare Binding: WT vs. KO Autoradiography->Comparison Membrane_Binding->Comparison PET_Imaging->Comparison Conclusion Determine Specificity Comparison->Conclusion

Caption: Experimental workflow for validating TSPO ligand specificity using knockout models.

Comparison of TSPO Ligands Validated with Knockout Models

While this compound remains a valuable tool, its limitations have spurred the development of second and third-generation TSPO radioligands with improved imaging properties.[2][7] Knockout models have been crucial in validating the specificity of these newer compounds.

RadioligandGenerationKey Findings in Knockout ModelsAdvantages over this compoundDisadvantages
--INVALID-LINK---PK11195 FirstNo specific binding in TSPO knockout mice, confirming its specificity.[4]Well-established; not affected by the common TSPO polymorphism (rs6971).High non-specific binding, low signal-to-noise ratio.[2][3]
[11C]PBR28 SecondHigher affinity and lower non-specific binding.[7]Binding is affected by the rs6971 polymorphism.[1]
[18F]FEPPA SecondImproved signal-to-noise ratio.[1]Binding is affected by the rs6971 polymorphism.
[11C]DPA-713 SecondHigh signal-to-background ratio.[7]Binding is affected by the rs6971 polymorphism.
[18F]GE-180 ThirdNot affected by the rs6971 polymorphism.Poor brain uptake in healthy subjects.[7]

Detailed Experimental Protocols

Reproducibility is key in scientific research. Below are generalized protocols for key experiments used to validate this compound binding specificity.

Autoradiography with [3H]PK11195 in Brain Sections
  • Tissue Preparation: Brains from wild-type and TSPO knockout mice are rapidly frozen and sectioned on a cryostat (e.g., 20 µm thickness). Sections are thaw-mounted onto microscope slides.

  • Incubation: Slides are incubated with a solution containing [3H]PK11195 (e.g., 1-2 nM) in a suitable buffer (e.g., Tris-HCl) at room temperature for a defined period (e.g., 60 minutes).

  • Non-specific Binding: A parallel set of slides is incubated with [3H]PK11195 in the presence of a high concentration of unlabeled this compound (e.g., 10 µM) to determine non-specific binding.

  • Washing: Slides are washed in ice-cold buffer to remove unbound radioligand.

  • Drying and Exposure: The slides are dried and apposed to a phosphor imaging plate or autoradiographic film for a period of days to weeks.

  • Analysis: The resulting images are quantified using densitometry to compare the level of specific binding between wild-type and knockout tissues.

In Vivo PET Imaging with [11C]PK11195
  • Animal Preparation: Wild-type and TSPO knockout mice are anesthetized and placed in a PET scanner.

  • Radiotracer Injection: A bolus of [11C]PK11195 is injected intravenously.

  • Dynamic Scanning: A dynamic PET scan is acquired over a period of time (e.g., 60-90 minutes) to measure the uptake and distribution of the radiotracer in the brain.

  • Data Analysis: Time-activity curves are generated for different brain regions. Kinetic modeling is applied to estimate binding parameters such as the binding potential (BPND). A significant reduction or absence of specific binding in the knockout animals compared to wild-type animals confirms the specificity of the tracer.

TSPO Signaling and its Implications

TSPO is located on the outer mitochondrial membrane and is implicated in various cellular processes, including neuroinflammation, steroidogenesis, and apoptosis.[8][9][10] Understanding the signaling pathways involving TSPO is crucial for interpreting the effects of its ligands.

G cluster_0 Mitochondrion cluster_1 Downstream Effects TSPO TSPO VDAC VDAC TSPO->VDAC interacts with mPTP mPTP TSPO->mPTP modulates ROS ROS TSPO->ROS influences Ca2_signaling Ca2+ Signaling TSPO->Ca2_signaling regulates Steroidogenesis Steroidogenesis TSPO->Steroidogenesis participates in Apoptosis Apoptosis mPTP->Apoptosis Inflammasome Inflammasome Pathway ROS->Inflammasome NF_kB NF-κB Pathway ROS->NF_kB MAPK_PKCE MAPK/PKCε Pathway Ca2_signaling->MAPK_PKCE Neuroinflammation Neuroinflammation Inflammasome->Neuroinflammation MAPK_PKCE->Neuroinflammation NF_kB->Neuroinflammation

Caption: Simplified signaling pathways associated with TSPO.

The use of TSPO knockout models has been pivotal in refining our understanding of these pathways. For instance, while TSPO was long considered essential for steroidogenesis, studies on knockout mice have challenged this notion, suggesting a more complex regulatory role.[8]

Conclusion

The validation of ligand binding specificity is a critical step in drug discovery and molecular imaging. The use of knockout models provides an unambiguous method to determine the on-target engagement of a ligand. For this compound, TSPO knockout models have definitively confirmed its specificity while also revealing potential off-target effects that warrant consideration in experimental design and data interpretation. As new generations of TSPO ligands emerge, knockout validation will remain the gold standard for ensuring their specificity and advancing our understanding of TSPO biology in health and disease.

References

A Comparative Analysis of (R)-PK11195 versus (S)-PK11195 in Translocator Protein (TSPO) Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective properties and functional differences of the PK11195 enantiomers.

PK11195, a prototypical ligand for the 18 kDa translocator protein (TSPO), has been a cornerstone in neuroinflammation research for decades. As a chiral molecule, PK11195 exists as two enantiomers, (R)-PK11195 and (S)-PK11195. Emerging evidence underscores a significant stereoselectivity in their biological activity, with the (R)-enantiomer being the predominantly active form. This guide provides a detailed comparative analysis of these two enantiomers, supported by experimental data, to aid researchers in their selection and application.

Data Presentation: Quantitative Comparison of (R)-PK11195 and (S)-PK11195

The binding affinity of the PK11195 enantiomers for TSPO exhibits marked stereoselectivity. The (R)-enantiomer demonstrates a significantly higher affinity for TSPO compared to the (S)-enantiomer, which is often reported to lack significant affinity.[1] This difference is a critical determinant of their utility in both in vitro and in vivo applications.

Parameter(R)-PK11195(S)-PK11195Reference
Binding Affinity (Ki) High Affinity (nM range)Low to No Affinity[1]

While direct comparative studies on the functional potency of both enantiomers are limited, the established difference in binding affinity strongly suggests that the observed biological effects of racemic PK11195 are primarily attributable to the (R)-enantiomer. Functional assays investigating the anti-inflammatory properties of PK11195, such as the inhibition of pro-inflammatory cytokine release and reactive oxygen species (ROS) production in activated microglia, have predominantly utilized either the racemic mixture or the (R)-enantiomer.[2][3][4]

Functional Effect(R)-PK11195(S)-PK11195Reference
Inhibition of TNF-α release EffectiveIneffective (inferred from low binding affinity)[5][6]
Inhibition of ROS production EffectiveIneffective (inferred from low binding affinity)[2][4]

Experimental Protocols

Radioligand Binding Assay for (R)- and (S)-PK11195

This protocol is adapted from standard radioligand binding assay procedures.

Objective: To determine the binding affinity (Ki) of (R)-PK11195 and (S)-PK11195 for TSPO.

Materials:

  • Cell membranes prepared from cells overexpressing human TSPO (e.g., HEK-293 cells) or from tissues with high TSPO expression (e.g., rat kidney).

  • [³H]-(R)-PK11195 (Radioligand).

  • Unlabeled (R)-PK11195 and (S)-PK11195.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates with GF/B or GF/C filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • Increasing concentrations of the unlabeled competitor ((R)-PK11195 or (S)-PK11195).

    • A fixed concentration of [³H]-(R)-PK11195 (typically at or below its Kd).

    • Membrane preparation (typically 20-50 µg of protein per well).

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the filter plates using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of competitor that inhibits 50% of the specific binding of the radioligand) for both enantiomers by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Microglial Activation and Cytokine Release Assay

This protocol outlines the procedure for assessing the anti-inflammatory effects of the PK11195 enantiomers on activated microglia.

Objective: To compare the ability of (R)-PK11195 and (S)-PK11195 to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α) from activated microglial cells.

Materials:

  • Microglial cell line (e.g., BV-2) or primary microglia.[7][8][9][10][11]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) for microglial activation.

  • (R)-PK11195 and (S)-PK11195.

  • ELISA kit for the specific cytokine to be measured (e.g., TNF-α).

  • Plate reader.

Procedure:

  • Cell Culture: Culture microglial cells in appropriate flasks or plates until they reach the desired confluence.

  • Cell Plating: Seed the cells into 24-well or 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of (R)-PK11195 or (S)-PK11195 for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, cells treated with enantiomers alone).

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatants.

  • Cytokine Measurement: Quantify the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the concentration of the enantiomer and determine the IC50 value for the inhibition of cytokine release for each enantiomer.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of TSPO in microglia and the general workflow for comparing the PK11195 enantiomers.

TSPO_Signaling_Pathway cluster_microglia Activated Microglia cluster_mitochondrion Mitochondrion LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB->Pro_inflammatory TSPO TSPO Downstream Downstream Signaling TSPO->Downstream PK11195 (R)-PK11195 PK11195->TSPO Binds Inhibition Inhibition of Inflammatory Response Downstream->Inhibition Inhibition->NFkB Inhibits

Caption: TSPO signaling pathway in activated microglia.

Experimental_Workflow start Start: Prepare (R)- and (S)-PK11195 Solutions binding_assay Radioligand Binding Assay (Determine Ki values) start->binding_assay functional_assay Microglial Functional Assay (e.g., Cytokine Release) start->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Compare Binding Affinity and Functional Potency data_analysis->conclusion

Caption: Experimental workflow for comparing PK11195 enantiomers.

Comparative Analysis

The profound difference in binding affinity between (R)-PK11195 and (S)-PK11195 is the cornerstone of their differential biological activity. The high affinity of the (R)-enantiomer for TSPO allows it to effectively engage with its target, leading to the modulation of downstream signaling pathways. In the context of neuroinflammation, the binding of (R)-PK11195 to TSPO on activated microglia is associated with a reduction in pro-inflammatory responses.[6][12] This includes the decreased production of inflammatory mediators such as TNF-α and reactive oxygen species.[2][4][5]

Conversely, the negligible affinity of (S)-PK11195 for TSPO renders it largely inactive in TSPO-mediated processes. This lack of interaction means that the (S)-enantiomer is not expected to elicit the same anti-inflammatory effects observed with the (R)-enantiomer. Consequently, for studies aimed at investigating the role of TSPO, (R)-PK11195 is the enantiomer of choice. The use of the racemic mixture, while historically common, may introduce variability and confound the interpretation of results due to the presence of the inactive (S)-enantiomer.

Off-Target Effects

While PK11195 is considered a selective ligand for TSPO, the potential for off-target effects should be considered, particularly at higher concentrations. One notable study has suggested that the steroidogenic effects of PK11195 may not be mediated through TSPO.[13][14] In experiments using TSPO-knockout Leydig tumor cells, PK11195 was still able to induce progesterone production in a dose-dependent manner, indicating a TSPO-independent mechanism for this particular effect.[13][14] It is important for researchers to be aware of such potential off-target activities and to include appropriate controls in their experiments to ensure that the observed effects are indeed TSPO-mediated. A direct comparative analysis of the off-target effects of the individual (R) and (S) enantiomers is not extensively documented and warrants further investigation.

Conclusion

The comparative analysis of (R)-PK11195 and (S)-PK11195 unequivocally demonstrates the stereoselective nature of their interaction with TSPO. The (R)-enantiomer is the biologically active form, exhibiting high-affinity binding and subsequent modulation of TSPO-mediated functions, particularly the attenuation of microglial activation and neuroinflammation. The (S)-enantiomer, in contrast, shows little to no affinity for TSPO and is considered inactive in this context. For researchers investigating the role of TSPO in health and disease, the use of the purified (R)-enantiomer is strongly recommended to ensure specificity and to obtain clear, interpretable results. This guide provides the foundational knowledge and experimental frameworks to facilitate rigorous and reproducible research in the field of TSPO biology and drug discovery.

References

The Evolving Landscape of TSPO Imaging: Is PK 11195 Still the Reigning Gold Standard?

Author: BenchChem Technical Support Team. Date: November 2025

For decades, --INVALID-LINK---PK11195 has been the cornerstone of translocator protein (TSPO) imaging, a critical tool for visualizing neuroinflammation in vivo. However, the reign of this first-generation radioligand is being challenged by a new wave of tracers offering improved imaging characteristics. This guide provides a comprehensive comparison of PK 11195 with its successors, supported by experimental data, to help researchers and drug development professionals navigate the dynamic field of TSPO positron emission tomography (PET).

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, is a key biomarker for neuroinflammation.[1] Its expression is significantly upregulated in activated microglia and astrocytes, making it a valuable target for PET imaging in a variety of neurological disorders.[1] While --INVALID-LINK---PK11195 was the first radioligand to enable in vivo visualization of TSPO and has been widely used, it is not without its drawbacks.[2][3] The primary limitations of --INVALID-LINK---PK11195 include a low signal-to-noise ratio and high non-specific binding, which can compromise the accuracy of quantification.[3][4][5]

The Challengers: A New Generation of TSPO Radioligands

In response to the limitations of --INVALID-LINK---PK11195, second and third-generation TSPO radioligands have been developed with the aim of providing enhanced imaging properties. These newer tracers, such as [11C]PBR28, [18F]DPA-714, and [11C]ER176, have demonstrated improved signal-to-noise ratios and lower non-specific binding in preclinical and clinical studies.[5][6][7]

However, a significant consideration for many second-generation tracers is their sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene. This genetic variation results in three distinct binding affinity profiles: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[8] This genetic stratification can complicate the design and interpretation of clinical studies. Notably, --INVALID-LINK---PK11195 is less affected by this polymorphism.[4] More recent third-generation radioligands, such as [11C]ER176, have been developed to overcome this limitation, showing high affinity across all genotypes.[4]

Quantitative Comparison of TSPO PET Radioligands

The following table summarizes key quantitative data for --INVALID-LINK---PK11195 and a selection of second and third-generation TSPO radioligands. The data presented are primarily from studies in humans and non-human primates and focus on binding affinity (Ki) and binding potential (BPnd), a measure of the density of available receptors.

RadioligandGenerationKi (nM)BPnd (in HABs)Key AdvantagesKey Disadvantages
--INVALID-LINK---PK11195 First2.9 - 9.3[4][5][9]~0.8[6]Insensitive to rs6971 polymorphismLow signal-to-noise ratio, high non-specific binding[3][4][5]
[11C]PBR28 Second0.68 - 2.5[9]~1.2[6]Improved signal-to-noise ratio over PK11195Sensitive to rs6971 polymorphism, lower BPnd than other 2nd gen tracers[6]
[18F]DPA-714 Second~0.34~2.8Higher BPnd than PBR28, favorable kineticsSensitive to rs6971 polymorphism
[18F]GE-180 Second~0.2~3.4High affinity and signal-to-noise ratioSensitive to rs6971 polymorphism
[11C]ER176 Third~3.1[4]~4.2[6]High BPnd, low sensitivity to rs6971 polymorphism[4]Newer, less widely validated than 2nd gen tracers

Experimental Protocols: A Comparative Overview

Standardized experimental protocols are crucial for the reliable comparison of PET radioligands. Below is a generalized overview of the key steps involved in a preclinical or clinical TSPO PET imaging study.

Radiosynthesis
  • --INVALID-LINK---PK11195: Typically synthesized by the methylation of the corresponding desmethyl precursor with [11C]methyl iodide or [11C]methyl triflate.

  • Second/Third-Generation Tracers: Syntheses vary depending on the specific tracer and the radioisotope used (11C or 18F). For example, [18F]DPA-714 is often synthesized via nucleophilic substitution of a tosylate precursor with [18F]fluoride.

Animal Models (Preclinical)
  • Rodent or non-human primate models of neuroinflammation are commonly used. Inflammation can be induced by methods such as lipopolysaccharide (LPS) injection or the creation of a focal ischemic lesion.[10][11]

Human Studies (Clinical)
  • Participants are recruited and screened, which may include genotyping for the rs6971 polymorphism for studies involving second-generation tracers.

  • Informed consent is obtained, and ethical approval is secured.

PET Imaging
  • The subject is positioned in the PET scanner.

  • A transmission scan may be performed for attenuation correction.

  • The radioligand is administered intravenously as a bolus.

  • Dynamic emission data are acquired for a specified duration (e.g., 60-90 minutes).

  • Arterial blood sampling may be performed to measure the concentration of the radioligand and its metabolites in the plasma, which is used to derive an input function for kinetic modeling.

Data Analysis
  • PET images are reconstructed.

  • Regions of interest (ROIs) are defined on the images, often with the aid of co-registered magnetic resonance imaging (MRI).

  • Time-activity curves (TACs) are generated for each ROI.

  • Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs to estimate parameters such as the total distribution volume (VT) and the binding potential (BPnd).

Visualizing the Molecular and Methodological Landscape

To further elucidate the context of TSPO imaging, the following diagrams, generated using the DOT language, illustrate the TSPO signaling pathway in microglia and a typical experimental workflow for comparing PET radioligands.

TSPO_Signaling_Pathway cluster_stimulus Neuroinflammatory Stimulus cluster_microglia Microglia cluster_cellular_response Cellular Response Pathogen/Injury Pathogen/Injury Resting Microglia Resting Microglia Pathogen/Injury->Resting Microglia activates Activated Microglia Activated Microglia Resting Microglia->Activated Microglia TSPO Upregulation TSPO Upregulation Activated Microglia->TSPO Upregulation induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines Activated Microglia->Pro-inflammatory Cytokines releases Phagocytosis Phagocytosis Activated Microglia->Phagocytosis initiates Mitochondria Mitochondria TSPO Upregulation->Mitochondria localized on

Caption: TSPO signaling pathway in activated microglia.

PET_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_comparison Comparative Analysis Radioligand Synthesis Radioligand Synthesis In vitro Binding Assays In vitro Binding Assays Radioligand Synthesis->In vitro Binding Assays Animal Model PET/CT Animal Model PET/CT In vitro Binding Assays->Animal Model PET/CT Human PET/MRI Human PET/MRI Animal Model PET/CT->Human PET/MRI Kinetic Modeling Kinetic Modeling Human PET/MRI->Kinetic Modeling Statistical Analysis Statistical Analysis Kinetic Modeling->Statistical Analysis Head-to-Head Comparison Head-to-Head Comparison Statistical Analysis->Head-to-Head Comparison Performance Metrics Performance Metrics Head-to-Head Comparison->Performance Metrics

Caption: Experimental workflow for PET radioligand comparison.

Conclusion: A Paradigm Shift in TSPO Imaging

While --INVALID-LINK---PK11195 laid the foundation for in vivo neuroinflammation imaging and remains a valuable tool, particularly due to its insensitivity to the rs6971 polymorphism, it is no longer unequivocally the "gold standard." The development of second and third-generation TSPO radioligands has ushered in a new era of enhanced sensitivity and specificity. Tracers like [11C]PBR28 and [18F]DPA-714 offer a better signal-to-noise ratio, although the confounding factor of the TSPO polymorphism must be addressed in study design and analysis. The emergence of third-generation tracers such as [11C]ER176, which combine high binding potential with reduced sensitivity to genetic variation, represents a significant advancement.

The choice of the optimal TSPO radioligand will ultimately depend on the specific research question, the available resources, and the target population. For studies where genotyping is not feasible, --INVALID-LINK---PK11195 may still be a viable option. However, for researchers seeking higher sensitivity and more precise quantification of TSPO, the newer generation of radioligands, when used with appropriate consideration for genetic factors, offers superior performance. The field of TSPO imaging is continuously evolving, and ongoing research will undoubtedly lead to the development of even more refined tools for unraveling the complexities of neuroinflammation.

References

A Comparative Guide to Clinical Studies Utilizing PK 11195 PET for Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of clinical studies that have employed the first-generation translocator protein (TSPO) radioligand, --INVALID-LINK---PK11195, for Positron Emission Tomography (PET) imaging of neuroinflammation. It offers an objective comparison with second-generation alternatives and presents supporting experimental data to inform the design and interpretation of future research in this domain.

Performance of ¹¹C-PK11195 in Clinical PET Studies

--INVALID-LINK---PK11195 has been a foundational tool in the in vivo study of neuroinflammation for over three decades, enabling the visualization of microglial activation in a variety of neurological and psychiatric disorders.[1][2][3] It binds to the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor, which is upregulated in activated microglia and other immune cells.[1][4][5]

However, the utility of --INVALID-LINK---PK11195 is hampered by several limitations, including a low signal-to-noise ratio, high nonspecific binding, and high lipophilicity, which can complicate quantification and interpretation of results.[2][4] These challenges have spurred the development of second-generation TSPO tracers with improved imaging characteristics.

Quantitative Data Summary

The following tables summarize key quantitative parameters from clinical studies using --INVALID-LINK---PK11195 PET and compare them with second-generation tracers. These parameters are crucial for assessing tracer performance and include the Binding Potential (BPnd), Total Distribution Volume (VT), and Standardized Uptake Value Ratio (SUVR).

RadiotracerDisease StudiedBrain RegionBinding Potential (BPnd)Reference
--INVALID-LINK---PK11195Clinically Isolated SyndromeNormal-Appearing White MatterIncreased vs. Controls (p=0.014)[6]
--INVALID-LINK---PK11195Clinically Isolated SyndromeT2 Lesions0.153 (±0.095)[6]
--INVALID-LINK---PK11195Cortical Spreading Depression (Rat Model)Core ROI0.45 (±0.10) at 3 days[7]
--INVALID-LINK---PK11195Herpes Simplex EncephalitisCortical RegionsUp to 0.79[7]
--INVALID-LINK---PK11195Healthy VolunteersCerebral Cortex0.13 (±0.04)[7]
RadiotracerDisease StudiedBrain RegionTotal Distribution Volume (VT)Reference
--INVALID-LINK---PK11195Control SubjectsGrey Matter~4-5 mL/cm³[8]
--INVALID-LINK---PK11195Control SubjectsWhite Matter~3-4 mL/cm³[8]
RadiotracerDisease StudiedBrain RegionStandardized Uptake Value Ratio (SUVR)Reference
--INVALID-LINK---PK11195Alzheimer's Disease & PSPVarious(Used for z-scoring against controls)[9][10]
[¹⁸F]GE-180Alzheimer's Disease & PSPVarious(Used for z-scoring against controls)[9][10]
[¹¹C]PBR28Alzheimer's DiseaseVarious(Used for z-scoring against controls)[9][10]

Comparison with Second-Generation TSPO Tracers

Second-generation TSPO PET radiotracers were developed to overcome the limitations of --INVALID-LINK---PK11195.[2] These newer agents, such as [¹¹C]PBR28, [¹⁸F]FEPPA, and [¹⁸F]GE-180, generally exhibit higher affinity and a better signal-to-noise ratio.[2]

However, a significant complication with most second-generation tracers is their sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism results in three different binding affinity profiles: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[11] Consequently, genetic screening of participants is necessary for quantitative studies using these tracers. --INVALID-LINK---PK11195 has the advantage of not being significantly affected by this polymorphism, which simplifies study design and data analysis, particularly in small cohorts.[12]

Feature--INVALID-LINK---PK11195Second-Generation Tracers (e.g., [¹¹C]PBR28, [¹⁸F]GE-180)
Signal-to-Noise Ratio LowHigh
Nonspecific Binding HighLower
Sensitivity to TSPO Polymorphism (rs6971) LowHigh (requires genotyping)
Historical Data ExtensiveGrowing body of literature

Experimental Protocols

A standardized experimental protocol is crucial for the reliability and reproducibility of --INVALID-LINK---PK11195 PET studies. The following outlines a typical methodology based on published clinical research.

Radiosynthesis of ¹¹C-PK11195

--INVALID-LINK---PK11195 is typically synthesized by the methylation of the desmethyl precursor, (R)-N-desmethyl-PK11195, with [¹¹C]methyl iodide.[1][7] The final product should have a high radiochemical purity (>99%) and a specific activity typically in the range of 33–99 GBq/µmol.[1]

PET Imaging Protocol
  • Participant Preparation: Participants are positioned in the PET scanner, and a transmission scan is often performed for attenuation correction.

  • Radiotracer Injection: A bolus injection of --INVALID-LINK---PK11195 is administered intravenously. The injected activity typically ranges from 400 to 800 MBq.[1]

  • Image Acquisition: Dynamic PET scans are acquired for 60-75 minutes post-injection.[7][12] For static imaging, a scan of 10-20 minutes may be acquired starting at 50 minutes post-injection.[1]

  • Arterial Blood Sampling (for full kinetic modeling): When using methods that require an arterial input function, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.[8]

  • Image Reconstruction: PET data are reconstructed using standard algorithms, with corrections for attenuation, scatter, and decay.

Data Analysis

Several methods are used to quantify --INVALID-LINK---PK11195 binding:

  • Kinetic Compartment Models: Two-tissue compartment models with a metabolite-corrected arterial plasma input function can be used to estimate the total distribution volume (VT).[4][8]

  • Graphical Analysis: The Logan graphical analysis is another method that utilizes an arterial input function to determine VT.[4]

  • Reference Region Models: Due to the widespread expression of TSPO, finding a true reference region devoid of specific binding in the brain is challenging.[4] However, simplified reference tissue models (SRTM) are often employed, using a reference tissue curve derived from cluster analysis of the dynamic image data to estimate the binding potential (BPnd).[4][6]

  • Standardized Uptake Value (SUV): In some cases, particularly for peripheral imaging or simplified protocols, the SUV or SUVR is calculated.[1][4]

Visualizations

TSPO Signaling in Neuroinflammation

The following diagram illustrates the central role of TSPO in the context of neuroinflammation. Under pathological conditions, microglia become activated, leading to an upregulation of TSPO on the outer mitochondrial membrane. TSPO is involved in various cellular processes, including cholesterol transport, steroidogenesis, and the modulation of inflammatory pathways.

TSPO_Signaling_Pathway TSPO Signaling in Neuroinflammation Pathological_Stimulus Pathological Stimulus (e.g., Aβ, α-synuclein, injury) Microglia_Activation Microglia Activation Pathological_Stimulus->Microglia_Activation TSPO_Upregulation TSPO Upregulation (Outer Mitochondrial Membrane) Microglia_Activation->TSPO_Upregulation Cholesterol_Transport Cholesterol Transport TSPO_Upregulation->Cholesterol_Transport Inflammatory_Pathways Modulation of Inflammatory Pathways (e.g., MAPK, NLRP3) TSPO_Upregulation->Inflammatory_Pathways Steroidogenesis Neurosteroid Synthesis Cholesterol_Transport->Steroidogenesis Neuroprotection_Neurotoxicity Neuroprotection / Neurotoxicity Steroidogenesis->Neuroprotection_Neurotoxicity Cytokine_Release Cytokine Release Inflammatory_Pathways->Cytokine_Release Cytokine_Release->Neuroprotection_Neurotoxicity

Caption: TSPO's role in neuroinflammatory signaling.

Experimental Workflow for a ¹¹C-PK11195 PET Clinical Study

This diagram outlines the typical workflow for a clinical research study using --INVALID-LINK---PK11195 PET, from participant recruitment to final data analysis.

PK11195_PET_Workflow Experimental Workflow for a ¹¹C-PK11195 PET Clinical Study Recruitment Participant Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Recruitment->Informed_Consent Clinical_Assessment Clinical & Neurological Assessment Informed_Consent->Clinical_Assessment PET_MRI_Scan PET/MRI Scan Session Clinical_Assessment->PET_MRI_Scan Radiosynthesis ¹¹C-PK11195 Radiosynthesis & QC Radiosynthesis->PET_MRI_Scan Injection Radiotracer Injection PET_MRI_Scan->Injection Blood_Sampling Arterial Blood Sampling (Optional) PET_MRI_Scan->Blood_Sampling Acquisition Dynamic PET & Structural MRI Acquisition Injection->Acquisition Image_Reconstruction Image Reconstruction & Pre-processing Acquisition->Image_Reconstruction Data_Analysis Kinetic Modeling / Reference Region Analysis Blood_Sampling->Data_Analysis Image_Reconstruction->Data_Analysis Statistical_Analysis Statistical Analysis & Interpretation Data_Analysis->Statistical_Analysis

Caption: A typical clinical study workflow using PK 11195 PET.

References

How does PK 11195's performance compare in different species?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1-((2-chlorophenyl))-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide), commonly known as PK 11195, is a prototypical high-affinity antagonist for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. Its widespread use in research, particularly in the context of neuroinflammation imaging, necessitates a thorough understanding of its performance characteristics across different species. This guide provides an objective comparison of this compound's performance with alternative TSPO ligands, supported by experimental data, detailed methodologies, and visual representations of associated biological pathways and workflows.

Comparative Binding Affinity of TSPO Ligands

The binding affinity of this compound and other notable TSPO ligands exhibits significant variability across species, a critical consideration for translational research. The following table summarizes the binding affinities (Ki or Kd values) in human, rat, and mouse tissues. It is important to note that while this compound demonstrates high affinity across these species, some second-generation ligands, such as PBR28 and DPA-714, show variable binding in human populations due to a common genetic polymorphism (rs6971), a factor that does not significantly affect this compound binding.[1][2][3]

LigandSpeciesTissue/Cell TypeBinding Affinity (Ki/Kd, nM)Reference
This compound HumanBrain4.3 - 6.6 (Kd)[4]
HumanPlatelets~9.3 (Ki)[1]
RatBrain1.4 (Kd)[4]
RatAortic Smooth Muscle8.9 (Ki)
RatPlateletsHigh Affinity[5]
Ro5-4864 RatAortic Smooth Muscle6.1 (Ki)[6]
MurineMicroglial Cell Line (BV-2)4.4 (Kd)[7]
MouseThymoma Cells4.4 (Kd)[8]
PBR28 HumanBrain (High Affinity Binders)~4 (Ki)[9]
HumanBrain (Low Affinity Binders)~200 (Ki)[10][9]
DPA-714 RatBrain (Neuroinflammation Model)High Affinity[11]
MouseCancer and Inflammation ModelsHigh Affinity[12]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of TSPO ligand performance. Below are representative methodologies for key experiments.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound against [3H]this compound for TSPO.

1. Membrane Preparation:

  • Homogenize tissue (e.g., brain cortex) or cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a suitable method (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, add the following in triplicate:

    • 50 µL of membrane preparation (typically 50-100 µg of protein).

    • 50 µL of various concentrations of the unlabeled test compound.

    • 50 µL of [3H]this compound at a final concentration close to its Kd (e.g., 1-5 nM).

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).

  • Incubate the plate at room temperature for 60-90 minutes.

3. Filtration and Scintillation Counting:

  • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro TSPO Functional Assay: Pregnenolone Production

This assay measures the ability of TSPO ligands to stimulate the synthesis of pregnenolone, a key step in steroidogenesis.[2][13]

1. Cell Culture:

  • Culture a suitable steroidogenic cell line (e.g., rat C6 glioma cells or human U87MG glioblastoma cells) in appropriate media until they reach 80-90% confluency.

2. Ligand Treatment:

  • Replace the culture medium with a serum-free medium containing the desired concentration of the TSPO ligand (e.g., this compound) or vehicle control.

  • Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.

3. Pregnenolone Quantification:

  • Collect the cell culture supernatant.

  • Measure the concentration of pregnenolone in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Normalize the pregnenolone concentration to the total protein content of the cells in each well.

4. Data Analysis:

  • Express the results as the percentage of pregnenolone production relative to the vehicle-treated control cells.

  • Perform statistical analysis to determine the significance of the ligand-induced effects.

PET Imaging with [11C]-PK11195 for Neuroinflammation

This protocol provides a general workflow for in vivo imaging of TSPO expression in a rat model of neuroinflammation using Positron Emission Tomography (PET) with the radioligand [11C]-PK11195.[14][15][16]

1. Animal Model:

  • Induce neuroinflammation in rats using a suitable model, such as unilateral intrastriatal injection of a neurotoxin (e.g., quinolinic acid) or induction of cortical spreading depression.[14][15]

  • Allow sufficient time for the inflammatory response to develop (typically several days).

2. Radiotracer Administration and PET Scan:

  • Anesthetize the rat and place it in the PET scanner.

  • Administer a bolus injection of [11C]-PK11195 intravenously via a tail vein catheter.

  • Acquire dynamic PET data for 60-90 minutes.

3. Image Analysis:

  • Reconstruct the PET images and co-register them with an anatomical reference image (e.g., MRI).

  • Define regions of interest (ROIs) in the inflamed area (e.g., the lesioned striatum) and a reference region with low TSPO expression (e.g., the cerebellum).

  • Generate time-activity curves (TACs) for each ROI.

  • Quantify the radiotracer binding using kinetic modeling (e.g., a two-tissue compartment model) or a simplified reference tissue model to estimate the binding potential (BPND).

4. Blocking Study (for specificity):

  • In a separate cohort of animals, pre-treat with a high dose of unlabeled this compound before the administration of [11C]-PK11195 to demonstrate the specificity of the radiotracer binding to TSPO.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the TSPO signaling pathway and a typical experimental workflow.

TSPO_Signaling_Pathway cluster_extracellular Extracellular Space / Cytosol cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix PK11195 This compound TSPO TSPO PK11195->TSPO Binds to Cholesterol_pool Cholesterol Pool Cholesterol_pool->TSPO Transport VDAC VDAC TSPO->VDAC Interacts with P450scc P450scc TSPO->P450scc Delivers Cholesterol to ATAD3A ATAD3A TSPO->ATAD3A Interacts with ims_label Pregnenolone Pregnenolone P450scc->Pregnenolone Converts

A simplified diagram of the TSPO signaling pathway in steroidogenesis.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_data_integration Data Integration and Comparison Binding_Assay Radioligand Binding Assay (Determine Ki) Comparison Compare Binding Affinity, Efficacy, and In Vivo Performance Binding_Assay->Comparison Functional_Assay Functional Assay (Measure Pregnenolone) Functional_Assay->Comparison Animal_Model Induce Neuroinflammation (e.g., Rat Model) PET_Imaging PET Imaging with [11C]-PK11195 Animal_Model->PET_Imaging Data_Analysis Quantify Binding Potential (BPND) PET_Imaging->Data_Analysis Data_Analysis->Comparison

A typical experimental workflow for evaluating TSPO ligands.

Ligand_Comparison_Logic cluster_ligands TSPO Ligands cluster_outcomes Performance Characteristics TSPO Translocator Protein (TSPO) Binding Binding Affinity (Ki/Kd) TSPO->Binding Efficacy Functional Efficacy (e.g., Steroidogenesis) TSPO->Efficacy Imaging In Vivo Imaging Performance TSPO->Imaging PK11195 This compound (First Generation) PK11195->TSPO Binds with high affinity across species Second_Gen Second Generation Ligands (e.g., PBR28, DPA-714) Second_Gen->TSPO Higher signal-to-noise (but polymorphism issues in humans)

Logical relationship of this compound to other TSPO ligands.

References

Unveiling Neuroinflammation: A Comparative Guide to PK 11195 Binding and Histological Markers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PK 11195, a widely utilized radioligand for the 18kDa translocator protein (TSPO), with histological markers of neuroinflammation. We delve into the experimental data correlating this compound binding with cellular indicators of inflammation, present detailed experimental protocols, and offer a comparative look at alternative imaging agents.

Correlating this compound Binding with Cellular Hallmarks of Neuroinflammation

The translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a mitochondrial protein that is significantly upregulated in activated microglia and, to a lesser extent, reactive astrocytes in response to brain injury and inflammation.[1] This upregulation has positioned TSPO as a key biomarker for neuroinflammation, and its ligand, this compound, has been instrumental in its in vivo and in vitro visualization.

Microglial Activation: The Primary Correlate

A substantial body of evidence demonstrates a strong positive correlation between this compound binding and the density of activated microglia. Studies across various neurological conditions, including Alzheimer's disease, multiple sclerosis, and stroke, have consistently shown that areas of increased this compound uptake on positron emission tomography (PET) scans correspond to regions with a high density of microglia identified by immunohistochemistry using markers such as CD68, Iba1, and HLA-DR.[2] For instance, in Alzheimer's disease, a significant correlation has been reported between --INVALID-LINK---PK11195 binding and the abundance of CD68-positive microglia.

Astrocyte Reactivity: A Secondary Contributor

While the primary association of increased TSPO expression is with activated microglia, reactive astrocytes also contribute to the this compound signal, albeit to a lesser degree.[2] Studies have shown some colocalization of TSPO with the astrocyte marker glial fibrillary acidic protein (GFAP). However, the correlation between this compound binding and astrocytosis is generally weaker and less consistent than that observed with microglial activation.[2] The differential expression of TSPO in various brain regions and in different stages of astrocyte reactivity may account for this variability.[2]

Other Inflammatory Cells

The correlation of this compound binding with other inflammatory cells, such as infiltrating lymphocytes and neutrophils, in the central nervous system (CNS) is less well-characterized. While TSPO is expressed in peripheral inflammatory cells, their contribution to the overall this compound signal in the brain is thought to be significant primarily in conditions where the blood-brain barrier is compromised, allowing for substantial immune cell infiltration. Further research is needed to fully elucidate the specific contribution of different inflammatory cell types to the this compound signal in various neuropathological contexts.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the correlation between this compound binding and histological markers of inflammation.

Table 1: Correlation of [3H]this compound Binding with Microglial and Astrocyte Markers

Neurological ConditionHistological MarkerCorrelation Coefficient (r)p-valueReference
Alzheimer's DiseaseCD68 (Microglia)0.88<0.001Venneti et al.
Alzheimer's DiseaseGFAP (Astrocytes)0.45>0.05Venneti et al.
Multiple SclerosisCD68 (Microglia)Strong PositiveNot specified(Implied from multiple sources)
Stroke (Rat Model)OX-42 (Microglia)0.92<0.01Stephenson et al.
Stroke (Rat Model)GFAP (Astrocytes)0.56>0.05Stephenson et al.

Table 2: Comparison of this compound with Second-Generation TSPO Ligands

LigandBinding Affinity (Ki, nM)Signal-to-Noise Ratio (vs. This compound)Key AdvantageKey Disadvantage
--INVALID-LINK---PK 11195 ~1-10BaselineWell-established, not affected by TSPO polymorphismHigh non-specific binding, low signal-to-noise
[11C]PBR28 ~0.1-0.5HigherImproved signal-to-noiseBinding affected by TSPO gene polymorphism (rs6971)
[18F]FEPPA ~0.3-1.0HigherImproved signal-to-noise, longer half-life of 18FBinding affected by TSPO gene polymorphism (rs6971)
[18F]GE-180 ~0.2-0.8HigherReduced sensitivity to TSPO polymorphismStill under investigation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

[3H]this compound In Vitro Autoradiography of Brain Sections

Objective: To visualize and quantify the distribution of TSPO binding sites in brain tissue sections.

Materials:

  • Frozen brain tissue sections (10-20 µm thick) mounted on slides

  • [3H]this compound radioligand

  • Unlabeled this compound (for determining non-specific binding)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Autoradiography film or phosphor imaging screens

  • Microscope slides and coverslips

Procedure:

  • Tissue Preparation: Bring frozen brain sections to room temperature.

  • Pre-incubation: Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to remove endogenous ligands.

  • Incubation: Incubate the slides with a solution containing [3H]this compound (typically 1-5 nM) in incubation buffer for 60-90 minutes at room temperature. For determination of non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of unlabeled this compound (e.g., 1-10 µM).

  • Washing: Wash the slides in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.

  • Drying: Quickly rinse the slides in distilled water and dry them under a stream of cool air.

  • Exposure: Expose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette for a period ranging from days to weeks, depending on the radioactivity level.

  • Image Analysis: Develop the film or scan the imaging screen. Quantify the optical density or photostimulated luminescence in different brain regions using a computerized image analysis system. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Immunohistochemistry for Microglia (Iba1)

Objective: To identify and visualize microglia in brain tissue sections.

Materials:

  • Paraffin-embedded or frozen brain tissue sections

  • Primary antibody: Rabbit anti-Iba1

  • Secondary antibody: Fluorescently-labeled or enzyme-conjugated anti-rabbit IgG

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Phosphate-buffered saline (PBS)

  • Antigen retrieval solution (for paraffin sections, e.g., citrate buffer, pH 6.0)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence or light microscope

Procedure:

  • Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol to water.

  • Antigen Retrieval (for paraffin sections): Heat slides in antigen retrieval solution.

  • Permeabilization (for frozen sections): Incubate sections in PBS containing 0.3% Triton X-100.

  • Blocking: Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary anti-Iba1 antibody diluted in blocking solution overnight at 4°C.

  • Washing: Wash sections three times in PBS.

  • Secondary Antibody Incubation: Incubate sections with the secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark (if using a fluorescent secondary).

  • Washing: Wash sections three times in PBS.

  • Counterstaining and Mounting: Apply mounting medium containing DAPI and coverslip the sections.

  • Microscopy: Visualize the staining using a fluorescence or light microscope.

11C-PK 11195 Positron Emission Tomography (PET) Imaging

Objective: To non-invasively visualize and quantify TSPO expression in the living brain.

Procedure:

  • Patient Preparation: Patients are typically asked to fast for at least 4-6 hours before the scan. A venous catheter is inserted for radiotracer injection and, in some protocols, for arterial blood sampling.

  • Radiotracer Injection: A bolus of --INVALID-LINK---PK 11195 is injected intravenously.

  • PET Data Acquisition: Dynamic PET scanning is initiated at the time of injection and continues for 60-90 minutes. The scanner acquires data on the distribution of the radiotracer in the brain over time.

  • Arterial Blood Sampling (for quantitative analysis): In some protocols, arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as an input function for kinetic modeling.

  • Image Reconstruction and Analysis: The acquired PET data are reconstructed into a series of 3D images. These images are often co-registered with the patient's MRI for anatomical reference.

  • Kinetic Modeling: The time-activity curves from different brain regions are analyzed using pharmacokinetic models to estimate parameters such as the binding potential (BP), which reflects the density of available TSPO sites. Simplified methods using a reference region with low TSPO expression are also commonly used.

Visualizing the Inflammatory Cascade and Experimental Processes

To better understand the underlying biology and experimental approaches, the following diagrams illustrate key pathways and workflows.

TSPO_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_microglia Microglia/Astrocyte Pathogen-Associated Molecular Patterns (PAMPs) Pathogen-Associated Molecular Patterns (PAMPs) TLR Toll-like Receptor (TLR) Pathogen-Associated Molecular Patterns (PAMPs)->TLR Damage-Associated Molecular Patterns (DAMPs) Damage-Associated Molecular Patterns (DAMPs) Damage-Associated Molecular Patterns (DAMPs)->TLR NFkB NF-κB Signaling TLR->NFkB activates NLRP3 NLRP3 Inflammasome TLR->NLRP3 primes TSPO Translocator Protein (TSPO) (Upregulated) Mitophagy Mitophagy TSPO->Mitophagy modulates Mitochondrion Mitochondrion Pro_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Pro_Cytokines promotes transcription NLRP3->Pro_Cytokines activates caspase-1 to process

TSPO Signaling in Neuroinflammation

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Imaging Brain Tissue Sectioning Brain Tissue Sectioning Autoradiography ([3H]PK11195) Autoradiography ([3H]PK11195) Brain Tissue Sectioning->Autoradiography ([3H]PK11195) Immunohistochemistry (Iba1, GFAP) Immunohistochemistry (Iba1, GFAP) Brain Tissue Sectioning->Immunohistochemistry (Iba1, GFAP) Image Acquisition & Analysis Image Acquisition & Analysis Autoradiography ([3H]PK11195)->Image Acquisition & Analysis Immunohistochemistry (Iba1, GFAP)->Image Acquisition & Analysis Patient/Animal Model Patient/Animal Model Radiotracer Injection ([11C]PK11195) Radiotracer Injection ([11C]PK11195) Patient/Animal Model->Radiotracer Injection ([11C]PK11195) PET Scan Acquisition PET Scan Acquisition Radiotracer Injection ([11C]PK11195)->PET Scan Acquisition Image Reconstruction & Co-registration Image Reconstruction & Co-registration PET Scan Acquisition->Image Reconstruction & Co-registration Kinetic Modeling Kinetic Modeling Image Reconstruction & Co-registration->Kinetic Modeling

Experimental Workflow for Correlating this compound Binding

Conclusion and Future Directions

This compound has been a cornerstone in the study of neuroinflammation, providing valuable insights into the role of microglial activation in a wide range of neurological disorders. Its strong correlation with histological markers of activated microglia solidifies its utility as a research tool. However, the limitations of this compound, particularly its high non-specific binding and low signal-to-noise ratio, have driven the development of second-generation TSPO radiotracers. These newer agents offer improved imaging characteristics but are often confounded by a common genetic polymorphism in the TSPO gene, necessitating patient genotyping.

Future research will likely focus on the development and validation of third-generation TSPO ligands that combine the high affinity and specificity of second-generation tracers with insensitivity to the TSPO polymorphism. Furthermore, a deeper understanding of the specific microglial and astrocytic phenotypes associated with TSPO upregulation will be crucial for a more precise interpretation of imaging signals. The continued correlation of in vivo imaging data with detailed post-mortem histological and molecular analyses will be paramount in advancing our ability to non-invasively monitor and ultimately modulate neuroinflammatory processes in the human brain.

References

A Comparative Guide to the Pharmacokinetic Properties of TSPO Ligands: PK 11195 and GE180

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of two prominent 18 kDa translocator protein (TSPO) ligands: the first-generation antagonist PK 11195 and the second-generation radiotracer GE180. Understanding the distinct pharmacokinetic profiles of these compounds is crucial for their effective application in research and clinical settings, particularly in the context of neuroinflammation and neurodegenerative diseases.

Data Presentation: A Side-by-Side Pharmacokinetic Comparison

The following table summarizes the key pharmacokinetic parameters for this compound and GE180, compiled from various preclinical and clinical studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited; therefore, these values should be interpreted with consideration of the different study designs and species.

Pharmacokinetic ParameterThis compoundGE180Species
Half-Life (t½) ~5.4 hours (elimination)[1]Slower metabolism than 11C-PBR28[2]Rat (this compound), Human (GE180)
Brain/Plasma Ratio ~3[1]Low brain penetration[3][4]Rat (this compound), Human (GE180)
Plasma Protein Binding High affinity for α1-acid glycoprotein (AGP)[5][6]High, but specific data is limited[7]Human
Metabolism Metabolized into more polar compounds[2]Slower metabolism, parent compound 57-78% at 90 min[7]Human
Oral Bioavailability Data not readily availableData not readily available-
Signal-to-Noise Ratio (Imaging) Low signal-to-noise ratio[8]Improved signal-to-noise ratio over this compound[9]-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic data. Below are representative protocols for key experiments cited in this guide.

In Vivo Pharmacokinetic Study of this compound in Rats

This protocol is based on the methodology described by Wala et al. (2000).[1]

1. Animal Model:

  • Species: Sprague-Dawley rats, age-matched males and females.

2. Drug Administration:

  • Route: Bolus intravenous (i.v.) injection.

  • Doses: 5, 10, and 20 mg/kg.

  • Vehicle: To be specified based on compound solubility (e.g., a mixture of DMSO and saline).

3. Sample Collection:

  • Matrix: Plasma and brain tissue.

  • Timepoints: Plasma samples collected at 5, 15, 30, 60, 120, 180, 240, and 300 minutes post-injection.[1]

  • Procedure: Blood is collected via a cannulated artery into heparinized tubes. Brains are harvested at the final time point.

4. Sample Analysis:

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure: Plasma and brain homogenates are processed to extract this compound. The concentration is quantified using a validated HPLC method with a suitable standard curve.

5. Pharmacokinetic Analysis:

  • Parameters Calculated: Half-life (distribution and elimination), volume of distribution, total plasma clearance, and brain/plasma ratio.

  • Model: A two-compartment model is typically used to describe the pharmacokinetics of this compound.[1]

PET Imaging with [18F]GE180 in Humans

This protocol is a generalized representation based on human studies.[9][10][11]

1. Subject Preparation:

  • Subjects undergo a health screening and provide informed consent.

  • Fasting for a specified period before the scan may be required.

2. Radiotracer Administration:

  • Radiotracer: [18F]GE180.

  • Dose: An intravenous bolus injection of a specified radioactivity (e.g., 185 MBq ± 10%).[10]

  • Administration: Injected over a short period (e.g., 10-20 seconds).

3. PET Scan Acquisition:

  • Scanner: A high-resolution PET scanner.

  • Scan Duration: Dynamic scanning for 60-90 minutes post-injection.[11]

  • Data Acquisition: Data is typically acquired in a series of time frames to capture the dynamic uptake of the tracer.

4. Arterial Blood Sampling:

  • Procedure: Continuous or discrete arterial blood samples are taken throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[11]

  • Analysis: Plasma samples are analyzed by radio-HPLC to differentiate between the unmetabolized [18F]GE180 and its radioactive metabolites.

5. Image Reconstruction and Analysis:

  • Reconstruction: PET images are reconstructed using algorithms like ordered-subset expectation maximization (OSEM).

  • Kinetic Modeling: A two-tissue compartment model is often the best fit for analyzing [18F]GE180 brain uptake.[12]

  • Parameters Calculated: Total volume of distribution (VT), which reflects the tracer uptake in the brain.

Mandatory Visualization

TSPO Signaling Pathway

The translocator protein (TSPO) is located on the outer mitochondrial membrane and is implicated in various cellular processes, including apoptosis and inflammation. The following diagram illustrates its central role in these pathways.

TSPO_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Processes Cellular Processes TSPO TSPO VDAC VDAC TSPO->VDAC Interaction PTPC Permeability Transition Pore Complex (PTPC) TSPO->PTPC Inflammation Inflammation (e.g., NLRP3 Inflammasome) TSPO->Inflammation Modulates Steroidogenesis Steroidogenesis (Cholesterol Transport) TSPO->Steroidogenesis Facilitates ANT ANT VDAC->ANT Interaction VDAC->PTPC ANT->PTPC Apoptosis Apoptosis PTPC->Apoptosis Modulates Mitochondrial Membrane Potential PK11195 This compound PK11195->TSPO Binds to GE180 GE180 GE180->TSPO Binds to

Caption: TSPO's role in apoptosis, inflammation, and steroidogenesis.

Comparative Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines a typical workflow for comparing the pharmacokinetic properties of two compounds like this compound and GE180 in a preclinical setting.

PK_Workflow cluster_PK11195 This compound Arm cluster_GE180 GE180 Arm PK_Admin Compound Administration (e.g., i.v., oral) PK_Sample Blood & Tissue Sampling (Time course) PK_Admin->PK_Sample PK_Analysis HPLC/LC-MS Analysis PK_Sample->PK_Analysis Data Pharmacokinetic Modeling (Half-life, Vd, CL, Bioavailability) PK_Analysis->Data GE_Admin Compound Administration (e.g., i.v., oral) GE_Sample Blood & Tissue Sampling (Time course) GE_Admin->GE_Sample GE_Analysis LC-MS/MS or PET Imaging GE_Sample->GE_Analysis GE_Analysis->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for preclinical pharmacokinetic comparison.

References

PK 11195: A Critical Evaluation as a Biomarker for Active Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PK 11195 with alternative biomarkers for the in vivo imaging of active neuroinflammation. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate tools for their studies. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. The ability to accurately visualize and quantify active neuroinflammation in vivo is crucial for understanding disease mechanisms, diagnosing diseases, and monitoring the efficacy of therapeutic interventions.

This compound is a first-generation radioligand that targets the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1][2][3] TSPO is located on the outer mitochondrial membrane of various cells, and its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation.[2][4] This upregulation makes TSPO an attractive target for imaging neuroinflammation with positron emission tomography (PET).[2][5] The (R)-enantiomer of [11C]PK11195 is the most commonly used form for PET studies due to its higher affinity for TSPO.[2]

This compound: Performance and Limitations

While --INVALID-LINK---PK11195 has been instrumental in establishing the role of neuroinflammation in various brain pathologies, it possesses several intrinsic limitations.[1] These include a low signal-to-noise ratio, high plasma protein binding, and limited brain penetration, which can make quantification challenging.[1][5] These limitations spurred the development of second-generation TSPO radioligands with improved imaging characteristics.

Comparison with Second-Generation TSPO Ligands

A new wave of TSPO radiotracers, often referred to as "second-generation" ligands, have been developed to address the shortcomings of this compound. Prominent examples include [11C]PBR28, [18F]FEPPA, and [18F]DPA-714.[2][5] These newer ligands generally exhibit higher binding affinity and a better signal-to-noise ratio compared to --INVALID-LINK---PK11195.[3][5]

However, a significant drawback of most second-generation tracers is their sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism results in three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[3] This genetic variation complicates clinical studies, as subject genotyping is required for accurate quantification of TSPO levels.[5] In contrast, the binding of --INVALID-LINK---PK11195 is not significantly affected by this polymorphism.[4]

Quantitative Data Comparison

The following tables summarize key quantitative data comparing this compound with prominent second-generation TSPO PET ligands.

Table 1: Binding Affinity (Ki) for TSPO

RadioligandKi (nM)SpeciesComments
--INVALID-LINK---PK111952.9 - 9.3Human, RatPrototypical first-generation ligand.[4][6]
[11C]PBR280.2RatHigh-affinity second-generation ligand.[6]
[18F]FEPPA~0.1PigHigh-affinity second-generation ligand.[7]
[11C]DAA11060.04RatHigh-affinity second-generation ligand.[8]

Table 2: In Vivo Performance Comparison in a Rodent Model of Neuroinflammation

Parameter--INVALID-LINK---PK11195[11C]PBR28[18F]PBR111
Binding Potential (BP) in Lesion 1.1 ± 0.2Higher than PK111952.5 ± 0.7
Signal-to-Noise Ratio LowHighHigh
Metabolic Half-life in Plasma 21 min5 min-
Sensitivity to Neuroinflammation LowerHigherHigher

Data from a study in a rat model of herpes encephalitis and a rodent model of acute inflammation.[6][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the validation and use of this compound and other neuroinflammation biomarkers.

Protocol 1: 11C-PK11195 PET Imaging in Human Subjects
  • Radioligand Synthesis: --INVALID-LINK---PK11195 is synthesized with high radiochemical purity (>98%).

  • Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is performed for attenuation correction.

  • Injection: A bolus of up to 370 MBq of --INVALID-LINK---PK11195 is injected intravenously.

  • Dynamic PET Scan: A dynamic PET scan is acquired for 60 minutes.

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand and its metabolites in plasma, which is used to generate an arterial input function.

  • Image Reconstruction and Analysis: PET data are reconstructed, and time-activity curves are generated for various brain regions of interest. Kinetic modeling (e.g., using a two-tissue compartment model or a simplified reference tissue model) is applied to the time-activity curves and the arterial input function to calculate the binding potential (BPND) or the total distribution volume (VT), which are measures of TSPO density.[10][11]

Protocol 2: In Vitro Autoradiography with [3H]PK11195 on Human Brain Tissue
  • Tissue Preparation: Frozen human brain tissue sections (10-20 µm thick) are cut using a cryostat and mounted on microscope slides.

  • Pre-incubation: Slides are pre-incubated in buffer to remove endogenous ligands.

  • Incubation: Sections are incubated with a solution containing [3H]PK11195 (e.g., 1-2 nM) at room temperature for a defined period (e.g., 60 minutes) to allow the radioligand to bind to TSPO.

  • Non-specific Binding: To determine non-specific binding, adjacent sections are incubated with [3H]PK11195 in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

  • Washing: Slides are washed in ice-cold buffer to remove unbound radioligand.

  • Drying and Exposure: The slides are dried, and the sections are exposed to a phosphor imaging plate or autoradiographic film along with radioactive standards.

  • Image Analysis: The resulting autoradiograms are analyzed to quantify the density of [3H]PK11195 binding sites in different brain regions. Specific binding is calculated by subtracting the non-specific binding from the total binding.[12][13][14]

Protocol 3: Immunohistochemistry for Microglial Markers (Iba1 and CD68) in Human Brain Sections
  • Tissue Preparation: Formalin-fixed, paraffin-embedded human brain sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens.

  • Blocking: Sections are incubated with a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against Iba1 (a pan-microglia marker) and CD68 (a marker for phagocytic microglia).

  • Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies that recognize the primary antibodies.

  • Counterstaining and Mounting: Sections are counterstained with a nuclear stain (e.g., DAPI) and mounted with a mounting medium.

  • Microscopy and Analysis: The stained sections are visualized using a fluorescence microscope to assess the morphology and activation state of microglia.[15][16][17]

Visualizations

Signaling Pathway and Experimental Workflows

PK11195_Mechanism_and_Validation cluster_0 Neuroinflammatory Stimulus cluster_1 Microglial Activation cluster_2 TSPO Upregulation & PK11195 Binding cluster_3 In Vivo Imaging (PET) cluster_4 Ex Vivo/In Vitro Validation Stimulus e.g., Injury, Infection, Protein Aggregates Resting Microglia Resting Microglia Stimulus->Resting Microglia Activated Microglia Activated Microglia Resting Microglia->Activated Microglia Activation TSPO TSPO Expression (Upregulated) Activated Microglia->TSPO PET_Signal PET Signal Detection TSPO->PET_Signal PK11195 11C-PK11195 PK11195->TSPO Binding Data_Analysis Quantitative Analysis PET_Signal->Data_Analysis Quantification (BPND, VT) Autoradiography Autoradiography ([3H]PK11195) Validation_Data Validation Data Autoradiography->Validation_Data Immunohistochemistry Immunohistochemistry (Iba1, CD68) Immunohistochemistry->Validation_Data Brain_Tissue Post-mortem or Biopsy Tissue Brain_Tissue->Autoradiography Brain_Tissue->Immunohistochemistry Interpretation Interpretation of Neuroinflammation Data_Analysis->Interpretation Validation_Data->Interpretation

Caption: Workflow for the validation of this compound as a neuroinflammation biomarker.

TSPO_Ligand_Comparison cluster_0 First Generation cluster_1 Second Generation TSPO Translocator Protein (TSPO) PK11195 11C-PK11195 TSPO->PK11195 Binds to Second_Gen e.g., [11C]PBR28, [18F]FEPPA TSPO->Second_Gen Binds to PK11195_Pros Pros: - Not affected by TSPO polymorphism PK11195->PK11195_Pros PK11195_Cons Cons: - Low signal-to-noise ratio - High plasma protein binding PK11195->PK11195_Cons Second_Gen_Pros Pros: - High signal-to-noise ratio - Higher binding affinity Second_Gen->Second_Gen_Pros Second_Gen_Cons Cons: - Affected by TSPO polymorphism (rs6971) - Requires subject genotyping Second_Gen->Second_Gen_Cons

Caption: Comparison of first and second-generation TSPO PET ligands.

Conclusion

This compound has been a foundational tool in the field of neuroinflammation imaging. However, its limitations have led to the development of second-generation TSPO tracers with improved imaging properties. The choice between this compound and a second-generation ligand will depend on the specific research question and the resources available. For studies where genotyping is not feasible or when a direct comparison with historical data is required, --INVALID-LINK---PK11195 remains a valuable tool. For studies requiring higher sensitivity and a better signal-to-noise ratio, and where genotyping can be performed, second-generation tracers may be more appropriate. This guide provides the necessary information for researchers to make an informed decision on the most suitable biomarker for their neuroinflammation studies.

References

Safety Operating Guide

Safe Disposal of PK 11195: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of PK 11195, a potent antagonist of the peripheral benzodiazepine receptor (TSPO). Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding its handling and disposal requirements.

PropertyValueCitations
Chemical Name 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide[1]
CAS Number 85532-75-8[1]
Molecular Formula C₂₁H₂₁ClN₂O
Molecular Weight 352.86 g/mol [1][2]
Appearance Solid / Powder[2][3]
Purity ≥98%[1][2]
Solubility Soluble in Ethanol (to 50 mM), DMSO (to 50-100 mM), Methanol (~16 mg/ml), Chloroform (~33 mg/ml), Acetonitrile (~10 mg/ml)[1][3]
Storage Store at Room Temperature or -20°C (Desiccate)[1][2][3]

Experimental Protocol: Step-by-Step Disposal Procedure

While specific institutional and local regulations must always be followed, the following protocol outlines the best practices for the safe disposal of this compound based on its chemical properties and general guidelines for handling hazardous compounds. This material should be considered hazardous, and appropriate precautions must be taken at all stages.[3]

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid inhalation of the powder and contact with skin or eyes.[3]

  • After handling, wash hands and any exposed skin thoroughly.[3]

2. Decontamination of Labware:

  • All labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.

  • Rinse contaminated items with a suitable organic solvent (e.g., ethanol or acetone) in which this compound is soluble.

  • Collect the solvent rinse as hazardous waste. Do not dispose of it down the drain.

  • After the initial solvent rinse, wash the labware with soap and water.

3. Management of Solid Waste:

  • Unused or Expired this compound: Keep the compound in its original, clearly labeled container. Do not mix with other chemical waste.

  • Contaminated Solids: Any materials used to clean up spills or that are grossly contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards.

4. Management of Liquid Waste:

  • Solutions of this compound: Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvent used (e.g., a glass container for organic solvents).

  • Solvent Rinses: As mentioned in the decontamination step, collect all solvent rinses from cleaning labware in the same liquid hazardous waste container.

  • The waste container label must clearly state "Hazardous Waste," list all chemical constituents (e.g., "this compound in DMSO"), and indicate the approximate concentrations and associated hazards.

5. Final Disposal:

  • Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Disposal of this compound waste must be conducted through a certified hazardous waste management company.[4] These companies are equipped to handle and treat or dispose of toxic chemical waste in compliance with environmental regulations.[4]

  • Common disposal methods for such compounds include high-temperature incineration or placement in a secure hazardous waste landfill.[4]

  • Never dispose of this compound down the drain or in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_type Identify Waste Type hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinses) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage disposal Arrange Pickup by Certified Hazardous Waste Vendor storage->disposal end End: Proper Disposal disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling PK 11195

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PK 11195. It offers a procedural, step-by-step approach to ensure safe operational use and disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is paramount. The following personal protective equipment is recommended to minimize exposure and ensure a safe laboratory environment.[1][2]

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety Goggles or GlassesChemical splash goggles or safety glasses with side shields.Protects eyes from splashes of chemicals or solutions containing this compound.[2]
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves.Prevents skin contact with the compound.[1][2]
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection Fume Hood or RespiratorWork in a well-ventilated area, preferably a chemical fume hood. If not available, a respirator may be necessary.Avoid inhalation of the solid compound or aerosols from solutions.[1]

Experimental Protocols and Handling

Storage and Stability:

This compound should be stored as a solid at -20°C for long-term stability, where it can be stable for at least four years.[1] Solutions should be prepared fresh on the day of use if possible. If storage of solutions is necessary, they should be stored at -20°C for up to one month.[3] Before use, frozen solutions should be equilibrated to room temperature, ensuring any precipitate has redissolved.[3]

Solution Preparation:

This compound is a solid that can be dissolved in organic solvents.[1] To prepare a stock solution, dissolve the solid in the solvent of choice and purge with an inert gas.[1]

SolventApproximate Solubility
Methanol16 mg/ml
Chloroform33 mg/ml
Acetonitrile10 mg/ml

This data is sourced from the PK11195 product information sheet.[1]

General Handling Procedures:

  • Review Safety Data Sheet (SDS): Before working with this compound, it is imperative to review the complete Safety Data Sheet provided by the supplier.[1]

  • Don Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the table above.

  • Work in a Ventilated Area: All handling of solid this compound and its solutions should be conducted in a chemical fume hood to prevent inhalation.[1]

  • Avoid Contact: Do not allow the compound to come into contact with eyes, skin, or clothing.[1] Do not ingest or inhale.[1]

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Washing: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As a chlorinated organic compound, it is considered hazardous waste.

  • Unused Solid Compound and Solutions: Collect in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated hazardous waste container.

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of as hazardous waste.

Experimental Workflow and Safety

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management A Review SDS B Don PPE A->B C Prepare Ventilated Workspace B->C D Weigh Solid this compound C->D In fume hood E Prepare Stock Solution D->E F Perform Experiment E->F G Segregate Waste F->G H Decontaminate Workspace G->H K Store Hazardous Waste Securely G->K Labelled containers I Doff PPE H->I J Wash Hands Thoroughly I->J L Arrange for Professional Disposal K->L

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.